molecular formula C7H16 B1585240 3-Ethylpentane CAS No. 617-78-7

3-Ethylpentane

Cat. No.: B1585240
CAS No.: 617-78-7
M. Wt: 100.2 g/mol
InChI Key: AORMDLNPRGXHHL-UHFFFAOYSA-N
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Description

3-ethylpentane is an alkane that is pentane substituted by an ethyl group at position 3. It has a role as a bacterial metabolite and a human metabolite. It is an alkane and a volatile organic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpentane
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InChI

InChI=1S/C7H16/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
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InChI Key

AORMDLNPRGXHHL-UHFFFAOYSA-N
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Canonical SMILES

CCC(CC)CC
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID8073211
Record name 3-Ethylpentane
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Molecular Weight

100.20 g/mol
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Physical Description

Liquid; [TCI America MSDS]
Record name 3-Ethylpentane
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Vapor Pressure

57.9 [mmHg]
Record name 3-Ethylpentane
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CAS No.

617-78-7
Record name 3-Ethylpentane
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Record name 3-ETHYLPENTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-ethylpentane. The information is curated for professionals in research and development, with a focus on delivering precise data and procedural outlines for experimental validation.

Chemical Identity and Structure

This compound is a branched-chain alkane, an isomer of heptane.[1] Its structure consists of a five-carbon pentane (B18724) backbone with an ethyl group attached to the third carbon atom.[1][2] As a saturated hydrocarbon, it is a non-polar molecule, with intermolecular interactions dominated by London dispersion forces.[3]

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound [4]
Synonyms Triethylmethane [4][5]
CAS Number 617-78-7 [6][7]
Molecular Formula C₇H₁₆ [4][6][7][8]
Molecular Weight 100.20 g/mol [4][9][10]
InChI Key AORMDLNPRGXHHL-UHFFFAOYSA-N [4][5][7]

| SMILES | CCC(CC)CC |[1][6][8] |

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a characteristic petroleum-like odor.[1][2] It is insoluble in water but soluble in many organic solvents like chloroform (B151607) and methanol.[2][9]

Table 2: Physical Properties of this compound

Property Value Reference
Melting Point -118.6 °C to -119 °C [1][6][9][10]
Boiling Point 93 °C to 94 °C [1][6][9][10]
Density 0.698 g/mL to 0.7 g/cm³ (at 20°C) [6][9][10]
Refractive Index 1.393 to 1.394 (at 20°C) [6][10]
Vapor Pressure 57.9 mmHg [4]
Flash Point -14 °C [9]
Dielectric Constant 1.9 to 1.94 (at 20°C) [5][9][10]

| Molar Volume | 143.4 mL/mol |[5][10] |

Table 3: Thermochemical Properties of this compound

Property Value Reference
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -226.2 to -223.8 kJ/mol [1]
Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) -4.8174 to -4.8152 MJ/mol [1]
Heat Capacity (C) 219.58 J K⁻¹ mol⁻¹ [1]

| Standard Molar Entropy (S⦵₂₉₈) | 314.55 J K⁻¹ mol⁻¹ |[1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of liquid compounds such as this compound.

3.1. Determination of Density

The density of a liquid is its mass per unit volume.[11] A common and straightforward method involves using a graduated cylinder and an electronic balance.[12][13]

  • Apparatus: Electronic balance, graduated cylinder (e.g., 25 mL or 50 mL), and a sample of this compound.

  • Procedure:

    • Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero.[12]

    • Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[12][13]

    • Place the graduated cylinder containing the liquid back on the balance and record the mass.[12]

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[11][12]

    • Repeat the measurement at least three times to ensure precision and calculate the average density.[13]

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips, and a sample of this compound.

  • Procedure:

    • Place a volume of this compound (e.g., 20-30 mL) into the distillation flask, adding a few boiling chips to ensure smooth boiling.

    • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Begin heating the flask gently using the heating mantle.

    • Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This stable temperature is the boiling point.

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.

3.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property.

  • Apparatus: Abbe refractometer, dropper, and a sample of this compound.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism of the refractometer using a clean dropper.

    • Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20°C.

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index directly from the instrument's scale.

    • Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Diagrams and Workflows

Visual representations are crucial for understanding the relationships between properties and the execution of experimental procedures.

G Cpd This compound (C₇H₁₆) BP Boiling Point (93-94 °C) Cpd->BP determines volatility MP Melting Point (-119 °C) Cpd->MP phase transition Density Density (0.698 g/mL) Cpd->Density mass/volume RI Refractive Index (1.393) Cpd->RI light interaction VP Vapor Pressure (57.9 mmHg) Cpd->VP volatility Solubility Solubility (Insoluble in Water) Cpd->Solubility non-polar nature Reactivity Reactivity (Alkane) Cpd->Reactivity saturated hydrocarbon

Caption: Logical relationship of this compound's core properties.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Validation A 1. Tare Mass of Empty Graduated Cylinder B 2. Add Known Volume of This compound A->B C 3. Measure Mass of Cylinder + Liquid B->C D 4. Record Volume (V) and Mass (m) C->D E 5. Calculate Density (ρ = m / V) D->E F 6. Repeat 3x and Calculate Average E->F Result Final Density Value F->Result

Caption: Experimental workflow for determining the density of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the laboratory-scale synthesis of 3-ethylpentane. The following sections detail two primary synthetic routes: the Corey-House synthesis and the catalytic hydrogenation of 3-ethyl-2-pentene (B1580655). Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Corey-House Synthesis of this compound

The Corey-House synthesis is a versatile and highly effective method for the formation of alkanes by coupling two different alkyl groups. This reaction utilizes a lithium dialkylcuprate reagent, also known as a Gilman reagent, to form a new carbon-carbon bond with an alkyl halide. For the synthesis of this compound, this involves the reaction of lithium diethylcuprate with a propyl halide. This method is particularly advantageous for creating unsymmetrical alkanes with high yields.[1][2]

Reaction Scheme:

The overall synthesis of this compound via the Corey-House reaction can be summarized in two main steps:

  • Formation of Lithium Diethylcuprate (Gilman Reagent):

    • 2 CH₃CH₂Br + 4 Li → 2 CH₃CH₂Li + 2 LiBr

    • 2 CH₃CH₂Li + CuI → (CH₃CH₂)₂CuLi + LiI

  • Coupling Reaction:

    • (CH₃CH₂)₂CuLi + CH₃CH₂CH₂Br → CH₃CH₂CH(CH₂CH₃)₂ + CH₃CH₂Cu + LiBr

Experimental Protocol:

Materials:

  • Ethyl bromide (bromoethane)

  • Lithium metal

  • Copper(I) iodide

  • Propyl bromide (1-bromopropane)

  • Anhydrous diethyl ether

  • Anhydrous hexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Dry ice/acetone condenser

Procedure:

Step 1: Preparation of Ethyllithium (B1215237)

  • Under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal (2.2 equivalents) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Add anhydrous diethyl ether to the flask to cover the lithium.

  • Slowly add a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete reaction. The concentration of the resulting ethyllithium solution should be determined by titration.

Step 2: Preparation of Lithium Diethylcuprate

  • In a separate flame-dried, three-necked flask under an inert atmosphere, place copper(I) iodide (0.5 equivalents based on ethyllithium).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared ethyllithium solution (2.0 equivalents based on CuI) to the stirred suspension of copper(I) iodide in anhydrous diethyl ether. The mixture will change color, indicating the formation of the Gilman reagent.

  • Allow the mixture to stir at -78 °C for 30 minutes.

Step 3: Synthesis of this compound

  • To the freshly prepared lithium diethylcuprate solution at -78 °C, slowly add a solution of 1-bromopropane (B46711) (1.0 equivalent based on the cuprate) in anhydrous diethyl ether.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Logical Relationship Diagram:

Corey_House_Synthesis cluster_0 Step 1: Ethyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling Reaction EtBr Ethyl Bromide EtLi Ethyllithium EtBr->EtLi + 2 Li in dry ether Li Lithium Metal Li->EtLi CuI Copper(I) Iodide Gilman Lithium Diethylcuprate ((CH₃CH₂)₂CuLi) CuI->Gilman EtLi_2 Ethyllithium (from Step 1) EtLi_2->Gilman + CuI at -78°C PrBr 1-Bromopropane Product This compound PrBr->Product Gilman_2 Lithium Diethylcuprate (from Step 2) Gilman_2->Product + 1-Bromopropane

Corey-House synthesis of this compound.

Catalytic Hydrogenation of 3-Ethyl-2-pentene

Catalytic hydrogenation is a widely used and efficient method for the reduction of alkenes to their corresponding alkanes.[2] The synthesis of this compound can be achieved by the hydrogenation of 3-ethyl-2-pentene in the presence of a metal catalyst, such as Raney Nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (Adam's catalyst).[3] This reaction involves the syn-addition of hydrogen across the double bond.

Reaction Scheme:

CH₃CH=C(CH₂CH₃)₂ + H₂ --(Catalyst)--> CH₃CH₂CH(CH₂CH₃)₂

Experimental Protocol:

Materials:

  • 3-Ethyl-2-pentene

  • Raney Nickel (W-6) catalyst[4]

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

Step 1: Preparation of Raney Nickel (W-6) Catalyst (if not commercially available) [4]

  • In a large Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide (B78521) in distilled water.

  • Cool the sodium hydroxide solution to 50 °C in an ice bath.

  • Slowly and portion-wise, add Raney nickel-aluminum alloy powder to the stirred sodium hydroxide solution, maintaining the temperature at 50 ± 2 °C.

  • After the addition is complete, digest the suspension at 50 °C for 50 minutes with gentle stirring.

  • Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.

  • Wash the catalyst with 95% ethanol and then with absolute ethanol. The catalyst should be stored under ethanol to prevent pyrophoric activity.[5]

Step 2: Hydrogenation of 3-Ethyl-2-pentene

  • In a high-pressure hydrogenation vessel, place a slurry of the prepared Raney Nickel catalyst in anhydrous ethanol. The catalyst loading is typically 5-10% by weight of the alkene.

  • Add a solution of 3-ethyl-2-pentene in anhydrous ethanol to the reaction vessel.

  • Seal the apparatus and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to facilitate the reaction.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the apparatus with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.

  • Remove the ethanol solvent from the filtrate by distillation.

  • The resulting liquid is this compound, which can be further purified by fractional distillation if necessary.

Workflow Diagram:

Catalytic_Hydrogenation cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification Alkene 3-Ethyl-2-pentene in Ethanol Reactor High-Pressure Reactor Alkene->Reactor Catalyst Raney Nickel Catalyst Catalyst->Reactor Reactor_2 Reactor under H₂ pressure Hydrogen Hydrogen Gas (H₂) Pressurize Pressurize and Stir Hydrogen->Pressurize Reaction_Mixture Reaction Mixture Filtration Filter to remove catalyst Reaction_Mixture->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Catalytic hydrogenation of 3-ethyl-2-pentene.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the described synthesis methods of this compound. Please note that actual yields and purity are highly dependent on the specific experimental conditions and the purity of the reagents.

ParameterCorey-House SynthesisCatalytic Hydrogenation
Typical Yield 70-90%[4]>95% (near quantitative)
Purity High, dependent on purificationHigh, typically >98%
Reaction Time 3-5 hours1-4 hours
Temperature -78 °C to room temperatureRoom temperature to 50 °C
Pressure Atmospheric3-5 atm H₂
Key Reagents Ethyllithium, Copper(I) iodide, 1-Bromopropane3-Ethyl-2-pentene, H₂, Raney Nickel
Solvent Anhydrous diethyl etherEthanol

Disclaimer: The experimental protocols provided in this guide are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed. The handling of pyrophoric and flammable materials requires special care and adherence to established safety procedures.

References

An In-Depth Technical Guide to the Molecular Structure and Geometry of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3-ethylpentane (C7H16), a branched alkane isomer of heptane. The document elucidates the molecule's three-dimensional arrangement, including bond lengths, bond angles, and conformational isomers. Detailed experimental and computational protocols for determining these structural parameters are presented. This guide is intended to serve as a foundational resource for researchers in fields where molecular geometry influences physicochemical properties and biological interactions, such as in drug design and materials science.

Molecular Structure and Bonding

This compound consists of a central five-carbon pentane (B18724) chain with an ethyl group (-CH2CH3) substituted at the third carbon atom.[1][2] All carbon atoms within the this compound molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon.[3] This hybridization dictates the overall three-dimensional structure of the molecule, which is characterized by single covalent bonds (σ-bonds) and bond angles approximating 109.5°.[3]

Bond Lengths and Angles

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterAtom Pair/TripletTypical ValueExpected Value in this compound
Bond Lengths (Å)
C-C (sp³-sp³)1.54~1.54
C-H (sp³-s)1.09~1.09
**Bond Angles (°) **
H-C-H109.5~109.5
C-C-H109.5~109.5
C-C-C109.5Slightly larger than 109.5° around C3 due to steric repulsion between the ethyl groups.

Note: The values presented are based on established data for alkanes. Precise values for this compound would require dedicated experimental or high-level computational studies.

Conformational Analysis

The rotation around the single C-C bonds in this compound gives rise to various conformational isomers, or conformers. The relative stability of these conformers is primarily dictated by torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). The most significant rotations to consider are around the C2-C3 and C3-C4 bonds.

Newman Projections and Potential Energy

By analogy with similar branched alkanes like 3-methylpentane, we can predict the conformational landscape of this compound. The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over the eclipsed conformations. Among the staggered conformers, the anti conformation, where the largest groups are 180° apart, is the most stable. Gauche conformations, with the largest groups 60° apart, are less stable due to steric hindrance.

The following diagram illustrates the workflow for a conformational analysis of this compound.

G A Select a C-C bond for analysis (e.g., C2-C3) B Generate Newman projections for a 360° rotation in 60° increments A->B C Identify staggered and eclipsed conformers B->C D Classify staggered conformers (anti and gauche) C->D E Calculate the relative energy of each conformer based on torsional and steric strain D->E F Construct a potential energy diagram E->F

Fig. 1: Workflow for Conformational Analysis.

Experimental and Computational Protocols

The determination of the precise molecular structure of a molecule like this compound can be achieved through experimental techniques such as gas electron diffraction (GED) or through computational chemistry methods.

Gas Electron Diffraction (GED) Protocol

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[4]

Experimental Workflow:

G cluster_0 Sample Preparation and Introduction cluster_1 Electron Diffraction cluster_2 Data Collection and Analysis A Vaporize this compound sample B Introduce gaseous sample into a high-vacuum chamber as a molecular beam A->B D Direct the electron beam to intersect the molecular beam B->D C Generate a high-energy electron beam C->D E Scattering of electrons by the molecule's electrostatic potential D->E F Record the diffraction pattern on a detector E->F G Convert the diffraction pattern to a radial distribution curve F->G H Refine a molecular model to fit the experimental data G->H I Determine bond lengths, angles, and torsional angles H->I

Fig. 2: Gas Electron Diffraction Experimental Workflow.
Computational Chemistry Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust theoretical framework for predicting molecular structures and energies.

Computational Workflow:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Method Selection:

    • Functional: A suitable density functional is chosen, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: A basis set, such as 6-31G(d), is selected to describe the atomic orbitals.

  • Geometry Optimization: An energy minimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (a local or global minimum on the potential energy surface).[5][6]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Conformational Search (Optional but Recommended): To explore the potential energy surface more thoroughly, a conformational search can be performed by systematically rotating around the C-C bonds and performing a geometry optimization for each starting conformer. This helps to identify the global minimum energy structure and the relative energies of other stable conformers.

Molecular Visualization

The following DOT script generates a 2D representation of the this compound molecule, illustrating its connectivity.

Fig. 3: 2D Molecular Structure of this compound.

Conclusion

The molecular structure and geometry of this compound are dictated by the principles of sp³ hybridization and steric interactions. While specific experimental data for this molecule is sparse, its structural parameters can be reliably predicted using established values for alkanes and modern computational methods. A thorough understanding of its conformational landscape is crucial for predicting its physical and chemical properties. The detailed protocols provided herein offer a roadmap for researchers seeking to conduct their own experimental or computational investigations into the structure of this compound and similar branched alkanes.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-ethylpentane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document includes tabulated data, detailed experimental protocols, and visualizations of spectroscopic principles and workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of this compound, where three identical ethyl groups are attached to a central methine group, the molecule exhibits a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ) ppmIntegrationMultiplicity
Primary Protons (-CH₃)~0.849HTriplet
Tertiary Proton (>CH-)~1.091HMultiplet
Secondary Protons (-CH₂-)~1.286HQuartet

Data sourced from multiple references, including approximate values.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ) ppm
Primary Carbons (-CH₃)~11.0
Secondary Carbons (-CH₂-)~25.2
Tertiary Carbon (>CH-)~42.3

Note: The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.[3]

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is characterized by C-H and C-C bond vibrations and a notable absence of bands associated with common functional groups.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2900 - 3000C-H StretchAlkane (CH, CH₂, CH₃)
~1440 - 1480C-H Bend (Scissoring)Methylene (-CH₂-)
~1370 - 1385C-H Bend (Symmetric)Methyl (-CH₃)
~720 - 750C-C Skeletal VibrationAlkane Chain

The region below 1500 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound is generated through electron ionization, leading to the formation of a molecular ion and various fragment ions.

Table 4: Major Peaks in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative Abundance
100[C₇H₁₆]⁺ (Molecular Ion)Low
71[C₅H₁₁]⁺High
57[C₄H₉]⁺Moderate
43[C₃H₇]⁺High (Often Base Peak)
29[C₂H₅]⁺Moderate

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring at the branch points.[5][6][7]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a standard 5 mm NMR tube.[2][8] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[9]

  • Internal Standard: A small quantity of tetramethylsilane (B1202638) (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.0 ppm.[3]

  • Data Acquisition: The NMR tube is placed into the spectrometer's probe.

    • For ¹H NMR , the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR , the instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used, which irradiates protons, causing the carbon signals to appear as sharp singlets by removing C-H coupling.[10] Due to the low natural abundance of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: The recorded FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.[9]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Methodology:

  • Sample Preparation (Neat Liquid Film): This method is ideal for pure liquid samples as it avoids solvent interference.[11][12]

  • Two clean, dry salt plates (typically made of NaCl or KBr, which are transparent to IR radiation) are obtained from a desiccator.[11]

  • A single drop of this compound is placed onto the surface of one salt plate.

  • The second plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer.

  • A background spectrum (of air) is typically run first and automatically subtracted from the sample spectrum.

  • The IR beam is passed through the sample, and the instrument records the frequencies at which radiation is absorbed, generating the infrared spectrum.[12]

  • Post-Analysis: After analysis, the salt plates are cleaned with a dry solvent (e.g., acetone) and returned to the desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Introduction: As this compound is a volatile liquid, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe, where it is vaporized under a high vacuum.[13][14]

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous this compound molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([C₇H₁₆]⁺•).[13]

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable carbocations and neutral radicals. The fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

  • Mass Analysis: The resulting positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer. The analyzer, typically a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[13]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum, a plot of relative ion abundance versus m/z.[13]

Data Visualization

The following diagrams, created using the DOT language, illustrate key spectroscopic relationships and workflows.

G Figure 1: Conceptual Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Vaporize under High Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Integrals) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values) MS_Spec->MS_Data G Figure 2: Structure-Spectra Correlation for this compound NMR cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum struct      CH₃ (a)        | CH₃(a)-CH₂(b)-CH(c)-CH₂(b)-CH₃(a)        |      CH₃ (a)     H_a Protons (a) ~0.84 ppm (9H, triplet) struct->H_a Protons H_b Protons (b) ~1.28 ppm (6H, quartet) struct->H_b Protons H_c Proton (c) ~1.09 ppm (1H, multiplet) struct->H_c Protons C_a Carbon (a) ~11.0 ppm struct->C_a Carbons C_b Carbon (b) ~25.2 ppm struct->C_b Carbons C_c Carbon (c) ~42.3 ppm struct->C_c Carbons G Figure 3: Key Fragmentation Pathways in Mass Spectrometry MolIon [C₇H₁₆]⁺• Molecular Ion m/z = 100 Frag71 [C₅H₁₁]⁺ m/z = 71 MolIon->Frag71 - •C₂H₅ Frag57 [C₄H₉]⁺ m/z = 57 MolIon->Frag57 - C₂H₅ + H rearrangement Frag43 [C₃H₇]⁺ m/z = 43 Frag71->Frag43 - C₂H₄ Frag29 [C₂H₅]⁺ m/z = 29 Frag57->Frag29 - C₂H₄

References

Thermodynamic Properties of 3-Ethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of 3-ethylpentane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included, alongside a workflow diagram illustrating the experimental process.

Core Thermodynamic Properties

This compound (C₇H₁₆) is a branched alkane and an isomer of heptane. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Quantitative Data Summary

The following tables summarize the essential thermodynamic and physical properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueUnit
Molecular Weight100.20 g/mol
Melting Point-118.6°C
Boiling Point93.3 - 93.7°C
Density (at 20°C)0.698g/cm³

Table 2: Standard Thermodynamic Properties of this compound (at 298.15 K and 1 bar)

PropertyValueUnit
Standard Enthalpy of Formation (Liquid), ΔfH°(l)-208.8 ± 0.9kJ/mol
Standard Enthalpy of Formation (Gas), ΔfH°(g)-173.3 ± 0.9kJ/mol
Standard Molar Entropy (Liquid), S°(l)314.55J/mol·K
Standard Molar Entropy (Gas), S°(g)419.8 ± 1.5J/mol·K
Standard Gibbs Free Energy of Formation (Gas), ΔfG°(g)-1.9kJ/mol
Heat Capacity (Liquid, Cp)219.58J/mol·K

Table 3: Phase Transition and Combustion Data

PropertyValueUnit
Enthalpy of Fusion, ΔfusH9.51kJ/mol
Enthalpy of Vaporization, ΔvapH35.5 ± 0.2kJ/mol
Standard Enthalpy of Combustion (Liquid), ΔcH°(l)-4817.4 ± 0.8kJ/mol
Critical Temperature, Tc540.2K
Critical Pressure, Pc2.89MPa

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the methodologies for measuring boiling point, enthalpy of combustion, and heat capacity.

Boiling Point Determination via Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Apparatus:

  • Świętosławski-type ebulliometer

  • Calibrated platinum resistance thermometer or a high-precision mercury thermometer

  • Heating mantle or oil bath

  • Barometer

Procedure:

  • Calibration: The ebulliometer is first calibrated using a substance with a well-known boiling point, typically distilled water. The boiling point of the reference substance is measured at the recorded atmospheric pressure.

  • Sample Introduction: A pure sample of this compound is introduced into the boiling flask of the ebulliometer.

  • Heating: The sample is gently heated to its boiling point. The design of the ebulliometer ensures that the thermometer is bathed in the vapor that is in equilibrium with the boiling liquid, preventing superheating errors.

  • Temperature Measurement: The temperature is recorded once it stabilizes, which indicates the boiling point of this compound at the measured atmospheric pressure.

  • Pressure Correction: The observed boiling point is corrected to the standard pressure of 1 atm (101.325 kPa) using the Clausius-Clapeyron equation or appropriate correction charts.

Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of a substance. The sample is combusted in a constant-volume vessel, and the heat released is measured.

Apparatus:

  • Parr-type oxygen bomb calorimeter

  • Benzoic acid (for calibration)

  • High-purity oxygen source

  • Ignition wire

  • Crucible

  • High-precision digital thermometer

Procedure:

  • Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a certified heat of combustion. This determines the heat capacity of the calorimeter.

  • Sample Preparation: A precisely weighed sample of liquid this compound is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes, with a portion of it in contact with the sample.

  • Assembly and Pressurization: The crucible is placed inside the bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Immersion and Temperature Equilibration: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity and to study phase transitions.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • High-purity indium (for calibration)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material, such as indium, which has a well-defined melting point and enthalpy of fusion.

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving a controlled heating or cooling rate over the desired temperature range.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Analysis:

    • Heat Capacity: The heat capacity of the sample is determined from the difference in heat flow between the sample and a baseline run (with empty pans).

    • Phase Transitions: Phase transitions, such as melting, appear as endothermic peaks on the DSC thermogram. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of this compound.

Thermodynamic_Workflow cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_calculation Derived Properties Calculation Synthesis Synthesis of This compound Purification Purification (e.g., Fractional Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., GC-MS) Purification->Purity_Analysis Boiling_Point Boiling Point (Ebulliometry) Purity_Analysis->Boiling_Point Enthalpy_Combustion Enthalpy of Combustion (Bomb Calorimetry) Purity_Analysis->Enthalpy_Combustion Heat_Capacity Heat Capacity & Phase Transitions (Differential Scanning Calorimetry) Purity_Analysis->Heat_Capacity Enthalpy_Formation Standard Enthalpy of Formation (from Enthalpy of Combustion) Enthalpy_Combustion->Enthalpy_Formation Gibbs_Energy Standard Gibbs Free Energy of Formation (ΔG° = ΔH° - TΔS°) Heat_Capacity->Gibbs_Energy Enthalpy_Formation->Gibbs_Energy

Caption: Workflow for the experimental determination and calculation of thermodynamic properties of this compound.

3-Ethylpentane: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-ethylpentane, a branched alkane hydrocarbon. It covers its nomenclature, physicochemical properties, and essential safety and handling protocols, compiled to support laboratory and development applications.

Nomenclature and Identification

This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The longest continuous carbon chain is a pentane (B18724) (five-carbon) chain, and an ethyl group is attached to the third carbon atom.

A variety of synonyms and identifiers are used in literature and commercial databases to refer to this compound.

Synonyms:

  • Pentane, 3-ethyl-[1]

  • Triethylmethane[1]

  • 3-ethyl-pentane[1]

  • UNII-KN826QW56K[1]

  • NSC 74151[1]

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

IUPAC_Synonyms IUPAC This compound (IUPAC Name) Synonym1 Pentane, 3-ethyl- IUPAC->Synonym1 Systematic Synonym Synonym2 Triethylmethane IUPAC->Synonym2 Common Synonym Synonym3 3-ethyl-pentane IUPAC->Synonym3 Alternative Spelling

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C7H16[2]
Molecular Weight 100.205 g·mol−1[2]
CAS Registry Number 617-78-7[2]
Appearance Colorless liquid[2]
Odor Odorless[2]
Density 0.698 g/mL[3]
Melting Point -119.0 to -118.5 °C[2]
Boiling Point 93.3 to 93.7 °C[2]
Refractive Index 1.3934[3]
Vapor Pressure 57.9 mmHg[1]
Standard Enthalpy of Formation (ΔfH⦵298) −226.2 to −223.8 kJ·mol−1[2]
Standard Enthalpy of Combustion (ΔcH⦵298) −4.8174 to −4.8152 MJ·mol−1[2]

Experimental Protocols

Synthesis

A historical method for the synthesis of this compound was described by Edgar, Calingaert, and Marker in 1929.[4][5] While the detailed experimental protocol from this publication is not provided here, the work outlines the preparation and properties of isomeric heptanes, including this compound. Researchers are encouraged to consult the original publication for the specific methodology:

  • Edgar, G.; Calingaert, G.; Marker, R.E. The preparation and properties of the isomeric heptanes. Part I. Preparation. J. Am. Chem. Soc. 1929, 51 (5), 1483–1491.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a common technique for the analysis of volatile organic compounds like this compound.

Methodology Outline:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.

  • GC Separation:

    • Injector: Split/splitless injector, temperature typically set around 250 °C.

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes. The oven temperature program would typically start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.

    • Data Acquisition: Scan mode to obtain the full mass spectrum.

Expected Mass Spectrum Fragmentation: The molecular ion peak ([M]+) for this compound will be observed at an m/z of 100.[6] Common fragment ions result from the loss of alkyl groups, with a prominent base peak typically observed at m/z 71 (loss of an ethyl group, [C5H11]+) or m/z 57 (loss of a propyl group, [C4H9]+).[1][6]

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column GC_MS_Interface GC-MS Interface Column->GC_MS_Interface IonSource IonSource GC_MS_Interface->IonSource MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Analysis) Detector->DataSystem Sample Sample Preparation (Dilution) Sample->Injector

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Safety and Handling

This compound is a highly flammable liquid and vapor.[7] It can cause skin irritation and may be fatal if swallowed and enters the airways.[7] It may also cause drowsiness or dizziness.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[8]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[8]

Handling and Storage:

  • Handle in a well-ventilated place.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Ground and bond container and receiving equipment to prevent static discharges.[8]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[9]

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

References

An In-depth Technical Guide to the Discovery and Historical Preparation of Isomeric Heptanes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Heptane (B126788), a saturated hydrocarbon with the molecular formula C₇H₁₆, exists as nine distinct structural isomers. The separation and individual synthesis of these isomers were significant achievements in early organic chemistry, laying the groundwork for understanding the relationship between molecular structure and physical properties. This technical guide provides a comprehensive overview of the historical discovery and foundational laboratory preparation methods for each of the nine heptane isomers, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction: The Dawn of Isomerism

The concept of isomerism—molecules sharing the same formula but possessing different atomic arrangements—was a burgeoning field in the 19th and early 20th centuries. The isomers of heptane provided a compelling case study, as their similar chemical nature but distinct physical properties, such as boiling points, made their separation and identification a formidable challenge.[1][2] Early methods relied heavily on the fractional distillation of natural sources like petroleum and pine resin, a process that separates compounds based on differences in their boiling points.[3][4] However, to obtain pure samples for characterization, chemists had to devise specific synthetic routes, with the Grignard and Wurtz reactions emerging as pivotal tools.[5][6]

The Nine Isomers of Heptane: Discovery and Properties

The discovery and characterization of the nine heptane isomers spanned several decades. n-Heptane was the first to be identified from natural sources, while the more complex, branched isomers required targeted synthesis for their isolation.[4] A seminal 1929 paper by Graham Edgar, George Calingaert, and R.E. Marker detailed the systematic preparation of many of these isomers, providing the pure compounds needed to establish their physical properties with precision.[7][8][9]

The physical properties of the heptane isomers are critical for their identification and separation. The following table summarizes key quantitative data as reported in historical and modern literature.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL @ 20°C)Refractive Index (nD @ 20°C)First Synthesized/Isolated
n-HeptaneHeptane98.4-90.60.6841.387Carl Schorlemmer (1862)[4]
Isoheptane2-Methylhexane90.0-118.30.6791.384Edgar, Calingaert, Marker (1929)[9]
-3-Methylhexane92.0-119.50.6871.388-
-This compound93.5-118.60.6981.393Edgar, Calingaert, Marker (1929)[7]
-2,2-Dimethylpentane (B165184)79.2-123.80.6741.382-
-2,3-Dimethylpentane89.8-129.00.6951.392-
-2,4-Dimethylpentane80.5-119.20.6731.381-
-3,3-Dimethylpentane86.1-134.50.6931.391Edgar & Calingaert (1929)[10]
Triptane2,2,3-Trimethylbutane80.9-25.00.6901.389Chavanne & Lejeune (1922)[11]

Note: Data is compiled from multiple sources and standardized where possible.[4][10][11][12][13] Some discovery dates for less common isomers are not precisely documented in readily available literature.

G cluster_timeline Timeline of Heptane Isomer Discovery & Key Syntheses 1862 1862 1877 1877 1900 1900 1922 1922 1929 1929 node1 1862 n-Heptane Isolated (C. Schorlemmer) node2 1877 Friedel-Crafts Reaction (C. Friedel, J. Crafts) node3 1900 Grignard Reaction (V. Grignard) node4 1922 Triptane Synthesized (G. Chavanne, B. Lejeune) node5 1929 Systematic Synthesis of Multiple Isomers (Edgar, Calingaert, et al.)

Caption: A timeline highlighting key dates in the discovery and synthesis of heptane isomers.

Historical Preparation Methodologies

The synthesis of pure heptane isomers in the late 19th and early 20th centuries was a non-trivial task that relied on a few robust reaction types. The Grignard reaction, discovered by Victor Grignard in 1900, was particularly instrumental.[14]

G cluster_workflow General Grignard Route to Branched Alkanes start Alkyl Halide (R-X) + Ketone/Aldehyde (R'=O) step1 Step 1: Form Grignard Reagent R-X + Mg → R-MgX start->step1 step2 Step 2: C-C Bond Formation R-MgX + R'=O → RR'C-OMgX step1->step2 step3 Step 3: Hydrolysis RR'C-OMgX + H₂O → RR'C-OH (Tertiary/Secondary Alcohol) step2->step3 step4 Step 4: Dehydration RR'C-OH → Alkene step3->step4 step5 Step 5: Hydrogenation Alkene + H₂/Catalyst → Alkane step4->step5 end Final Product: Branched Heptane Isomer step5->end

Caption: General experimental workflow for synthesizing branched alkanes via the Grignard reaction.

This protocol is based on the general Grignard methodology described for preparing branched alkanes.[4]

  • Preparation of n-Propylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of n-propyl bromide in anhydrous diethyl ether dropwise from the funnel. A crystal of iodine may be added to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and gentle boiling), continue the addition at a rate that maintains a steady reflux.

    • After all the n-propyl bromide has been added, reflux the mixture gently for an additional 30 minutes to ensure complete reaction.

  • Reaction with tert-Butyl Chloride:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of tert-butyl chloride in anhydrous ether from the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or gently reflux for one hour.

  • Work-up and Purification:

    • Pour the reaction mixture slowly onto crushed ice and acidify with a dilute acid (e.g., H₂SO₄ or NH₄Cl solution) to dissolve the magnesium salts.

    • Separate the ether layer, and wash it successively with water, sodium bicarbonate solution, and again with water.

    • Dry the ether layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).

    • Filter off the drying agent and remove the ether by simple distillation.

    • Fractionally distill the remaining crude product to isolate pure 2,2-dimethylpentane.

This protocol describes a classic, albeit lower-yielding, method for preparing straight-chain alkanes.[5]

  • Reaction Setup:

    • In a dry, round-bottom flask fitted with a reflux condenser, place finely cut sodium metal.

    • Cover the sodium with a volume of anhydrous diethyl ether.

  • Coupling Reaction:

    • Prepare an equimolar mixture of 1-bromopropane (B46711) and 1-bromobutane.

    • Add this mixture dropwise to the sodium suspension while stirring vigorously. The reaction is exothermic and may require cooling to control the rate.

    • After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.

  • Work-up and Purification:

    • After the reaction has subsided, cautiously add ethanol (B145695) to destroy any unreacted sodium.

    • Add water to dissolve the sodium bromide salts.

    • Separate the ether layer, wash it with water, and dry it over anhydrous calcium chloride.

    • Filter and remove the ether by distillation.

    • The resulting crude product is a mixture of n-hexane, n-heptane, and n-octane. Isolate the n-heptane through careful fractional distillation.

Separation and Identification Logic

The primary historical method for separating liquid hydrocarbon isomers was fractional distillation.[3] This technique exploits the differences in boiling points that arise from variations in molecular structure.

G cluster_distillation Principle of Isomer Separation by Fractional Distillation column Crude Isomer Mixture Input Heating Fractionating Column (Vapor-Liquid Equilibria) Low BP Isomer (e.g., 2,2-Dimethylpentane, 79.2°C) Mid BP Isomer (e.g., 3,3-Dimethylpentane, 86.1°C) High BP Isomer (e.g., n-Heptane, 98.4°C) out1 Collected Fraction 1 (Highly Branched) column:t1->out1 Top of Column (Lower Temp) out2 Collected Fraction 2 column:t2->out2 Middle of Column out3 Collected Fraction 3 (Linear) column:t3->out3 Bottom of Column (Higher Temp) input Mixture of Heptane Isomers input->column:f0 heat Heat Source heat->column:f1

Caption: Logical diagram illustrating the separation of heptane isomers by fractional distillation.

As a general rule, increased branching in an alkane leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to its more linear isomers. Thus, highly branched isomers like 2,2-dimethylpentane distill first, while the linear n-heptane has the highest boiling point.[13]

Conclusion

The historical pursuit of isolating and synthesizing the nine isomers of heptane was a crucial chapter in the development of organic chemistry. These efforts not only provided pure substances for the study of structure-property relationships but also spurred the refinement of key synthetic and purification techniques like the Grignard reaction and fractional distillation.[3][14] The methodologies developed by pioneers like Schorlemmer, Grignard, and the Edgar and Calingaert team provided the foundational protocols upon which much of modern synthetic organic chemistry is built.[4][10][14] This guide serves as a technical reference to these foundational discoveries and experimental procedures.

References

3-ethylpentane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylpentane, a branched-chain alkane. It details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior.

Core Data Summary

CAS Number: 617-78-7[1][2][3]

Molecular Formula: C₇H₁₆[1][2][3][4]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physical Properties of this compound
PropertyValueReference
Molar Mass100.205 g·mol⁻¹[3]
AppearanceColorless liquid[3]
OdorOdorless[3]
Density0.698 g/mL[4]
Melting Point-119.0 to -118.5 °C[3]
Boiling Point93.3 to 93.7 °C[3]
Refractive Index1.3934[4]
Table 2: Thermochemical Data for this compound
PropertyValueReference
Standard Molar Entropy (S⦵₂₉₈)314.55 J K⁻¹ mol⁻¹[3]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-226.2 to -223.8 kJ mol⁻¹[3]
Standard Enthalpy of Combustion (ΔcH⦵₂₉₈)-4.8174 to -4.8152 MJ mol⁻¹[3]
Table 3: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/Shifts
¹H NMRTriplet at δ 0.88 ppm (CH₃), Multiplet at δ 1.26 ppm (CH₂)
¹³C NMRSignals at δ 14.1 ppm (terminal carbons), δ 22.8-31.9 ppm (internal methylene (B1212753) carbons)
Infrared (IR)C-H stretching: 2850-3000 cm⁻¹, CH₂ scissoring: 1465 cm⁻¹, CH₃ deformation: 1375 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 100, fragmentation peaks at m/z 57, 43, and 29

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process involving the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and subsequent hydrogenation. This method is adapted from the procedures used for the preparation of isomeric heptanes.

Step 1: Synthesis of 3-Ethyl-3-pentanol (B146929) via Grignard Reaction

  • Apparatus Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer is assembled.

  • Grignard Reagent Preparation: Magnesium turnings are placed in the flask with anhydrous diethyl ether. A small amount of ethyl bromide is added to initiate the reaction. The remaining ethyl bromide, dissolved in anhydrous ether, is then added dropwise to maintain a gentle reflux.

  • Reaction with Diethyl Carbonate: A solution of diethyl carbonate in anhydrous ether is added dropwise to the Grignard reagent with vigorous stirring. The reaction is exothermic and should be controlled to maintain a steady reflux.

  • Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined ethereal extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the ether is removed by distillation. The resulting crude 3-ethyl-3-pentanol is then purified by fractional distillation.

Step 2: Dehydration of 3-Ethyl-3-pentanol

  • Reaction Setup: The purified 3-ethyl-3-pentanol is placed in a distillation apparatus with a suitable dehydrating agent, such as concentrated sulfuric acid or anhydrous copper(II) sulfate.

  • Dehydration: The mixture is gently heated. The resulting alkene, 3-ethyl-2-pentene, is distilled off as it is formed.

  • Purification: The collected alkene is washed with a dilute sodium carbonate solution and then with water, dried over an anhydrous drying agent, and purified by distillation.

Step 3: Hydrogenation of 3-Ethyl-2-pentene

  • Catalyst Preparation: A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is placed in a high-pressure hydrogenation apparatus.

  • Hydrogenation: The purified 3-ethyl-2-pentene, dissolved in a suitable solvent like ethanol (B145695) or ethyl acetate, is added to the apparatus. The system is flushed with hydrogen, and the reaction is carried out under hydrogen pressure with agitation.

  • Work-up and Purification: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The solvent is removed by distillation to yield this compound, which can be further purified by fractional distillation.

Free-Radical Chlorination of this compound

This protocol describes the monochlorination of this compound, a reaction that proceeds via a free-radical chain mechanism.

  • Reaction Setup: A solution of this compound in a non-reactive solvent, such as carbon tetrachloride, is placed in a reaction vessel equipped with a reflux condenser and a gas inlet tube. The apparatus should be placed in a well-ventilated fume hood.

  • Initiation: The reaction mixture is exposed to ultraviolet (UV) light. Chlorine gas is bubbled through the solution at a controlled rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of chlorinated products.

  • Work-up: Once the desired degree of chlorination is achieved, the UV source is turned off, and the chlorine gas flow is stopped. The reaction mixture is washed with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by washing with water and a dilute sodium bicarbonate solution.

  • Product Analysis and Separation: The organic layer is dried over an anhydrous drying agent. The resulting mixture of monochlorinated isomers (1-chloro-3-ethylpentane, 2-chloro-3-ethylpentane, and 3-chloro-3-ethylpentane) can be analyzed and separated using gas chromatography.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

Caption: Logical relationships of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway for free-radical chlorination.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the boiling and melting points of 3-ethylpentane, a branched alkane isomer of heptane. It includes a detailed summary of its physical properties, the theoretical principles governing its phase transitions, and standardized experimental protocols for the determination of these properties. A logical relationship diagram illustrates the molecular factors influencing the boiling and melting points of alkanes, providing essential context for researchers in chemistry and materials science.

Physical and Chemical Properties of this compound

This compound (C₇H₁₆) is a saturated, branched-chain hydrocarbon.[1] As an isomer of heptane, its physical properties, particularly its boiling and melting points, are dictated by its distinct molecular structure. Understanding these properties is crucial for its application as a solvent, in fuel studies, and as a reference compound.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference. These values represent the most consistent data reported in the literature under standard conditions (unless otherwise noted).

PropertyValueSource(s)
IUPAC Name This compound-
Molecular Formula C₇H₁₆[2][3][4][5]
Molecular Weight 100.20 g/mol [6]
Boiling Point 93.3 - 94.0 °C (366.4 - 367.1 K)[1][2][3]
Melting Point -118.6 to -119 °C (154.1 to 154.5 K)[2][3][4][7]
Density ~0.698 g/mL[3][4]

Theoretical Framework: Factors Influencing Phase Transitions

The boiling and melting points of alkanes are determined by the interplay of intermolecular forces (IMFs) and, in the case of melting, the efficiency of crystal lattice packing.

  • Boiling Point: For nonpolar alkanes like this compound, the only significant IMFs are London dispersion forces.[8] The strength of these forces is influenced by two primary factors:

    • Molecular Weight: Heavier molecules have larger, more polarizable electron clouds, leading to stronger dispersion forces and higher boiling points.

    • Molecular Surface Area: Branching, as seen in this compound, creates a more compact, spherical molecular shape compared to its straight-chain isomer, n-heptane (Boiling Point: 98.4°C). This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces and resulting in a lower boiling point.[9]

  • Melting Point: The melting point depends on both the strength of IMFs and the stability of the solid crystal lattice.[10] Molecular symmetry plays a critical role. While branching reduces surface area, it can sometimes increase molecular symmetry, allowing molecules to pack more efficiently and tightly into a crystal lattice. This efficient packing requires more energy to disrupt, potentially leading to a higher melting point than less symmetrical isomers. The melting point of this compound (-119 °C) is lower than that of n-heptane (-90.6 °C), indicating that in this case, the effects of reduced IMF strength dominate over any changes in packing efficiency.

Visualization of Influencing Factors

The following diagram illustrates the logical relationships between molecular properties and the resulting phase transition points for alkanes.

G cluster_props Molecular Properties cluster_forces Intermediate Factors cluster_points Physical Properties MW Molecular Weight IMF Strength of London Dispersion Forces MW->IMF increases Branch Molecular Branching (Symmetry & Shape) Pack Crystal Lattice Packing Efficiency Branch->Pack affects SA Surface Area Branch->SA decreases BP Boiling Point IMF->BP determines MP Melting Point IMF->MP influences Pack->MP determines SA->IMF decreases

Factors influencing alkane boiling and melting points.

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[11] The following sections detail standard laboratory procedures.

Protocol for Melting Point Determination

This method utilizes a capillary melting point apparatus (e.g., Mel-Temp or DigiMelt) for accurate measurement.

Apparatus:

  • Capillary melting point apparatus

  • Sealed-end glass capillary tubes

  • Mortar and pestle (if sample is crystalline)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely solidified and dry. If the solid is granular, gently pulverize it to a fine powder using a mortar and pestle.[12]

  • Capillary Loading: Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the solid. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be approximately 2-3 mm.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before proceeding.[13]

  • Accurate Determination: Heat the apparatus at a medium rate until the temperature is about 15-20 °C below the expected melting point of -119 °C.

  • Slow Heating Phase: Decrease the heating rate significantly, to approximately 1-2 °C per minute. A slow temperature increase is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[11]

  • Data Recording: Record the temperature range from the point at which the first droplet of liquid is observed within the solid matrix to the point at which the entire sample has completely liquefied. A pure sample will exhibit a sharp melting range (typically 0.5-1.5 °C).[11][14]

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has been melted and re-solidified.[14]

Protocol for Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube, which is suitable for small sample volumes.[15]

Apparatus:

  • Thiele tube

  • High-temperature mineral oil or silicone oil

  • Thermometer

  • Small test tube or Durham tube

  • Sealed-end glass capillary tube

  • Rubber band or wire to attach the tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of liquid this compound to a small test tube or Durham tube.

  • Capillary Insertion: Place a capillary tube (the same type used for melting points) into the test tube with the sealed end pointing up and the open end submerged in the liquid sample.[15]

  • Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[15]

  • Thiele Tube Setup: Clamp the Thiele tube and immerse the thermometer-test tube assembly into the oil, making sure the sample is below the oil level and the side arm of the Thiele tube. The rubber band should remain above the oil level to prevent degradation.

  • Heating: Gently heat the side arm of the Thiele tube with a burner or heating mantle.[15] The design of the tube promotes the circulation of oil, ensuring uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the temperature approaches the boiling point, the vapor pressure of the this compound will increase, causing a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube.

  • Boiling Point Identification: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the sample.[9]

  • Data Recording: Record the temperature at the moment the liquid enters the capillary. This is the experimental boiling point.

References

A Technical Guide to the Solubility and Density of 3-Ethylpentane in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and density of 3-ethylpentane, a branched alkane commonly used in organic synthesis and as a solvent. Understanding these fundamental physical properties is critical for its effective use in various laboratory and industrial applications, including reaction chemistry, extraction, and purification processes.

Core Physical Properties of this compound

This compound (C7H16) is a colorless, flammable liquid. As a non-polar aliphatic hydrocarbon, its solubility characteristics are dictated by the principle of "like dissolves like," leading to high solubility in non-polar organic solvents and very low solubility in polar solvents such as water.

Density of this compound

The density of this compound has been reported by various sources, with slight variations in the values. These differences can be attributed to measurement conditions, such as temperature and purity. The table below summarizes the reported density values.

Density ValueUnitsConditionsReference
0.699g/mLNot specified[1][2]
0.698g/mLNot specified[3]
0.7g/cm³20°C[4]
0.6795g/cm³20°C[5]
0.679 - 0.681g/cm³20°C (Reagent Grade)[5]

Solubility of this compound

The solubility of this compound is a key parameter for its application as a solvent or a reagent. As a non-polar compound, it is generally miscible with other non-polar and weakly polar organic solvents, while being virtually insoluble in water.

Quantitative Solubility in Water

The solubility of this compound in water is extremely low, a characteristic feature of alkanes.

SolventSolubilityUnits
Water0.003g/100mL
Qualitative Solubility and Miscibility in Organic Solvents
SolventPolarityExpected Solubility/Miscibility with this compoundRationale
HexaneNon-polarMiscibleBoth are non-polar alkanes.
TolueneNon-polarMiscibleToluene is a non-polar aromatic hydrocarbon.
Diethyl EtherWeakly polarMiscibleDiethyl ether is a common non-polar to weakly polar solvent.
ChloroformWeakly polarSoluble (Sparingly reported)Chloroform has some polarity, which may limit miscibility compared to purely non-polar solvents.[4]
Acetone (B3395972)Polar aproticLikely MiscibleWhile more polar, acetone is often a good solvent for many organic compounds.
Ethanol (B145695)Polar proticSolubleAs a short-chain alcohol, ethanol has a non-polar alkyl chain that can interact with this compound.[4]
MethanolPolar proticSlightly SolubleMethanol is more polar than ethanol, which may reduce its ability to dissolve non-polar this compound.[4]

Experimental Protocols

Accurate determination of solubility and density is crucial for the precise application of this compound in a laboratory setting. The following sections outline standard methodologies for these measurements.

Determination of Miscibility (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible.

Materials:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • This compound

  • Solvent of interest

Procedure:

  • To a clean, dry test tube, add a specific volume (e.g., 2 mL) of this compound.

  • Add an equal volume of the solvent to be tested to the same test tube.

  • Stopper the test tube and invert it gently several times to ensure thorough mixing.

  • Allow the mixture to stand and observe.

Interpretation:

  • Miscible: A single, clear, and uniform phase is observed.

  • Immiscible: Two distinct layers will form. The less dense liquid will form the upper layer.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by measuring the mass of a known volume.

Materials:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • This compound

  • Water bath for temperature control

Procedure (using a graduated cylinder and balance):

  • Place a clean and dry graduated cylinder on an analytical balance and tare the mass.

  • Carefully add a precise volume of this compound (e.g., 10 mL) to the graduated cylinder. Record the exact volume.

  • Record the mass of the this compound.

  • Calculate the density using the formula: Density = Mass / Volume.

  • For higher accuracy, perform the measurement at a controlled temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for a substance like this compound, based on the principle of "like dissolves like."

SolventSelection substance Substance to Dissolve (e.g., this compound) polarity_check Determine Polarity of Substance substance->polarity_check polar_solvent Select Polar Solvent (e.g., Water, Methanol) polarity_check->polar_solvent Polar nonpolar_solvent Select Non-polar Solvent (e.g., Hexane, Toluene) polarity_check->nonpolar_solvent Non-polar miscibility_test Perform Miscibility Test polar_solvent->miscibility_test nonpolar_solvent->miscibility_test dissolved Substance Dissolves miscibility_test->dissolved Successful not_dissolved Substance Does Not Dissolve miscibility_test->not_dissolved Unsuccessful

Caption: A flowchart for solvent selection based on polarity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethylpentane. Designed for researchers, scientists, and drug development professionals, this document details the compound's spectral characteristics, outlines a detailed methodology for data acquisition, and presents key structural and workflow visualizations.

Introduction to the NMR Spectroscopy of this compound

This compound (C₇H₁₆) is a branched alkane.[1] Due to its molecular symmetry, its NMR spectra are simpler than what might be expected for a molecule with 16 hydrogen and 7 carbon atoms. The presence of equivalent protons and carbons results in a reduced number of signals in both ¹H and ¹³C NMR spectra, providing a clear example of the impact of molecular symmetry on NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are influenced by the electronic environment of each nucleus. The following tables summarize the expected chemical shifts, multiplicities, and assignments for each unique proton and carbon environment in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (Methyl)0.84Triplet9H
-CH₂- (Methylene)1.28Quartet6H
>CH- (Methine)1.09Septet1H

Data sourced from Doc Brown's Chemistry.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonsChemical Shift (δ) ppm
-CH₃ (Methyl)11.0
-CH₂- (Methylene)25.2
>CH- (Methine)42.3

Data sourced from Doc Brown's Chemistry.[3]

Molecular Structure and NMR Assignments

The symmetry of this compound leads to three distinct sets of signals in both the ¹H and ¹³C NMR spectra. The following diagram illustrates the chemical structure with the unique proton and carbon environments labeled.

Figure 1: Chemical structure of this compound with unique proton and carbon environments labeled.

Experimental Protocols

Acquiring high-quality NMR spectra for this compound requires careful sample preparation and precise instrument parameter settings.

4.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals from impurities.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the sample's signals with solvent protons. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.[2][4]

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[2][3]

  • Sample Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.

4.2. NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A range of approximately -1 to 10 ppm is adequate for alkanes.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

  • Spectral Width: A range of approximately 0 to 60 ppm is appropriate for the aliphatic carbons in this compound.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A 2-5 second delay is standard.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is necessary to achieve a good signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integration: For ¹H NMR, integrate the area under each signal to determine the relative ratio of protons in each environment.

Experimental and Data Analysis Workflow

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare this compound in CDCl₃ with TMS Acq_H1 Acquire ¹H NMR FID Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR FID Prep->Acq_C13 Proc_H1 Process ¹H Spectrum (FT, Phasing, Baseline) Acq_H1->Proc_H1 Proc_C13 Process ¹³C Spectrum (FT, Phasing, Baseline) Acq_C13->Proc_C13 Analysis_H1 Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) Proc_H1->Analysis_H1 Analysis_C13 Analyze ¹³C Spectrum (Shifts) Proc_C13->Analysis_C13

Figure 2: General workflow for NMR spectral analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy Fingerprint Region of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy fingerprint region of 3-ethylpentane. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound identification and analysis. This document outlines the characteristic vibrational modes, presents quantitative data, details experimental protocols, and provides logical workflows for the analysis of this branched alkane.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. For organic compounds, the IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While the functional group region provides information about the presence of specific functional groups, the fingerprint region is unique to each molecule and is crucial for the definitive identification of a compound.[1]

This compound (C₇H₁₆) is a branched-chain alkane. As an alkane, its infrared spectrum is characterized by the absence of strong absorptions from functional groups such as hydroxyl (-OH), carbonyl (C=O), or amine (-NH₂). Consequently, the fingerprint region becomes paramount for its identification, arising from complex and overlapping C-H bending and C-C skeletal vibrations.[1] The uniqueness of this region allows for the differentiation of this compound from its structural isomers and other hydrocarbons.

Quantitative Analysis of the Fingerprint Region

The fingerprint region of this compound is characterized by a series of absorptions corresponding to various bending (scissoring, wagging, twisting, and rocking) and skeletal vibrations. The following table summarizes the key absorption bands observed in the gas-phase infrared spectrum of this compound, with data referenced from the National Institute of Standards and Technology (NIST) database.

Wavenumber (cm⁻¹)Relative IntensityVibrational Mode Assignment
~1467StrongCH₂ and CH₃ Scissoring (Bending)
~1380MediumCH₃ Symmetric Bending (Umbrella Mode)
~1340WeakCH₂ Wagging
~1220WeakCH₂ Twisting
~1165WeakC-C Skeletal Vibrations
~970WeakC-H Rocking
~740MediumCH₂ Rocking (n>4)

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound, a liquid at room temperature, can be achieved through several methods. The choice of method depends on the available instrumentation and the specific requirements of the analysis.

Transmission Spectroscopy using Salt Plates

This traditional method involves creating a thin liquid film of the sample between two infrared-transparent salt plates.

  • Materials:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Polished salt plates (e.g., NaCl, KBr, AgCl)

    • This compound sample

    • Pasteur pipette

    • Desiccator for storing salt plates

  • Procedure:

    • Ensure the FTIR spectrometer is properly aligned and a background spectrum of the empty sample compartment has been recorded.

    • Handle the salt plates with gloves to avoid contamination from moisture and skin oils.

    • Using a Pasteur pipette, place a small drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film.

    • Mount the sandwiched plates in the spectrometer's sample holder.

    • Acquire the infrared spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • After analysis, clean the salt plates with a dry, volatile solvent (e.g., anhydrous hexane (B92381) or isopropanol) and store them in a desiccator.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern and convenient method that requires minimal sample preparation.

  • Materials:

    • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

    • This compound sample

    • Micropipette

    • Solvent for cleaning (e.g., isopropanol)

    • Lint-free wipes

  • Procedure:

    • Record a background spectrum with the clean, empty ATR crystal.

    • Using a micropipette, place a small drop of this compound directly onto the ATR crystal surface, ensuring the crystal is fully covered.

    • Acquire the infrared spectrum.

    • After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Logical Workflow for Compound Identification

The process of identifying an unknown compound as this compound using infrared spectroscopy follows a logical workflow. This process involves initial analysis of the entire spectrum, followed by a detailed examination of the fingerprint region and comparison with a reference spectrum.

G cluster_0 Experimental Phase cluster_1 Spectral Analysis cluster_2 Compound Identification A Sample Preparation (Liquid Film or ATR) B FTIR Data Acquisition (4000-400 cm-1) A->B C Initial Spectrum Analysis (Functional Group Region) D Absence of -OH, C=O, -NH2 peaks? C->D Evaluate E Detailed Fingerprint Region Analysis (1500-400 cm-1) D->E Yes I Compound is Not this compound D->I No F Comparison with Reference Spectrum (e.g., NIST Database) E->F G Match Found? F->G Evaluate H Compound Identified as This compound G->H Yes G->I No

Caption: Workflow for the identification of this compound using FTIR spectroscopy.

Signaling Pathways and Logical Relationships

In the context of spectroscopic analysis, we can visualize the logical relationship between the molecular structure of this compound and its characteristic infrared absorption bands in the fingerprint region. This diagram illustrates how specific structural motifs give rise to particular vibrational modes.

G cluster_0 Structural Motifs cluster_1 Vibrational Modes in Fingerprint Region A This compound Molecular Structure B Methyl Groups (-CH3) A->B C Methylene Groups (-CH2-) A->C D Carbon Skeleton (C-C Bonds) A->D E CH3 Symmetric Bending (~1380 cm-1) B->E F CH2 Scissoring (~1467 cm-1) C->F G CH2 Wagging/Twisting (~1340 cm-1, ~1220 cm-1) C->G I CH2 Rocking (~740 cm-1) C->I H Skeletal Vibrations (~1165 cm-1) D->H

Caption: Relationship between this compound's structure and its IR fingerprint.

References

Mass Spectrometry Fragmentation of 3-Ethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-ethylpentane. The information presented herein is intended to support researchers and scientists in identifying and characterizing this branched alkane, a common structural motif in various organic molecules. This document outlines the primary fragmentation pathways, presents quantitative data, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Pattern and Data

Under electron ionization, this compound (C7H16) undergoes characteristic fragmentation primarily through the cleavage of carbon-carbon (C-C) bonds. The molecular ion ([M]•+) is often of low abundance due to the instability of the parent radical cation. The fragmentation process is driven by the formation of more stable secondary carbocations.

The mass spectrum is characterized by a series of fragment ions, with the most prominent peaks corresponding to the loss of methyl (CH3) and ethyl (C2H5) radicals. The base peak, the most abundant ion in the spectrum, is typically observed at an m/z of 43, corresponding to the propyl cation ([C3H7]+), or at m/z 71, corresponding to the loss of an ethyl group.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

m/zProposed Ion FragmentRelative Intensity (%)
100[C7H16]•+ (Molecular Ion)~1
71[C5H11]+~35
57[C4H9]+~40
43[C3H7]+100 (Base Peak)
29[C2H5]+~50

Note: Relative intensities are approximate and can vary slightly between instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]•+, m/z 100) proceeds through several key pathways initiated by the loss of an electron. The subsequent cleavage of C-C bonds leads to the formation of stable carbocations.

Fragmentation_Pattern cluster_frags Primary Fragments cluster_base Further Fragmentation M This compound [C7H16]•+ m/z = 100 F71 [C5H11]+ m/z = 71 M->F71 - •C2H5 F57 [C4H9]+ m/z = 57 M->F57 - •C3H7 F29 [C2H5]+ m/z = 29 M->F29 - •C5H11 F43 [C3H7]+ m/z = 43 F71->F43 - C2H4

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines the methodology for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane. The concentration may need to be optimized based on instrument sensitivity.

2. Instrumentation:

  • A standard GC-MS system equipped with a capillary column and an electron ionization source is required.

  • Gas Chromatograph (GC) Parameters:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

      • Final hold: Hold at 150 °C for 2 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 20 to 150.

    • Solvent Delay: A solvent delay of at least 2 minutes should be used to prevent the solvent peak from saturating the detector.

3. Data Acquisition Workflow:

Experimental_Workflow A Sample Preparation (100 ppm this compound in Hexane) B GC Injection (1 µL, Split Mode) A->B C GC Separation (Capillary Column) B->C D Elution to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection & Data Acquisition F->G

Caption: Workflow for GC-MS analysis of this compound.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

  • Determine the relative abundances of the significant peaks and tabulate the data.

This comprehensive guide provides the necessary information for the successful analysis and interpretation of the mass spectrum of this compound, aiding in its unambiguous identification in complex mixtures.

References

Methodological & Application

Application Notes and Protocols for 3-Ethylpentane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-ethylpentane's utility as a non-polar solvent in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its properties as a branched alkane suggest its suitability in various reactions where non-polar, inert conditions are required. These notes and protocols are based on the known physical and chemical properties of this compound and general principles of organic synthesis in alkane solvents.

Introduction to this compound as a Solvent

This compound (C₇H₁₆) is a branched-chain alkane and a structural isomer of heptane.[1][2] It is a colorless, odorless liquid with low polarity, making it an effective solvent for non-polar compounds and reactions sensitive to protic or highly polar environments.[1] Its chemical inertness makes it a suitable medium for reactions involving highly reactive reagents.

Key Advantages:

  • Non-Polar and Aprotic: Ideal for dissolving non-polar reactants and avoiding unwanted side reactions with polar or protic functional groups.

  • Chemical Inertness: Does not typically react with common reagents used in organic synthesis.

  • Specific Boiling Point: Its boiling point of 93.5°C allows for reactions to be conducted at a stable, elevated temperature without the need for high-pressure apparatus.[3]

  • Low Freezing Point: A very low melting point of -118.6°C allows for its use in low-temperature reactions.

Physical and Chemical Properties

A comparative summary of the physical properties of this compound, n-hexane, and toluene (B28343) is presented below to aid in solvent selection.

PropertyThis compoundn-HexaneToluene
Molecular Formula C₇H₁₆C₆H₁₄C₇H₈
Molecular Weight 100.21 g/mol 86.18 g/mol 92.14 g/mol
Boiling Point 93.5 °C68.7 °C110.6 °C
Melting Point -118.6 °C-95 °C-95 °C
Density 0.698 g/mL at 20 °C0.659 g/mL at 20 °C0.867 g/mL at 20 °C
Polarity Non-polarNon-polarNon-polar (but with aromatic π-system)
Solubility in Water InsolubleInsolubleInsoluble
Primary Hazards Flammable, Irritant, Health HazardFlammable, Irritant, Health Hazard, NeurotoxinFlammable, Irritant, Health Hazard

Data sourced from various chemical databases.

Applications in Organic Synthesis

Based on its properties, this compound can be considered as a solvent for a variety of organic reactions:

Grignard reagents are highly reactive organometallic compounds that are sensitive to moisture and protic solvents.[4] While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents due to their ability to solvate and stabilize the Grignard reagent, non-polar hydrocarbons can be used, particularly in industrial settings, often in combination with a co-solvent. The inert nature of this compound makes it a suitable, albeit less common, choice. For the formation of Grignard reagents, alkanes like pentane (B18724) or hexane (B92381) are sometimes used.[5]

Logical Workflow for a Grignard Reaction

A Dry Glassware and Reagents B Add Magnesium Turnings and this compound A->B C Initiate Reaction with Alkyl Halide B->C D Maintain Reaction Temperature (Reflux) C->D E Add Electrophile (e.g., Aldehyde/Ketone) D->E F Aqueous Workup and Extraction E->F G Purification of Product F->G A Choose a Suitable Solvent (e.g., this compound) B Dissolve Impure Solid in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C optional D Slow Cooling to Induce Crystallization B->D C->D E Vacuum Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry the Pure Crystals F->G

References

Application Note and Protocol: 3-Ethylpentane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of gas chromatography (GC), the use of reliable reference standards is paramount for accurate compound identification and quantification. 3-Ethylpentane, a branched-chain alkane, serves as an excellent reference standard in the analysis of volatile organic compounds (VOCs), particularly in the petroleum, environmental, and pharmaceutical sectors. Its defined boiling point, stable chemical structure, and predictable chromatographic behavior make it a valuable tool for system suitability tests, retention time indexing, and as an internal standard for quantitative analysis.[1][2] This document provides a detailed application note and protocol for the effective use of this compound as a reference standard in gas chromatography.

Physicochemical Properties and Chromatographic Data

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and data interpretation. The key properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C7H16[3][4][5]
Molecular Weight 100.21 g/mol [3][4][5]
Boiling Point 93-94 °C[4]
Density 0.698 g/mL at 20°C
CAS Number 617-78-7[3][5]
Kovats Retention Index (non-polar column) ~685[3]

Applications

This compound is a versatile reference standard with several key applications in gas chromatography:

  • System Suitability Testing: Regular injection of a this compound standard solution helps in monitoring the performance of the GC system, including column efficiency, injector precision, and detector response.

  • Retention Time (RT) Locking and Indexing: As a compound with a well-documented retention index, this compound can be used to calibrate retention times across different instruments and laboratories, ensuring consistency and transferability of analytical methods.[3]

  • Internal Standard (IS) for Quantitative Analysis: Due to its chemical inertness and volatility, this compound is a suitable internal standard for the quantification of other volatile analytes.[1] By adding a known amount of this compound to both calibration standards and unknown samples, variations in injection volume and instrument response can be effectively compensated for, leading to improved accuracy and precision.

  • Component of Hydrocarbon Standard Mixtures: this compound is often included in complex hydrocarbon standard mixtures used for detailed hydrocarbon analysis (DHA) in the petroleum industry and for environmental monitoring.[2]

Experimental Protocol: Quantification of a Volatile Analyte using this compound as an Internal Standard

This protocol outlines the procedure for using this compound as an internal standard for the quantification of a hypothetical volatile analyte "Compound X" by GC with Flame Ionization Detection (GC-FID).

Materials and Reagents
  • This compound (analytical standard grade, >99% purity)

  • Compound X (analyte of interest, high purity)

  • Solvent (e.g., hexane, pentane, or dichloromethane, GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • GC vials with septa

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

  • Analyte (Compound X) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Compound X into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards:

    • Prepare a series of calibration standards by adding varying concentrations of the Compound X stock solution and a fixed concentration of the this compound internal standard to volumetric flasks and diluting with the solvent. An example calibration set is provided in the table below.

Calibration LevelVolume of Compound X Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Concentration of Compound X (µg/mL)Concentration of IS (µg/mL)
11010010110
25010010510
3100100101010
4250100102510
5500100105010
Sample Preparation
  • Accurately weigh a known amount of the sample containing Compound X into a volumetric flask.

  • Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with the solvent.

  • Transfer an aliquot to a GC vial for analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical starting conditions for the analysis of volatile compounds like this compound. Method optimization may be required based on the specific analyte and GC system.

ParameterCondition
GC System Agilent 8890 GC with FID or equivalent
Column Non-polar, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 150 °C (hold for 2 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Data Analysis and Quantification
  • Integrate the peak areas for both Compound X and this compound in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for each calibration standard using the following formula:

    • RF = (Area of Compound X / Concentration of Compound X) / (Area of IS / Concentration of IS)

  • Plot the area ratio (Area of Compound X / Area of IS) against the concentration ratio (Concentration of Compound X / Concentration of IS) for the calibration standards to generate a calibration curve.

  • Determine the concentration of Compound X in the sample using the calculated response factor or the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data from a calibration experiment using this compound as an internal standard.

Concentration of Compound X (µg/mL)Peak Area of Compound XPeak Area of this compound (IS)Area Ratio (Compound X / IS)
115,234155,8760.0977
576,987154,9980.4967
10153,456156,2340.9822
25385,765155,1122.4870
50771,234156,0544.9421

This data can be used to construct a calibration curve, which should exhibit excellent linearity (R² > 0.995) for accurate quantification.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Preparation Sample_Prep->GC_Analysis Peak_Integration Peak Integration GC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Internal Standard Method

internal_standard_logic Analyte Analyte (Unknown Concentration) Sample Sample Analyte->Sample IS Internal Standard (Known Concentration) IS->Sample GC Gas Chromatograph Sample->GC Detector Detector (FID) GC->Detector Data Peak Area Ratio Detector->Data Concentration Analyte Concentration Data->Concentration

Caption: Logic of the internal standard method in GC.

References

Application of 3-Ethylpentane in Fuel and Combustion Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpentane, a branched alkane with the chemical formula C7H16, is a recognized constituent of gasoline and other complex hydrocarbon fuels. As a member of the heptane (B126788) isomer group, its combustion characteristics are of interest to fuel scientists and engineers aiming to develop and refine surrogate fuel models. These models are essential for computational fluid dynamics (CFD) simulations of internal combustion engines and gas turbines, enabling the design of more efficient and cleaner combustion systems.

While this compound is a known component of gasoline, specific experimental data on its individual combustion properties, such as ignition delay times and laminar flame speeds, are not extensively available in the public domain. Research on gasoline surrogates often employs more common branched alkanes like iso-octane to represent the combustion behavior of this class of compounds.

This document provides an overview of the role of branched alkanes in surrogate fuels, using a well-studied example to illustrate the experimental protocols and data analysis techniques that are applied in fuel and combustion research. These methodologies are directly applicable to the study of this compound.

Role of Branched Alkanes in Surrogate Fuels

Surrogate fuels are mixtures of a few well-characterized hydrocarbon components designed to mimic the combustion behavior of real, complex fuels like gasoline or jet fuel. Branched alkanes are a critical component of these surrogates because they significantly influence the fuel's octane (B31449) rating and ignition characteristics. They generally exhibit higher resistance to autoignition (knocking) compared to their straight-chain counterparts.

A widely studied gasoline surrogate is a mixture of iso-octane (a branched alkane), n-heptane (a straight-chain alkane), and toluene (B28343) (an aromatic). The varying proportions of these components allow researchers to formulate surrogates that match the research octane number (RON) and motor octane number (MON) of target gasolines.

Representative Experimental Data for a Gasoline Surrogate

To illustrate the type of quantitative data generated in combustion research, the following tables summarize experimental results for a representative toluene reference fuel (TRF), a common type of gasoline surrogate. While this specific mixture does not contain this compound, the data is representative of what would be collected in studies of surrogates that might include it.

Table 1: Ignition Delay Times of a Toluene Reference Fuel (TRF) Surrogate

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental Method
850401.01500Rapid Compression Machine
1000401.0450Rapid Compression Machine
1200201.0250Shock Tube
1400201.0100Shock Tube
1600201.050Shock Tube

Note: Data are representative values from typical combustion experiments.

Table 2: Laminar Flame Speeds of a Toluene Reference Fuel (TRF) Surrogate

Equivalence Ratio (Φ)Pressure (atm)Unburned Gas Temperature (K)Laminar Flame Speed (cm/s)Experimental Method
0.8129835Heat Flux Burner
1.0129842Heat Flux Burner
1.2129838Heat Flux Burner
1.0529825Spherically Expanding Flame
1.01029818Spherically Expanding Flame

Note: Data are representative values from typical combustion experiments.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the combustion properties of fuel components and surrogates.

Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the autoignition delay time of a fuel-oxidizer mixture under high-temperature and high-pressure conditions.

Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

Protocol:

  • The driven section is filled with the test gas mixture (e.g., surrogate fuel, oxygen, and a diluent like argon) to a precisely known initial pressure.

  • The driver section is filled with a high-pressure gas (e.g., helium).

  • The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly compressing and heating it to conditions representative of those in an engine.

  • The time interval between the passage of the shock wave and the onset of combustion (detected by a sharp pressure rise or light emission) is measured as the ignition delay time.

  • Experiments are repeated at various initial temperatures and pressures to map the fuel's ignition behavior.

ShockTubeWorkflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_data Data Acquisition A Prepare Fuel-Oxidizer Mixture B Fill Driven Section A->B C Pressurize Driver Section D Rupture Diaphragm C->D E Shock Wave Propagation & Compression D->E F Autoignition E->F G Measure Pressure Rise F->G H Detect Light Emission F->H I Calculate Ignition Delay Time G->I H->I

Diagram of the experimental workflow for ignition delay time measurement in a shock tube.
Laminar Flame Speed Measurement using the Heat Flux Method

Objective: To measure the propagation speed of a laminar (smooth) flame through a premixed fuel-air mixture.

Apparatus: A flat-flame burner (Heat Flux burner) consists of a porous plate through which the premixed fuel-air mixture flows, creating a stable, one-dimensional flame.

Protocol:

  • A precisely controlled mixture of fuel and air is supplied to the burner.

  • The mixture is ignited, and a flat flame is stabilized on the burner surface.

  • The flow rate of the unburned gas mixture is adjusted until the flame becomes adiabatic (i.e., there is no net heat transfer between the flame and the burner). This condition is typically determined by measuring the temperature profile in the burner head.

  • The laminar flame speed is then calculated as the velocity of the unburned gas mixture at the point of adiabaticity.

  • Measurements are repeated for different equivalence ratios to determine the flame speed as a function of mixture composition.

HeatFluxWorkflow cluster_prep Setup cluster_exp Measurement cluster_analysis Analysis A Prepare Premixed Fuel-Air Mixture B Supply Mixture to Burner A->B C Ignite and Stabilize Flat Flame B->C D Adjust Flow for Adiabatic Condition C->D E Measure Gas Velocity D->E F Calculate Laminar Flame Speed E->F CombustionPathway Fuel This compound (C7H16) AlkylRadical Alkyl Radical (C7H15) Fuel->AlkylRadical + OH, H, O PeroxyRadical Alkylperoxy Radical (C7H15O2) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (C7H14OOH) PeroxyRadical->Hydroperoxide + R'H Branching Chain Branching (OH, H, O) Hydroperoxide->Branching Decomposition Branching->Fuel Propagates Reaction Products Products (CO2, H2O) Branching->Products

Application Notes and Protocols for Kinetic Studies of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing 3-ethylpentane in kinetic studies. This compound (C7H16), a branched alkane, serves as a model compound for understanding the combustion and atmospheric chemistry of branched hydrocarbons, which are significant components of gasoline and other fuels.[1][2] Its structural isomerism influences its reactivity, making it a person of interest in developing detailed chemical kinetic models.

Overview of Kinetic Studies on Alkanes

Kinetic studies of alkanes like this compound are crucial for understanding their reaction mechanisms under various conditions, such as oxidation (combustion) and pyrolysis. These studies typically involve measuring the rate of disappearance of reactants and the formation of products over time. This data is then used to determine rate constants, activation energies, and to develop and validate detailed chemical kinetic models.

Experimental methods in chemical kinetics can be broadly categorized as continuous or discontinuous.[3] In continuous methods, the concentration of a reactant or product is monitored in real-time throughout a single experiment. In discontinuous methods, multiple experiments are conducted with varying initial concentrations, and the initial rates are measured.

Experimental Protocols for Kinetic Studies of this compound

The following protocols are adapted from established methods for studying the kinetics of alkanes and are applicable to this compound.

High-Temperature Oxidation and Pyrolysis Studies

High-temperature kinetic studies are essential for understanding combustion chemistry. Common experimental setups include shock tubes, rapid compression machines, and jet-stirred reactors.[4][5][6]

Protocol 1: Ignition Delay Time Measurement using a High-Pressure Shock Tube

  • Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (e.g., air or O2), and a diluent (e.g., Argon) in a specific ratio (e.g., stoichiometric conditions, φ = 1).

  • Shock Tube Operation:

    • Introduce the reactant mixture into the driven section of the shock tube at a low pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).

    • Rupture the diaphragm separating the two sections, generating a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.

  • Data Acquisition: Monitor the pressure and emission from radical species (e.g., OH*) behind the reflected shock wave. The ignition delay time is the time interval between the arrival of the shock wave and the onset of rapid combustion, indicated by a sharp increase in pressure and light emission.

  • Data Analysis: Repeat the experiment over a range of temperatures (typically 600-1300 K) and pressures to determine the temperature and pressure dependence of the ignition delay time.

Protocol 2: Species Concentration Measurement in a Jet-Stirred Reactor

  • Reactor Setup: Utilize a jet-stirred reactor (JSR), which is designed to maintain a uniform temperature and concentration of species.

  • Reactant Flow: Introduce a continuous flow of a diluted mixture of this compound and an oxidizer into the reactor at a controlled temperature and pressure.

  • Sampling: Extract a sample of the reacting mixture from the reactor through a sonic probe for analysis.

  • Species Analysis: Analyze the composition of the sampled gas using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the concentrations of reactants, intermediates, and products.

  • Kinetic Modeling: Compare the experimentally measured species profiles with the predictions of a detailed chemical kinetic model to validate and refine the model.

Low-Temperature Oxidation Studies

Low-temperature oxidation of alkanes proceeds through different reaction pathways than high-temperature oxidation and is characterized by the formation of oxygenated species.

Protocol 3: Low-Temperature Oxidation in a Rapid Compression Machine

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and an oxidizer in the reaction chamber.

  • Compression: Rapidly compress the mixture with a piston to a well-defined temperature and pressure, initiating the reaction.

  • Data Acquisition: Monitor the pressure and temperature profiles within the reaction chamber over time. The two-stage ignition behavior, characteristic of low-temperature alkane oxidation, can be observed.

  • Product Analysis: At specific time intervals, quench the reaction and analyze the products using techniques like GC-MS to identify and quantify key intermediates such as aldehydes, ketones, and peroxides.

Data Presentation

Quantitative data from kinetic studies are crucial for model development. The following tables illustrate how such data for this compound could be structured.

Table 1: Illustrative Ignition Delay Times for this compound

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)
800101.01500
900101.0500
1000101.0150
1100101.050

Table 2: Illustrative Species Mole Fractions from Jet-Stirred Reactor Experiments

Temperature (K)This compoundO2COCO2PropeneEthene
7000.0080.0180.0010.00050.00020.0003
8000.0040.0120.0040.0020.0010.0015
9000.0010.0050.0070.0050.0020.003

Visualization of Experimental Workflow and Reaction Pathways

Experimental Workflow

The following diagram illustrates a general workflow for kinetic studies of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_model Modeling prep_mixture Prepare Reactant Mixture (this compound, Oxidizer, Diluent) shock_tube Shock Tube / RCM prep_mixture->shock_tube jsr Jet-Stirred Reactor prep_mixture->jsr data_acq Data Acquisition (Pressure, Emission, Species Conc.) shock_tube->data_acq chem_analysis Chemical Analysis (GC-MS, FTIR) jsr->chem_analysis kinetic_model Kinetic Modeling data_acq->kinetic_model chem_analysis->kinetic_model model_validation Model Validation & Refinement kinetic_model->model_validation

Caption: General workflow for kinetic studies of this compound.

Reaction Pathway: Hydrogen Abstraction

A crucial initial step in the oxidation and pyrolysis of alkanes is the abstraction of a hydrogen atom by radicals, leading to the formation of alkyl radicals. For this compound, abstraction can occur at primary, secondary, or tertiary carbon atoms.

G cluster_products Products reactant This compound C7H16 primary_rad Primary Radical reactant->primary_rad + Rad -> secondary_rad Secondary Radical reactant->secondary_rad + Rad -> tertiary_rad Tertiary Radical reactant->tertiary_rad + Rad -> rad {Radical | (e.g., OH, H, CH3)}

Caption: Hydrogen abstraction pathways for this compound.

References

Application Notes and Protocols for 3-Ethylpentane in Model Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylpentane, a branched-chain isomer of heptane (B126788) (C7H16), serves as a valuable component in model fuel mixtures for combustion research.[1][2] Its inclusion in surrogate fuel formulations allows for the systematic investigation of combustion phenomena, such as ignition delay, flame propagation, and pollutant formation, particularly for gasoline and jet fuels.[3][4][5] The branched structure of this compound provides insights into the complex oxidation pathways of non-linear hydrocarbons, which are prevalent in commercial fuels. These application notes provide an overview of its use, relevant experimental data (both experimental and representative), and detailed protocols for its application in combustion studies.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the preparation of fuel mixtures and for computational modeling.

PropertyValueReference
Molecular FormulaC7H16[2]
Molecular Weight100.21 g/mol [2]
Density0.698 g/cm³ at 20°C[2]
Boiling Point93.5 °C[2]
Standard Enthalpy of Combustion-4817.4 kJ/mol[6][7]

Table 1: Physical and Chemical Properties of this compound.

Application in Surrogate Fuel Models

This compound is a representative branched alkane that can be used as a component in surrogate mixtures designed to emulate the combustion behavior of complex commercial fuels like gasoline and jet fuel. Surrogate fuels are mixtures of a few well-characterized components that reproduce the essential physical and chemical properties of the real fuel, such as H/C ratio, density, and cetane number.

Representative Surrogate Fuel Composition

A typical gasoline surrogate might include components representing different hydrocarbon classes. Table 2 provides an example of a multi-component surrogate fuel mixture that could include this compound to represent branched alkanes.

ComponentChemical ClassMole Fraction (%)
iso-OctaneBranched Alkane40
n-Heptanen-Alkane20
TolueneAromatic25
This compound Branched Alkane 15

Table 2: Example of a Four-Component Gasoline Surrogate Mixture.

Experimental Data for this compound Combustion

While specific experimental data for this compound is limited in publicly available literature, its combustion behavior can be inferred from studies on other heptane and pentane (B18724) isomers.[8][9][10] The following tables present representative data for ignition delay times and laminar flame speeds, which are critical parameters for validating chemical kinetic models.

Ignition Delay Times

Ignition delay time (IDT) is a key measure of a fuel's reactivity. It is typically measured in shock tubes and rapid compression machines. The data in Table 3 is representative of the expected ignition delay behavior of this compound/air mixtures at various temperatures and pressures.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
800101.01500
900101.0500
1000101.0150
800201.01000
900201.0350
1000201.0100

Table 3: Representative Ignition Delay Times for this compound/Air Mixtures. This data is illustrative and based on trends observed for similar branched alkanes.

Laminar Flame Speed

Laminar flame speed is the velocity at which a laminar flame front propagates relative to the unburned gas. It is a fundamental property of a combustible mixture. Table 4 provides expected laminar flame speeds for this compound/air mixtures at atmospheric pressure.

Equivalence Ratio (Φ)Unburned Gas Temperature (K)Laminar Flame Speed (cm/s)
0.829835
1.029842
1.229838
0.835050
1.035060
1.235055

Table 4: Representative Laminar Flame Speeds for this compound/Air Mixtures at 1 atm. This data is illustrative and based on trends for other C7 alkanes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are generalized protocols for shock tube, rapid compression machine, and flow reactor experiments applicable to the study of this compound.

Shock Tube Protocol for Ignition Delay Time Measurement
  • Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a stainless-steel mixing tank. The composition should be determined by partial pressures, and the mixture should be allowed to homogenize for several hours.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Introduce the prepared gas mixture into the driven section to a specified initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.

  • Data Acquisition:

    • Record the pressure history using piezoelectric pressure transducers located along the shock tube.

    • Monitor the emission from excited radical species (e.g., OH* at 306 nm) at the end wall using a photomultiplier tube and appropriate optical filters.

  • Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition, typically marked by a sharp increase in pressure and light emission.

Rapid Compression Machine Protocol for Low-Temperature Combustion Studies
  • Mixture Preparation: Prepare the fuel/air mixture in a dedicated mixing vessel or directly in the combustion chamber for less volatile fuels.

  • RCM Operation:

    • Introduce the premixed charge into the combustion chamber.

    • Drive the piston(s) to rapidly compress the mixture to a specified pressure and temperature at the end of compression.

  • Data Acquisition:

    • Record the pressure inside the combustion chamber using a high-speed pressure transducer.

    • Optical access can be used for chemiluminescence imaging or species concentration measurements using laser diagnostics.

  • Data Analysis: The pressure trace is used to determine the ignition delay, which can exhibit two-stage ignition behavior characteristic of low-temperature combustion.

Flow Reactor Protocol for Species Profiling
  • Reactor Setup: Utilize a high-pressure, turbulent flow reactor capable of maintaining a well-defined temperature profile.

  • Reactant Injection: Inject a highly diluted mixture of this compound and oxidizer into a hot bath of inert gas (e.g., N2) at the reactor inlet.

  • Sampling: Extract gas samples at various axial positions along the reactor using a movable, cooled quartz probe to quench the reactions.

  • Species Analysis: Analyze the sampled gas composition using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) to obtain concentration profiles of reactants, intermediates, and products as a function of residence time.

Chemical Kinetic Pathways and Modeling

The combustion of this compound proceeds through a complex network of elementary reactions. At low to intermediate temperatures, the oxidation is characterized by a series of radical chain reactions involving the formation and decomposition of alkylperoxy and hydroperoxyalkyl radicals.

Low-Temperature Oxidation Pathway of this compound

The following diagram illustrates a generalized low-temperature oxidation pathway for a branched alkane like this compound. This pathway is crucial for understanding autoignition phenomena, such as engine knock.

G RH This compound (RH) R_radical Alkyl Radical (R•) RH->R_radical + OH•, O2 RO2_radical Alkylperoxy Radical (ROO•) R_radical->RO2_radical + O2 QOOH_radical Hydroperoxyalkyl Radical (•QOOH) RO2_radical->QOOH_radical Isomerization O2QOOH O2QOOH Radical QOOH_radical->O2QOOH + O2 Products Products (Aldehydes, Ketones, etc.) QOOH_radical->Products Decomposition Carbonyl_HP Ketohydroperoxide O2QOOH->Carbonyl_HP + OH• Branching Chain Branching Carbonyl_HP->Branching Decomposition OH_radical OH• Branching->OH_radical + 2OH•

Caption: Low-temperature oxidation pathway for a branched alkane.

Experimental Workflow for Combustion Analysis

The following diagram outlines a typical workflow for the experimental and computational analysis of this compound combustion.

G cluster_exp Experimental Investigation cluster_model Kinetic Modeling Fuel_Prep Fuel Mixture Preparation (this compound + Oxidizer + Diluent) RCM Rapid Compression Machine (Low-T Ignition) Fuel_Prep->RCM Shock_Tube Shock Tube (High-T Ignition) Fuel_Prep->Shock_Tube Flow_Reactor Flow Reactor (Species Profiling) Fuel_Prep->Flow_Reactor Exp_Data Experimental Data (IDT, Flame Speed, Species Conc.) RCM->Exp_Data Shock_Tube->Exp_Data Flow_Reactor->Exp_Data Model_Val Model Validation Exp_Data->Model_Val Model_Dev Kinetic Model Development (Reaction Mechanisms, Thermodata) Simulation Numerical Simulation (0D/1D Solvers) Model_Dev->Simulation Simulation->Model_Val Validated_Model Validated Kinetic Model Model_Val->Validated_Model

Caption: Workflow for combustion analysis of this compound.

Conclusion

This compound is a key component for formulating surrogate fuels that can accurately represent the combustion characteristics of real-world fuels. The protocols and representative data provided in these application notes serve as a valuable resource for researchers investigating the complex kinetics of branched alkanes. Further experimental studies focused specifically on this compound are encouraged to refine and validate detailed chemical kinetic models, which will ultimately contribute to the design of more efficient and cleaner combustion engines.

References

Application Notes & Protocols for the Spectroscopic Characterization of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the spectroscopic characterization of 3-ethylpentane (C₇H₁₆), a branched alkane. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy are presented, along with tabulated data for qualitative and quantitative analysis. These techniques are fundamental for confirming the identity, purity, and structure of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the molecular symmetry of this compound, where three identical ethyl groups are attached to a central methine (CH) group, the spectra are simplified.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. For this compound, there are only three unique proton environments, leading to three distinct signals in the spectrum.

Table 1: Quantitative ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J)
Primary (-CH₃)~0.849HTriplet (t)Not specified
Secondary (-CH₂)~1.286HQuintet (quin)Not specified
Tertiary (>CH)~1.09 - 1.281HSeptet or Multiplet (m)Not specified
Solvent: CDCl₃, Reference: TMS at 0.0 ppm. Data sourced from multiple references.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Ensure the this compound sample is pure and free of particulate matter.

    • In a clean, dry vial, dissolve approximately 5-10 mg of this compound in ~0.75 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for nonpolar compounds like alkanes.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm), unless the solvent already contains it.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range for aliphatic protons (e.g., -1 to 10 ppm).

    • Use a standard 45° or 90° pulse width.

    • Set the number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (d1) of 1-2 seconds between scans to allow for full proton relaxation.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons in each environment.

    • Analyze the splitting patterns (multiplicity) to infer neighboring proton information.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the number of unique carbon environments in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line. Due to its symmetry, this compound shows only three signals.

Table 2: Quantitative ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
Primary (-CH₃)~11.0
Secondary (-CH₂)~25.2
Tertiary (>CH)~42.3
Solvent: CDCl₃, Reference: TMS at 0.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.75 mL of CDCl₃) due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set a wider spectral width appropriate for carbon signals (e.g., 0 to 220 ppm).

    • A higher number of scans (e.g., 64 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) of 2 seconds for qualitative spectra. For quantitative analysis, a much longer delay (5x the longest T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

    • Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or the TMS peak (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. For an alkane like this compound, the spectrum is relatively simple, characterized by C-H and C-C bond vibrations. The absence of peaks associated with functional groups (like C=O or O-H) is a key identifying feature.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretching2850 - 3000Strong
CH₂ Bending (Scissoring)~1465Medium
CH₃ Bending (Asymmetrical)~1470 - 1435Medium
CH₃ Bending (Symmetrical)1385 - 1370Medium
C-C Skeletal Vibrations700 - 1200Weak-Medium
Data represents typical alkane absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Liquid Film IR

  • Sample Preparation (Neat Liquid Film):

    • Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Setup (FT-IR Spectrometer):

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty instrument (or clean salt plates) to subtract atmospheric (H₂O, CO₂) and accessory absorptions.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the instrument's beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing & Cleanup:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks corresponding to the C-H stretching and bending vibrations.

    • After analysis, clean the salt plates thoroughly with a dry, non-polar solvent (like hexane) followed by a more volatile solvent like acetone, and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

Table 4: Major Mass Spectrometry Fragments for this compound

m/zIon AssignmentRelative Abundance
100[C₇H₁₆]⁺ (Molecular Ion)Low
71[C₅H₁₁]⁺ (Loss of -CH₂CH₃)High
70[C₅H₁₀]⁺ (Loss of C₂H₆)High
57[C₄H₉]⁺Moderate
43[C₃H₇]⁺ (Base Peak)100%
41[C₃H₅]⁺High
29[C₂H₅]⁺High
Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

  • Instrument Setup (GC-MS System):

    • GC: Use a non-polar capillary column (e.g., DB-1 or HP-5ms). Set a suitable temperature program, for instance, hold at 40°C for 2 minutes, then ramp to 150°C at 10°C/min. Use helium as the carrier gas.

    • MS: Set the ion source to Electron Ionization (EI) mode with a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 20 to 150.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The GC will separate the this compound from the solvent and any impurities. As this compound elutes from the column, it enters the MS ion source.

    • The MS will continuously acquire spectra across the entire GC run.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum associated with this peak.

    • Identify the molecular ion peak (m/z 100) to confirm the molecular weight.

    • Analyze the fragmentation pattern, identifying the base peak (the most intense peak) and other significant fragment ions to confirm the structure.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, such as the C-C backbone of alkanes.

Table 5: Expected Raman Shifts for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretching

The Role of 3-Ethylpentane in Elucidating Branched Alkane Reactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-ethylpentane as a model compound for studying the reactivity of branched alkanes. Due to its symmetric structure and the presence of primary, secondary, and tertiary carbon-hydrogen bonds, this compound serves as an excellent substrate for investigating reaction mechanisms, kinetics, and product distributions in key chemical transformations relevant to various fields, including combustion chemistry, petroleum refining, and synthetic organic chemistry.

Application Note: Free-Radical Halogenation of this compound

Introduction

Free-radical halogenation is a fundamental reaction of alkanes, and the study of this reaction with branched alkanes like this compound provides insights into the relative reactivity of different types of C-H bonds. The distribution of monochlorinated products from the reaction of this compound with chlorine gas in the presence of UV light reveals the selectivity of the chlorine radical for abstracting hydrogen atoms from primary, secondary, and tertiary positions.

Reactivity Principles

The reactivity of C-H bonds in free-radical chlorination follows the order: tertiary > secondary > primary. This is due to the greater stability of the resulting alkyl free radical (tertiary > secondary > primary). In this compound, there are three distinct types of hydrogen atoms, leading to the formation of three possible monochlorinated isomers.[1]

Quantitative Data: Product Distribution in Monochlorination

Table 1: Predicted Product Distribution for Monochlorination of this compound

Product NameType of Hydrogen AbstractedNumber of Equivalent HydrogensRelative Reactivity (Approx.)Predicted Yield (%)
1-chloro-3-ethylpentanePrimary (1°)61~26%
2-chloro-3-ethylpentaneSecondary (2°)64~52%
3-chloro-3-ethylpentaneTertiary (3°)15~22%

Note: The relative reactivity values are approximate and can vary with reaction conditions. The predicted yield is calculated as (Number of Hydrogens × Relative Reactivity) / Σ(Number of Hydrogens × Relative Reactivity for all products).

Experimental Protocol: Free-Radical Chlorination of this compound

Objective: To determine the product distribution of the monochlorination of this compound.

Materials:

  • This compound (99%+)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

  • UV lamp (e.g., mercury vapor lamp)

  • Gas-tight reaction vessel with a gas inlet and outlet

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Standard glassware (flasks, condensers, etc.)

  • Neutralizing solution (e.g., sodium bicarbonate)

Procedure:

  • Set up the reaction vessel in a well-ventilated fume hood.

  • Dissolve a known amount of this compound in the inert solvent within the reaction vessel.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce a slow, controlled stream of chlorine gas into the solution.

  • Initiate the reaction by turning on the UV lamp positioned to irradiate the reaction mixture.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is achieved (typically low to avoid polychlorination), stop the flow of chlorine and turn off the UV lamp.

  • Purge the system again with an inert gas to remove any unreacted chlorine and HCl byproduct.

  • Wash the reaction mixture with a neutralizing solution to remove HCl.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Analyze the final product mixture using GC-MS to identify and quantify the different monochlorinated isomers.

Logical Workflow for Product Formation

G cluster_reactants Reactants cluster_initiation Initiation (UV Light) cluster_propagation Propagation cluster_products Monochlorinated Products 3_ethylpentane This compound Primary_H_Abstraction Primary H Abstraction 3_ethylpentane->Primary_H_Abstraction + Cl• Secondary_H_Abstraction Secondary H Abstraction 3_ethylpentane->Secondary_H_Abstraction + Cl• Tertiary_H_Abstraction Tertiary H Abstraction 3_ethylpentane->Tertiary_H_Abstraction + Cl• Cl2 Cl₂ Cl_radical 2 Cl• Cl2->Cl_radical hv Product_1 1-chloro-3-ethylpentane Primary_H_Abstraction->Product_1 + Cl₂ Product_2 2-chloro-3-ethylpentane Secondary_H_Abstraction->Product_2 + Cl₂ Product_3 3-chloro-3-ethylpentane Tertiary_H_Abstraction->Product_3 + Cl₂

Caption: Free-radical chlorination of this compound workflow.

Application Note: Catalytic Cracking of this compound

Introduction

Catalytic cracking is a crucial process in petroleum refining for converting high-boiling hydrocarbon fractions into more valuable, lower-boiling products such as gasoline.[3] Studying the catalytic cracking of a model branched alkane like this compound on zeolite catalysts provides fundamental insights into the reaction pathways, product selectivity, and catalyst deactivation mechanisms.

Reactivity Principles

Catalytic cracking proceeds through a carbocation mechanism initiated by the interaction of the alkane with acidic sites on the catalyst.[4] The stability of the carbocation intermediates (tertiary > secondary > primary) governs the reaction pathways, which include isomerization and β-scission.

Quantitative Data: Product Distribution in Catalytic Cracking

Table 2: Product Distribution from Catalytic Cracking of n-Heptane over a Pt/SZ Catalyst at 473 K

Product ClassYield (wt%)
Isomerization Products (Methylhexanes, Dimethylpentanes)37.1 - 41.3
Cracking Products (C₁-C₆)11.7 - 15.9
Unreacted n-Heptane47.0 - 52.8

Data adapted from a study on n-heptane isomerization and cracking.[5] The product distribution for this compound would be expected to show a higher degree of cracking and potentially different isomer distributions due to the tertiary carbon.

Experimental Protocol: Catalytic Cracking of this compound

Objective: To investigate the product distribution from the catalytic cracking of this compound.

Materials:

  • This compound (99%+)

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Fixed-bed reactor system with temperature and pressure control

  • High-pressure liquid pump

  • Gas-liquid separator

  • Online gas chromatograph (GC) for gaseous product analysis

  • Offline GC-MS for liquid product analysis

  • Inert gas (e.g., nitrogen) for purging and carrier flow

Procedure:

  • Load a known amount of the zeolite catalyst into the fixed-bed reactor.

  • Activate the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 500-600 °C) to remove adsorbed water.

  • Set the reactor to the desired reaction temperature (e.g., 450-550 °C) and pressure.

  • Introduce a continuous flow of this compound into the reactor using the high-pressure liquid pump. An inert carrier gas may be co-fed.

  • The reactor effluent is passed through a gas-liquid separator.

  • Continuously analyze the gaseous products using an online GC.

  • Collect the liquid products at regular intervals and analyze them offline using GC-MS to identify and quantify the various hydrocarbon products.

  • Perform a mass balance to determine the yields of different product fractions (gas, liquid, coke).

Catalytic Cracking Reaction Pathway

G 3_ethylpentane This compound Carbocation Tertiary Carbocation (Initial) 3_ethylpentane->Carbocation Acid Catalyst Isomerization Isomerization Carbocation->Isomerization Beta_Scission β-Scission Carbocation->Beta_Scission Isomerization->Carbocation Smaller_Alkenes Smaller Alkenes Beta_Scission->Smaller_Alkenes Smaller_Carbocations Smaller Carbocations Beta_Scission->Smaller_Carbocations Further_Reactions Further Reactions (Isomerization, Cracking, Aromatization) Smaller_Carbocations->Further_Reactions

Caption: Simplified reaction pathway for catalytic cracking.

Application Note: Oxidation and Combustion of this compound

Introduction

The oxidation and combustion of branched alkanes are of significant interest in the development of advanced combustion engines and for understanding atmospheric chemistry. This compound, as a representative of branched heptane (B126788) isomers found in transportation fuels, is a valuable model compound for studying ignition delay times, flame propagation, and the formation of pollutants.

Reactivity Principles

The low-temperature oxidation of alkanes proceeds via a complex series of radical chain reactions involving the formation of alkylperoxy and hydroperoxyalkyl radicals. The structure of the alkane, particularly the presence and location of tertiary C-H bonds, significantly influences the rates and pathways of these reactions.

Quantitative Data: Ignition Delay Times

Table 3: Ignition Delay Times for n-Heptane at Various Conditions

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
800101.0~1000
1000101.0~100
1200101.0~20

Note: This data is representative for n-heptane and serves as a baseline. The ignition delay times for this compound may differ due to its branched structure.

Experimental Protocol: Shock Tube Study of Ignition Delay

Objective: To measure the ignition delay time of a this compound/air mixture.

Materials:

  • This compound (high purity)

  • Synthetic air (or custom O₂/N₂/Ar mixtures)

  • Shock tube facility with a heated driver and driven section

  • High-speed pressure transducers

  • Optical diagnostics (e.g., for OH* chemiluminescence detection)

  • Gas mixing system

  • Data acquisition system

Procedure:

  • Prepare a homogeneous mixture of this compound and oxidizer (e.g., air) at a specific equivalence ratio in the gas mixing system.

  • Evacuate the driven section of the shock tube to a high vacuum.

  • Fill the driven section with the prepared fuel/air mixture to a predetermined initial pressure.

  • Pressurize the driver section with a high-pressure driver gas (e.g., helium).

  • Initiate the experiment by rupturing the diaphragm separating the driver and driven sections. This generates a shock wave that propagates through the test gas, rapidly heating and compressing it.

  • The shock wave reflects off the end wall of the driven section, further heating and compressing the gas to the desired test conditions.

  • Monitor the pressure and/or OH* emission at the end wall using the high-speed transducers and optical detectors.

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of rapid pressure rise or light emission due to combustion.[6]

Experimental Workflow for Shock Tube Ignition Delay Measurement

G Mixture_Prep Prepare this compound/Air Mixture Shock_Tube_Fill Fill Shock Tube Driven Section Mixture_Prep->Shock_Tube_Fill Driver_Pressurize Pressurize Driver Section Shock_Tube_Fill->Driver_Pressurize Diaphragm_Rupture Rupture Diaphragm Driver_Pressurize->Diaphragm_Rupture Shock_Propagation Incident Shock Propagation Diaphragm_Rupture->Shock_Propagation Shock_Reflection Reflected Shock & Test Conditions Shock_Propagation->Shock_Reflection Ignition Autoignition Shock_Reflection->Ignition Data_Acquisition Record Pressure & OH* Emission Ignition->Data_Acquisition IDT_Determination Determine Ignition Delay Time Data_Acquisition->IDT_Determination

References

Application Notes and Protocols for High-Pressure Studies of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethylpentane, a branched alkane, is a fundamental component of various fuels and lubricants and serves as a model compound for understanding the behavior of larger, more complex hydrocarbons under extreme conditions. High-pressure studies on this compound provide critical insights into its phase behavior, conformational changes, and vibrational properties. This information is essential for modeling the performance of lubricants under load, understanding the geology of planetary interiors, and for the synthesis of novel materials. These application notes provide a detailed experimental setup and protocols for investigating this compound at high pressures using a diamond anvil cell (DAC) coupled with Raman spectroscopy.

Experimental Apparatus

The primary apparatus for high-pressure studies of liquids like this compound is the diamond anvil cell (DAC).[1] A DAC utilizes two opposing diamonds to compress a sample contained within a gasket.[1] The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample using various spectroscopic techniques.[2]

A typical experimental setup includes:

  • Diamond Anvil Cell (DAC): A device with two opposing diamonds to generate high pressures.[1] For studies on liquids, a hydrothermal diamond anvil cell (HDAC) can also be used.[2][3]

  • Gasket: A thin metal sheet (e.g., stainless steel, rhenium) with a small hole drilled in the center to form the sample chamber.

  • Pressure Transmitting Medium (PTM): A hydrostatic medium is crucial for ensuring uniform pressure distribution on the sample. For studies of alkanes, common PTMs include argon, xenon, or a mixture of methanol (B129727) and ethanol.[1] Given that this compound is a liquid at ambient conditions, it can act as its own pressure-transmitting medium at lower pressures.

  • Ruby Microspheres: Used for in-situ pressure calibration via the ruby fluorescence technique. The shift in the R1 fluorescence line of ruby is directly correlated with the applied pressure.

  • Raman Spectrometer: A confocal Raman spectrometer is used to acquire the vibrational spectra of the sample under high pressure. This allows for the observation of phase transitions and changes in molecular structure.[4]

Experimental Protocols

1. Gasket Preparation:

  • Pre-indent a stainless steel gasket to a desired thickness (e.g., 50-100 µm) using the diamond anvils.

  • Drill a hole (typically 150-300 µm in diameter) in the center of the pre-indented area using a laser or a micro-drilling system. This hole will serve as the sample chamber.

2. Sample Loading:

  • Place the gasket onto the lower diamond anvil.

  • Place a few ruby microspheres into the sample chamber for pressure calibration.

  • Carefully load a small droplet of this compound (>93.0% purity) into the sample chamber using a micropipette or a syringe.[5]

  • If a pressure-transmitting medium is required for higher pressures, the DAC can be loaded in a cryogenic setup to first freeze the this compound and then load the condensed gas (e.g., Argon) as the PTM.

  • Assemble the DAC by placing the upper diamond anvil over the gasket and gently tightening the screws to seal the sample chamber.

3. Pressure Calibration:

  • Mount the loaded DAC onto the stage of the Raman spectrometer.

  • Focus the laser on a ruby microsphere within the sample chamber.

  • Measure the fluorescence spectrum of the ruby and determine the wavelength of the R1 line.

  • Calculate the pressure using the known relationship between the shift of the ruby R1 fluorescence line and pressure.

4. Raman Spectroscopy Measurements:

  • After pressure determination, focus the laser on the this compound sample.

  • Acquire the Raman spectrum of this compound at the given pressure. The spectrum should be collected in the appropriate wavenumber range to observe the C-H stretching and bending modes, as well as the C-C skeletal modes.

  • Increase the pressure incrementally by tightening the screws of the DAC.

  • Repeat the pressure calibration and Raman spectroscopy measurements at each pressure step.

  • Monitor the Raman spectra for changes that may indicate a phase transition, such as peak splitting, the appearance of new peaks, or abrupt changes in peak positions.[6]

Experimental Workflow

experimental_workflow Experimental Workflow for High-Pressure Studies of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis gasket_prep Gasket Preparation (Pre-indentation & Drilling) sample_loading Sample Loading (this compound & Ruby) gasket_prep->sample_loading Load into DAC pressure_cal Pressure Calibration (Ruby Fluorescence) sample_loading->pressure_cal Mount DAC raman_acq Raman Spectra Acquisition pressure_cal->raman_acq Measure Sample pressure_inc Increase Pressure raman_acq->pressure_inc Next Pressure Step data_analysis Analyze Raman Spectra (Peak Shifts, Phase Transitions) raman_acq->data_analysis Collect Data Set pressure_inc->pressure_cal Re-calibrate data_reporting Data Reporting & Interpretation data_analysis->data_reporting

Caption: Workflow for high-pressure studies of this compound.

Data Presentation

Table 1: Physical Properties of this compound at Ambient Pressure

PropertyValue
CAS Number617-78-7[7]
Molecular FormulaC₇H₁₆[7][8]
Molar Mass100.21 g/mol [5]
Density0.698 g/mL[7]
Melting Point-119 °C[7][8]
Boiling Point93 °C[7][8]

Table 2: Expected Pressure-Induced Phase Transitions of this compound

The freezing pressure of branched alkanes is generally higher than that of their linear counterparts. For comparison, the freezing pressure of n-pentane at room temperature is approximately 1.90 GPa.[6] It is expected that this compound will also undergo a liquid-to-solid phase transition (freezing) at elevated pressures.

TransitionExpected Pressure (GPa) at Room Temperature
Liquid to Solid I~2-3
Solid I to Solid II> 3 (possible further solid-solid transitions)

Note: These are estimated values based on the behavior of similar alkanes. Experimental determination is required for precise values for this compound.

Table 3: Representative Raman Peak Shifts of Alkanes with Increasing Pressure

The vibrational modes of alkanes exhibit a positive shift to higher wavenumbers with increasing pressure. This is due to the compression of intermolecular distances, which strengthens the intramolecular bonds. The table below shows the expected shifts for key vibrational modes based on data for n-pentane.[6]

Vibrational ModeWavenumber at Ambient Pressure (cm⁻¹)Pressure Coefficient (cm⁻¹/GPa)
CH₃ symmetric stretch~2877Positive
CH₂ symmetric stretch~2856Positive
CH₃ asymmetric stretch~2964Positive
CH₂ asymmetric stretch~2935Positive
-(CH₂)n- twist~1303Positive

Signaling Pathway and Logical Relationship Diagram

logical_relationship Logical Relationships in High-Pressure Raman Spectroscopy cluster_cause Cause cluster_effect Effect cluster_observation Observation increase_pressure Increase in Applied Pressure intermolecular_dist Decrease in Intermolecular Distance increase_pressure->intermolecular_dist phase_transition Phase Transition (e.g., Freezing) increase_pressure->phase_transition intramolecular_bond Strengthening of Intramolecular Bonds intermolecular_dist->intramolecular_bond raman_shift Shift of Raman Peaks to Higher Wavenumbers intramolecular_bond->raman_shift new_peaks Appearance of New Peaks or Peak Splitting phase_transition->new_peaks data_analysis_node Data Interpretation raman_shift->data_analysis_node Indicates change in bond environment new_peaks->data_analysis_node Indicates new crystal structure

Caption: Cause-and-effect relationships in high-pressure Raman studies.

References

Application Note: High-Resolution NMR Analysis of 3-Ethylpentane Using Deuterated Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethylpentane using deuterated chloroform (B151607) (CDCl₃) as a solvent. Due to its non-polar nature, this compound is highly soluble in CDCl₃, making it an ideal solvent for this analysis.[1][2][3] This document outlines the necessary steps for sample preparation, instrument setup, and data processing to obtain high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[4] For non-polar, volatile alkanes such as this compound, proper solvent selection and sample preparation are crucial for obtaining high-resolution spectra.[1][2] Deuterated solvents are essential in ¹H NMR to avoid strong solvent signals that would otherwise obscure the analyte's signals.[5][6] The deuterium (B1214612) signal is also utilized by the spectrometer to stabilize the magnetic field, a process known as locking.[6]

This compound, a branched alkane with the chemical formula C₇H₁₆, presents a simple yet illustrative example for NMR analysis due to its molecular symmetry.[2][7][8] This application note details the standardized procedure for its analysis, providing expected chemical shifts and instrument parameters that can be adapted for similar non-polar small molecules.

Experimental Protocols

Materials and Equipment
  • This compound (C₇H₁₆)

  • Deuterated Chloroform (CDCl₃), 99.8 atom % D

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Volumetric flask and micropipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra. The following protocol is recommended for preparing a solution of this compound in CDCl₃.

  • Analyte Measurement: Accurately measure approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9] Given that this compound is a liquid, this can be done by accurately transferring a small volume (e.g., 10-30 µL) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the this compound.[9]

  • Homogenization: Gently vortex the mixture to ensure a homogeneous solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[9][10]

  • Particulate Removal: To avoid distortions in the magnetic field, ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with ethanol (B145695) or isopropanol (B130326) to remove any fingerprints or dust.[9][10]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Measure this compound B Add Deuterated Chloroform (CDCl3) A->B C Vortex to Homogenize B->C D Transfer to NMR Tube C->D E Cap and Clean Tube D->E F Insert Sample into Spectrometer E->F G Lock on Deuterium Signal F->G H Shim Magnetic Field G->H I Tune and Match Probe H->I J Acquire 1H and 13C Spectra I->J K Fourier Transform FID J->K L Phase Correction K->L M Baseline Correction L->M N Reference Spectrum M->N O Integration and Peak Picking N->O

Figure 1: Experimental workflow for NMR analysis of this compound.
NMR Data Acquisition

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra of this compound on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters

ParameterRecommended Value
Pulse Sequencezg30
SolventCDCl₃
Temperature298 K
Number of Scans (NS)8 - 16
Relaxation Delay (D1)1.0 - 2.0 s
Acquisition Time (AQ)3.0 - 4.0 s
Spectral Width (SW)12 - 16 ppm
Pulse Width (P1)Calibrated 30° or 45° pulse
Receiver GainAuto-adjusted

¹³C NMR Acquisition Parameters

ParameterRecommended Value
Pulse Sequencezgpg30 (proton-gated decoupling)
SolventCDCl₃
Temperature298 K
Number of Scans (NS)128 - 1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 - 1.5 s
Spectral Width (SW)0 - 100 ppm
Pulse Width (P1)Calibrated 30° pulse
Receiver GainAuto-adjusted
Data Processing and Analysis

Modern NMR software automates many of the data processing steps. The general workflow is as follows:

  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak is identified.

logical_relationship cluster_input Inputs cluster_process NMR Analysis cluster_output Outputs cluster_interpretation Interpretation Sample This compound in CDCl3 Acquisition Data Acquisition (FID) Sample->Acquisition Parameters Acquisition Parameters Parameters->Acquisition Processing Data Processing Acquisition->Processing Spectrum 1H & 13C NMR Spectra Processing->Spectrum Data Chemical Shifts & Integrals Spectrum->Data Structure Structural Elucidation Data->Structure

Figure 2: Logical relationship in the NMR analysis process.

Results and Discussion

The high degree of symmetry in this compound results in a simplified NMR spectrum with only three distinct signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows three signals corresponding to the three chemically non-equivalent sets of protons:

  • A triplet corresponding to the nine protons of the three equivalent methyl (-CH₃) groups.

  • A quartet corresponding to the six protons of the three equivalent methylene (B1212753) (-CH₂) groups.

  • A septet corresponding to the single proton of the methine (>CH) group.

The integration of these signals will be in a 9:6:1 ratio, respectively.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, one for each of the three unique carbon environments:

  • A signal for the three equivalent methyl carbons.

  • A signal for the three equivalent methylene carbons.

  • A signal for the single methine carbon.

Data Summary

The expected chemical shifts for this compound in CDCl₃ are summarized in the table below.

Nucleus Assignment Chemical Shift (ppm) Multiplicity Integration
¹H-CH₃~0.85Triplet9H
¹H-CH₂-~1.25Quartet6H
¹H>CH-~1.35Septet1H
¹³C-CH₃~11.7--
¹³C-CH₂-~25.3--
¹³C>CH-~42.5--

Conclusion

This application note provides a comprehensive and detailed protocol for the NMR analysis of this compound in deuterated chloroform. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra suitable for structural verification and purity assessment. The provided parameters and expected chemical shifts serve as a valuable reference for the analysis of this compound and other similar non-polar small molecules.

References

Application Note: Quantitative Analysis of 3-Ethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 3-ethylpentane in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is particularly relevant for the analysis of volatile organic compounds (VOCs) in various matrices. This document includes sample preparation, GC-MS parameters, and data analysis procedures. Quantitative data, including characteristic mass fragments, typical retention times, and performance metrics such as linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented.

Introduction

This compound is a volatile branched-chain alkane. Accurate and sensitive quantification of such volatile organic compounds is crucial in numerous fields, including environmental monitoring, industrial hygiene, and pharmaceutical analysis, where it may be present as a residual solvent or a metabolic byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it the method of choice for analyzing complex mixtures. This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Headspace Analysis)

Headspace analysis is a common and effective technique for the analysis of volatile compounds in liquid or solid samples.[2]

Materials:

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Crimper/decrimper

  • Gas-tight syringe

  • This compound standard

  • Solvent (e.g., methanol, water, or matrix-specific solvent)

  • Sodium chloride (optional, for salting out)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution. The concentration range should encompass the expected concentration of this compound in the samples. A typical range for C7 alkanes could be from low ng/L to µg/L.

  • Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the sample or standard solution into a 20 mL headspace vial.

  • Salting Out (Optional): To increase the volatility of this compound, add a known amount of sodium chloride (e.g., 1 g) to each vial. This is particularly useful for aqueous samples.

  • Sealing: Immediately seal the vials with screw caps and septa using a crimper.

  • Incubation: Place the vials in the headspace autosampler tray. Incubate the vials at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for the equilibration of this compound between the liquid and gas phases.

GC-MS Analysis

The following parameters are a general guideline and may require optimization for specific instrumentation and applications.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD) and a headspace autosampler.

GC Conditions:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial temperature 40°C, hold for 2 minutes; ramp at 10°C/min to 200°C, hold for 2 minutes
Transfer Line Temp 280°C

MS Conditions:

ParameterValue
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range 35-200 amu (Scan mode)
Solvent Delay 2 minutes

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 100 and several fragment ions.[3]

Table 1: Characteristic Mass Fragments for this compound

m/zIon IdentityRelative Abundance
100[C₇H₁₆]⁺ (Molecular Ion)Low
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Base Peak
29[C₂H₅]⁺Moderate

Note: Relative abundances can vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the this compound standards.

Table 2: Typical Quantitative Data for C7 Alkanes

ParameterTypical Value
Retention Time 5 - 8 minutes (on a 30m DB-5 type column with the specified temperature program)
Linearity (r²) > 0.995
LOD 0.05 - 1 µg/L
LOQ 0.15 - 3 µg/L

Note: These are typical values and should be determined for each specific instrument and method. The retention time of this compound will be in the vicinity of other C7 alkanes like n-heptane and its isomers.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start: Sample/Standard Aliquot Aliquot into Headspace Vial Start->Aliquot Salt Add Salt (Optional) Aliquot->Salt Seal Seal Vial Salt->Seal Incubate Incubate in Autosampler Seal->Incubate Inject Headspace Injection Incubate->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragmentation M This compound (C₇H₁₆) M_ion [C₇H₁₆]⁺˙ m/z = 100 M->M_ion Electron Ionization C5H11 [C₅H₁₁]⁺ m/z = 71 M_ion->C5H11 - C₂H₅˙ C4H9 [C₄H₉]⁺ m/z = 57 M_ion->C4H9 - C₃H₇˙ C3H7 [C₃H₇]⁺ m/z = 43 M_ion->C3H7 - C₄H₉˙ C2H5 [C₂H₅]⁺ m/z = 29 M_ion->C2H5 - C₅H₁₁˙

Caption: Simplified fragmentation of this compound in MS.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity 3-Ethylpentane Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and isolation of high-purity 3-ethylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high-purity this compound?

A1: The main challenges are twofold: controlling the synthesis to minimize byproduct formation and separating the target molecule from its structural isomers. Many synthetic routes, such as Grignard and Wurtz reactions, can produce a mixture of alkanes that are difficult to separate due to very similar physical properties. The primary challenge in purification is the presence of other C7 isomers with very close boiling points, making simple distillation ineffective.

Q2: Which synthetic method is recommended for laboratory-scale synthesis of this compound?

A2: For laboratory-scale synthesis, the Grignard reaction is generally preferred over the Wurtz reaction. The Grignard synthesis offers better control and typically higher yields of the desired product. A common route involves the reaction of ethylmagnesium bromide with 3-pentanone (B124093), followed by reduction of the resulting tertiary alcohol.[1]

Q3: Why is fractional distillation often insufficient for purifying this compound?

A3: this compound is one of nine structural isomers of heptane (B126788), many of which have boiling points that are very close to each other.[2][3][4][5][6] For instance, this compound has a boiling point of approximately 93.5°C, which is very similar to that of 2,4-dimethylpentane (B89610) (80.5°C), 3,3-dimethylpentane (B146829) (86.1°C), and 3-methylhexane (B165618) (92°C). This small difference in boiling points makes efficient separation by conventional fractional distillation extremely challenging, requiring columns with very high theoretical plate counts.

Q4: What are the most effective methods for isolating high-purity this compound?

A4: For achieving high purity, advanced purification techniques are necessary. Preparative Gas Chromatography (pGC) is a powerful method for isolating highly pure compounds by separating them based on their differential partitioning between a stationary and a mobile phase.[7][8][9] Extractive distillation, which involves adding a solvent to alter the relative volatilities of the components, is another effective technique for separating close-boiling mixtures like alkane isomers.[3][10][11][12]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or no yield in Grignard synthesis 1. Wet glassware or solvents. 2. Inactive magnesium surface (oxide layer).[13][14] 3. Impure reagents.1. Flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or by crushing it.[13][14] 3. Use freshly distilled alkyl halides and ketones.
Formation of significant byproducts (e.g., hexane, octane) in Grignard synthesis Wurtz coupling side reaction where the Grignard reagent reacts with the unreacted alkyl halide.[13]Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. Ensure the reaction temperature is controlled.
Low yield in Wurtz reaction 1. The Wurtz reaction is inherently prone to side reactions, leading to lower yields of the desired coupled product.[15][16][17] 2. Formation of a mixture of alkanes if different alkyl halides are used.[18]1. Use a high concentration of the alkyl halide and freshly prepared sodium. 2. This method is best suited for synthesizing symmetrical alkanes. For unsymmetrical alkanes like this compound, expect a mixture of products (butane, hexane, and pentane) that will be difficult to separate.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers using fractional distillation Boiling points of the C7 isomers are too close for effective separation with a standard laboratory distillation setup.[19][20][21][22][23]1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). 2. Maintain a very slow and steady distillation rate. 3. Consider using advanced techniques like preparative GC or extractive distillation for high-purity requirements.
Column flooding during fractional distillation The heating rate is too high, causing excessive vaporization and liquid to be carried up the column.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.
Overlapping peaks in preparative GC 1. Inappropriate column stationary phase. 2. Suboptimal temperature program or carrier gas flow rate.[8]1. Select a stationary phase that provides better selectivity for branched alkanes. 2. Optimize the temperature program and carrier gas flow rate to maximize resolution between the isomeric peaks.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Isomeric Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
n-HeptaneC₇H₁₆100.2198.40.684
2-MethylhexaneC₇H₁₆100.2190.10.679
3-MethylhexaneC₇H₁₆100.2192.00.687
This compound C₇H₁₆ 100.21 93.5 0.698
2,2-DimethylpentaneC₇H₁₆100.2179.20.674
2,3-DimethylpentaneC₇H₁₆100.2189.80.695
2,4-DimethylpentaneC₇H₁₆100.2180.50.673
3,3-DimethylpentaneC₇H₁₆100.2186.10.693
2,2,3-TrimethylbutaneC₇H₁₆100.2180.90.690

Data compiled from various sources.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 3-pentanone and ethylmagnesium bromide, followed by reduction of the intermediate tertiary alcohol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3-Pentanone

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Concentrated sulfuric acid

  • Sodium borohydride (B1222165) (for reduction step - conceptual) or a suitable reducing agent for tertiary alcohols. Note: Direct reduction of tertiary alcohols to alkanes is challenging. A more common approach is dehydration to an alkene followed by hydrogenation. For simplicity, a direct conceptual reduction is mentioned here, but in practice, a two-step process is often necessary.

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Place magnesium turnings in the flask along with a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent to 0°C using an ice bath.

    • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation of 3-Ethyl-3-pentanol (B146929):

    • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain crude 3-ethyl-3-pentanol.

  • Reduction to this compound (Conceptual):

    • The crude 3-ethyl-3-pentanol would then be subjected to a reduction reaction to yield this compound. As mentioned, this is a challenging step. A common laboratory approach would be acid-catalyzed dehydration to form 3-ethyl-2-pentene, followed by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to obtain this compound.

Protocol 2: Purification of this compound by Preparative Gas Chromatography (pGC)

This protocol outlines the general steps for purifying a mixture of C7 isomers using preparative gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column (e.g., a packed column or a wide-bore capillary column with a suitable stationary phase for hydrocarbon separation).

  • A high-volume injector.

  • A fraction collector.

Procedure:

  • Method Development:

    • On an analytical GC with a similar stationary phase, develop a separation method for the mixture of C7 isomers.

    • Optimize the temperature program and carrier gas flow rate to achieve baseline separation of this compound from its closest-boiling isomers.

  • Preparative Run:

    • Inject a larger volume of the crude this compound mixture onto the preparative GC system using the optimized method.

    • Monitor the detector signal to identify the elution time of the this compound peak.

  • Fraction Collection:

    • Program the fraction collector to open and collect the effluent corresponding to the retention time of this compound.

    • Cool the collection trap (e.g., with liquid nitrogen) to efficiently trap the volatile compound.

  • Purity Analysis:

    • Analyze a small aliquot of the collected fraction using an analytical GC-MS or GC-FID to confirm its purity.

    • Repeat the preparative GC runs as needed to obtain the desired amount of high-purity this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3-Ethyl-3-pentanol cluster_reduction Conversion to this compound cluster_purification Purification Grignard Reagent Prep Preparation of Ethylmagnesium Bromide Reaction Reaction with 3-Pentanone Grignard Reagent Prep->Reaction EtMgBr Workup Aqueous Work-up Reaction->Workup Dehydration Acid-Catalyzed Dehydration Workup->Dehydration Crude 3-Ethyl-3-pentanol Hydrogenation Catalytic Hydogenation Dehydration->Hydrogenation 3-Ethyl-2-pentene Purification Preparative GC or Extractive Distillation Hydrogenation->Purification Crude this compound Final Product High-Purity This compound Purification->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield of This compound Check_Synthesis Review Synthesis Step Start->Check_Synthesis Check_Purification Review Purification Step Start->Check_Purification Grignard_Issue Grignard Reaction Failure? Check_Synthesis->Grignard_Issue Purification_Loss Loss During Purification? Check_Purification->Purification_Loss Wet_Reagents Wet Reagents/Glassware? Grignard_Issue->Wet_Reagents Yes Side_Reactions Significant Side Reactions? Grignard_Issue->Side_Reactions No Distillation_Inefficiency Inefficient Distillation? Purification_Loss->Distillation_Inefficiency Yes GC_Optimization Suboptimal pGC Conditions? Purification_Loss->GC_Optimization No Solution1 Action: Flame-dry glassware, use anhydrous solvents. Wet_Reagents->Solution1 Yes Solution2 Action: Slow addition of alkyl halide, control temperature. Side_Reactions->Solution2 Yes Solution3 Action: Use a more efficient column and slower rate. Distillation_Inefficiency->Solution3 Yes Solution4 Action: Re-optimize temperature program and flow rate. GC_Optimization->Solution4 Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Optimizing reaction conditions for reactions involving 3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-ethylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are free-radical halogenation (typically chlorination or bromination), catalytic cracking, and oxidation.

Q2: How can I control the product distribution in the monochlorination of this compound?

A2: The monochlorination of this compound yields three possible products: 1-chloro-3-ethylpentane, 2-chloro-3-ethylpentane, and 3-chloro-3-ethylpentane.[1] Controlling the product distribution is challenging due to the free-radical nature of the reaction. However, factors such as temperature and the choice of halogen can influence selectivity. Bromination is generally more selective than chlorination for the most substituted carbon.

Q3: What catalysts are most effective for the catalytic cracking of this compound?

A3: Zeolite catalysts, particularly ZSM-5, are highly effective for the catalytic cracking of alkanes like this compound.[2] These catalysts promote the formation of smaller, more valuable hydrocarbons, including alkenes and branched alkanes, by providing acidic sites that facilitate carbocation intermediates.

Q4: Is it possible to selectively oxidize this compound to form an alcohol?

A4: Yes, it is possible to selectively oxidize this compound to form 3-ethyl-3-pentanol (B146929), a tertiary alcohol. This is because the tertiary C-H bond at the 3-position is the most reactive site for oxidation. Controlled oxidation can be achieved using specific oxidizing agents and reaction conditions.

Troubleshooting Guides

Free-Radical Halogenation of this compound

Issue: Low yield of desired monochlorinated product and formation of polychlorinated byproducts.

  • Possible Cause: The reaction is inherently difficult to control, and polychlorination is a common side reaction.[3] This occurs when the initially formed monochlorinated product reacts further with the halogen radical.

  • Troubleshooting Steps:

    • Use a large excess of this compound: This increases the probability that a halogen radical will react with a molecule of this compound rather than a monochlorinated product.[3] A molar ratio of at least 5:1 (alkane to halogen) is recommended.

    • Control the reaction temperature: Lower temperatures generally favor the most stable radical, which can lead to greater selectivity.

    • Monitor reaction progress: Use Gas Chromatography (GC) to monitor the formation of products and stop the reaction when the desired monochlorinated product is at its maximum concentration.

Issue: Reaction fails to initiate.

  • Possible Cause: Insufficient energy to initiate the homolytic cleavage of the halogen-halogen bond.

  • Troubleshooting Steps:

    • Ensure adequate UV light source: If using photochemical initiation, ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.

    • Increase temperature (for thermal initiation): If using heat, ensure the reaction temperature is high enough to break the halogen-halogen bond.

    • Check for radical inhibitors: Impurities in the reactants or solvent can act as radical inhibitors. Ensure all reagents and glassware are clean and dry.

Catalytic Cracking of this compound

Issue: Low conversion of this compound.

  • Possible Cause: Insufficient catalyst activity or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Activate the catalyst: Ensure the zeolite catalyst is properly activated by calcining at a high temperature (e.g., 500-550°C) to remove any adsorbed water or other impurities.

    • Optimize reaction temperature: Cracking reactions require high temperatures, typically in the range of 450°C to 750°C.[4] Gradually increase the temperature to find the optimal point for conversion without excessive coke formation.

    • Increase catalyst-to-oil ratio: A higher concentration of catalyst can increase the rate of cracking.

Issue: Rapid catalyst deactivation and coke formation.

  • Possible Cause: High reaction temperatures and the presence of heavy hydrocarbon byproducts can lead to the deposition of coke on the catalyst surface, blocking active sites.

  • Troubleshooting Steps:

    • Introduce a co-feed of steam: Steam can help to reduce the partial pressure of the hydrocarbon feed and inhibit coke formation.

    • Implement a regeneration cycle: Periodically regenerate the catalyst by burning off the coke in a stream of air at a high temperature.

    • Modify the catalyst: The addition of certain metals to the zeolite catalyst can improve its resistance to coking.

Oxidation of this compound

Issue: Low yield of the desired tertiary alcohol (3-ethyl-3-pentanol).

  • Possible Cause: Overoxidation to form ketones or carboxylic acids, or lack of selectivity in the oxidation reaction.

  • Troubleshooting Steps:

    • Choose a selective oxidizing agent: Reagents like potassium permanganate (B83412) under controlled conditions can favor the oxidation of the tertiary C-H bond.

    • Control reaction temperature: Lower temperatures can help to prevent overoxidation.

    • Use a phase-transfer catalyst: For reactions involving an aqueous oxidizing agent and an organic substrate, a phase-transfer catalyst can improve the reaction rate and selectivity.

Issue: Formation of multiple oxidation products.

  • Possible Cause: Oxidation of secondary C-H bonds in addition to the desired tertiary C-H bond.

  • Troubleshooting Steps:

    • Optimize the solvent system: The choice of solvent can influence the selectivity of the oxidation reaction.

    • Employ a catalyst with shape selectivity: Certain catalysts can sterically hinder the oxidation of less accessible C-H bonds.

Experimental Protocols

Protocol 1: Free-Radical Monochlorination of this compound

Objective: To synthesize monochlorinated derivatives of this compound.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • UV lamp (optional)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, and reflux condenser. Ensure all glassware is dry.

  • In the flask, combine this compound and the anhydrous solvent in a 5:1 molar ratio of alkane to sulfuryl chloride.

  • Add a catalytic amount of AIBN to the mixture.

  • Heat the mixture to reflux (the boiling point of the solvent) while stirring. Alternatively, the reaction can be initiated at room temperature using a UV lamp.

  • Allow the reaction to proceed for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired level of conversion is reached, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS to determine the relative abundance of the different monochlorinated isomers.

Expected Product Distribution (Qualitative):

  • 1-chloro-3-ethylpentane

  • 2-chloro-3-ethylpentane

  • 3-chloro-3-ethylpentane

Protocol 2: Catalytic Cracking of this compound using ZSM-5

Objective: To study the product distribution from the catalytic cracking of this compound.

Materials:

  • This compound

  • ZSM-5 zeolite catalyst

  • Quartz tube reactor, tube furnace

  • Syringe pump

  • Gas collection bags or online GC for product analysis

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place a packed bed of ZSM-5 catalyst in the center of the quartz tube reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 500-650°C) under a flow of inert gas to activate the catalyst.

  • Use a syringe pump to introduce a continuous flow of this compound into the reactor at a controlled rate.

  • The products exiting the reactor are passed through a condenser to separate the liquid and gaseous fractions.

  • Collect the gaseous products in gas collection bags for offline analysis or analyze them directly using an online GC.

  • Analyze the liquid products by GC-MS to identify and quantify the components.

  • Vary the reaction temperature and flow rate to study their effects on product distribution.

Protocol 3: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

Objective: To synthesize 3-ethyl-3-pentanol from diethyl carbonate and ethyl bromide. While not a direct oxidation of this compound, this is a common method to produce the tertiary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Diethyl carbonate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Set up a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Place magnesium turnings in the flask.

  • Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to the flask to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.[5]

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the reaction mixture and add a solution of diethyl carbonate in anhydrous diethyl ether dropwise.[5]

  • After the addition, heat the mixture to reflux for 1 hour.[5]

  • Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[5]

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Purify the crude 3-ethyl-3-pentanol by distillation.

Data Presentation

Table 1: Typical Product Distribution for Monochlorination of Alkanes

AlkaneProductRelative Yield (%)
Propane1-chloropropane45
2-chloropropane55
IsobutaneIsobutyl chloride63
tert-Butyl chloride37
This compound (Estimated)1-chloro-3-ethylpentane~25
2-chloro-3-ethylpentane~50
3-chloro-3-ethylpentane~25

Note: The product distribution for this compound is an estimation based on the reactivity of primary, secondary, and tertiary C-H bonds. Actual yields may vary depending on reaction conditions.

Table 2: Influence of Temperature on Catalytic Cracking of C7 Alkanes

FeedstockTemperature (°C)Conversion (%)Product Selectivity (wt%)
Olefins (C2-C4)
n-Heptane5008535
6009545
This compound (Expected)500Slightly lower than n-heptaneHigher branched olefins
600Comparable to n-heptaneHigher branched olefins

Note: Data for this compound is an expected trend based on the cracking behavior of branched vs. linear alkanes.

Visualizations

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants This compound + Halogen Source ReactionVessel Reaction at Controlled Temperature Reactants->ReactionVessel Initiator Radical Initiator (UV light or Heat) Initiator->ReactionVessel Quench Quench Reaction & Neutralize ReactionVessel->Quench Extract Extraction & Drying Quench->Extract Analyze GC-MS Analysis Extract->Analyze Cracking_Troubleshooting Start Low Conversion? Activate Activate Catalyst (Calcination) Start->Activate Yes OptimizeT Optimize Temperature Activate->OptimizeT IncreaseRatio Increase Catalyst/ Oil Ratio OptimizeT->IncreaseRatio Coke Rapid Deactivation? IncreaseRatio->Coke End Improved Performance IncreaseRatio->End If no deactivation Steam Add Steam Co-feed Coke->Steam Yes Regenerate Implement Regeneration Cycle Steam->Regenerate Modify Modify Catalyst Regenerate->Modify Modify->End Oxidation_Selectivity cluster_reactivity C-H Bond Reactivity Tertiary C-H Tertiary C-H Secondary C-H Secondary C-H Primary C-H Primary C-H This compound Oxidation Oxidation This compound->Oxidation 3-ethyl-3-pentanol 3-ethyl-3-pentanol (Major Product) Oxidation->3-ethyl-3-pentanol

References

Common impurities in commercial 3-ethylpentane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-ethylpentane. Here, you will find information on common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

Commercial grades of this compound, an isomer of heptane (B126788), typically contain other C7 isomers as the primary impurities. These can include both other branched alkanes and cyclic alkanes. Due to manufacturing processes, trace amounts of olefinic compounds may also be present. The purity of commercial this compound can vary, with technical grades having a minimum purity of 99.0% and spectroscopic grades reaching 99.9% or higher.[1]

Common isomeric impurities can include:

  • 2-Methylhexane

  • 3-Methylhexane

  • 2,3-Dimethylpentane

  • 2,4-Dimethylpentane

  • Methylcyclohexane

The presence and concentration of these impurities depend on the synthesis and purification methods used during production. Industrial production of heptane isomers often involves fractional distillation of light naphtha, which yields a mixture of these structural isomers.[1]

Q2: How can I identify the specific impurities in my batch of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying impurities in this compound.

Experimental Protocol: GC-MS Analysis of this compound Purity

Objective: To identify and quantify impurities in a sample of commercial this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantification.

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) for identification.

Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent (e.g., hexane) to a concentration suitable for your instrument's operating range. A typical starting dilution is 1:1000.

  • If residual non-volatile compounds are suspected, filter the sample through a 0.22 µm syringe filter.[2]

GC-MS Parameters (Example):

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Maintain 150 °C for 2 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-200.

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the impurities by comparing their peak areas to that of the this compound peak (assuming similar response factors for isomeric impurities) or by using a calibrated standard curve for each identified impurity.

Troubleshooting Guides

Issue 1: My experiment is sensitive to isomeric impurities. How can I remove them?

The removal of isomeric impurities from this compound is challenging due to their similar boiling points. Fractional distillation, adsorptive separation, and preparative gas chromatography are effective methods.

Method 1: Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. For close-boiling isomers, a column with a high number of theoretical plates is required.[3][4]

Experimental Protocol: Fractional Distillation of C7 Alkane Isomers

Objective: To separate this compound from its close-boiling isomers.

Apparatus:

  • A round-bottom flask.

  • A fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates).

  • A distillation head with a condenser and a collection flask.

  • A heating mantle with a stirrer.

  • A thermometer.

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the impure this compound into the round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Heat the flask gently.

  • As the mixture boils, vapor will rise through the fractionating column.

  • Maintain a slow and steady distillation rate by controlling the heat input. A high reflux ratio (the ratio of condensed vapor returning to the column to the vapor removed as distillate) will improve separation.

  • Monitor the temperature at the distillation head. The temperature should remain constant as the first, lower-boiling point isomer distills over.

  • Collect the fractions in separate flasks. The boiling point of this compound is approximately 93.5 °C. Isomers with lower boiling points will distill first.

  • Analyze the purity of the collected fractions using GC-MS.

Quantitative Data for Isomer Separation by Distillation:

ImpurityBoiling Point (°C)Separation Feasibility by Fractional Distillation
2,4-Dimethylpentane80.5High
2,3-Dimethylpentane89.8Difficult
2-Methylhexane90.1Difficult
3-Methylhexane92.0Very Difficult
This compound 93.5 -
Methylcyclohexane100.9High

Note: The closer the boiling point is to this compound, the more challenging the separation by fractional distillation.

Method 2: Adsorptive Separation using Zeolites

Zeolites are microporous aluminosilicates that can separate molecules based on size and shape. Zeolite 5A, with a pore opening of approximately 5 angstroms, can selectively adsorb linear alkanes while excluding branched isomers. Other zeolites, like silicalite-1, can separate based on configurational entropy effects, where linear alkanes pack more efficiently within the channels.[5][6][7]

Experimental Protocol: Adsorptive Removal of Isomers with Zeolites

Objective: To selectively remove linear and less-branched alkane isomers from this compound.

Materials:

  • Activated zeolite 5A or silicalite-1 pellets.

  • A chromatography column.

  • Impure this compound.

  • A collection flask.

Procedure:

  • Pack a chromatography column with activated zeolite pellets.

  • Pass the impure this compound through the column.

  • The zeolite will selectively adsorb certain isomers. For example, Zeolite 5A will retain n-heptane.

  • Collect the eluent, which will be enriched in the less-adsorbed, more highly branched isomers like this compound.

  • Analyze the purity of the collected eluent by GC-MS.

  • The adsorbent can be regenerated by heating under a vacuum or a stream of inert gas to desorb the trapped isomers.

Method 3: Preparative Gas Chromatography (Prep GC)

For obtaining very high purity this compound on a smaller scale, preparative gas chromatography is an excellent option. This technique separates compounds in the gas phase based on their interaction with a stationary phase in a column.[8][9]

Experimental Protocol: Purification by Preparative GC

Objective: To isolate high-purity this compound from an isomeric mixture.

Instrumentation:

  • A preparative gas chromatograph equipped with a fraction collector.

Parameters (Example):

  • Column: A packed or thick-film capillary column with a non-polar stationary phase (e.g., OV-1 or SE-30).

  • Carrier Gas: Nitrogen or Helium at a high flow rate suitable for the column dimensions.

  • Injection: Multiple injections of the impure sample.

  • Temperature Program: An optimized temperature program to achieve baseline separation of this compound from its isomers.

  • Fraction Collection: Set the collection window to correspond to the elution time of the this compound peak.

Purity Achievable: Preparative GC can often achieve purities greater than 99.9%.

Issue 2: My application is sensitive to olefinic impurities. How can I remove them?

Olefinic impurities can be effectively removed by adsorption onto activated alumina (B75360) or specific zeolites.[10][11]

Experimental Protocol: Removal of Olefins using Activated Alumina

Objective: To remove trace olefinic impurities from this compound.

Materials:

  • Activated alumina.

  • A chromatography column.

  • Impure this compound.

  • A collection flask.

Procedure:

  • Pack a chromatography column with activated alumina.

  • Slowly pass the this compound containing olefinic impurities through the column.

  • The activated alumina will selectively adsorb the olefins.

  • Collect the purified this compound that elutes from the column.

  • Confirm the removal of olefins by GC-MS analysis.

Quantitative Data for Olefin Removal:

AdsorbentEfficiency
Activated AluminaCan reduce olefin content to ppm levels.
Modified ZeolitesHigh selectivity for various olefinic compounds.

Experimental Workflows

experimental_workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_final Final Product start Commercial this compound (Contains Isomeric and/or Olefinic Impurities) gcms_analysis GC-MS Analysis (Identify and Quantify Impurities) start->gcms_analysis Analyze fractional_distillation Fractional Distillation (Removes isomers with different boiling points) gcms_analysis->fractional_distillation Isomeric Impurities adsorptive_separation Adsorptive Separation (Removes specific isomers or olefins) gcms_analysis->adsorptive_separation Isomeric or Olefinic Impurities prep_gc Preparative GC (High purity, small scale separation of isomers) gcms_analysis->prep_gc Isomeric Impurities (High Purity) final_product High-Purity this compound fractional_distillation->final_product Purified adsorptive_separation->final_product Purified prep_gc->final_product Purified final_product->gcms_analysis Verify Purity

Caption: General workflow for the purification of commercial this compound.

logical_relationship impurity_type Type of Impurity isomers Isomeric Impurities (e.g., 2-methylhexane, methylcyclohexane) impurity_type->isomers Close Boiling Points olefins Olefinic Impurities (e.g., heptenes) impurity_type->olefins Different Chemical Reactivity method_choice Choice of Purification Method isomers->method_choice olefins->method_choice distillation Fractional Distillation method_choice->distillation Significant Boiling Point Difference adsorption Adsorptive Separation method_choice->adsorption Shape/Size Selectivity or Polarity Difference prep_gc Preparative GC method_choice->prep_gc High Purity Required / Small Scale

Caption: Decision-making logic for selecting a purification method based on impurity type.

References

Addressing baseline noise in gas chromatography of 3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing baseline noise issues encountered during the gas chromatography (GC) analysis of 3-ethylpentane.

Troubleshooting Guide: Baseline Noise

High baseline noise can obscure peaks of interest, leading to inaccurate quantification and reduced sensitivity. The following guide provides a systematic approach to identifying and resolving the common causes of baseline noise in your GC system.

Isolating the Source of the Noise

A logical first step is to determine which component of the GC system is contributing the most to the baseline noise.

*dot graph "troubleshooting_workflow" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; node [shape="rectangle", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize="11", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize="10", fontcolor="#202124", color="#5F6368"];

subgraph "cluster_start" { label="Initial Observation"; bgcolor="#FFFFFF"; start [label="High Baseline Noise Observed"]; }

subgraph "cluster_isolation" { label="System Isolation"; bgcolor="#FFFFFF"; detector_check [label="Disconnect column from detector.\nCap detector inlet."]; inlet_check [label="Cool down the inlet.\nObserve baseline."]; }

subgraph "cluster_diagnosis" { label="Diagnosis"; bgcolor="#FFFFFF"; detector_issue [label="Noise persists?\n-> Detector Contamination/Leak", shape=diamond, fillcolor="#FBBC05"]; column_issue [label="Noise decreases?\n-> Column Bleed/Contamination", shape=diamond, fillcolor="#FBBC05"]; inlet_issue [label="Noise decreases with cool inlet?\n-> Inlet Contamination (Septum/Liner)", shape=diamond, fillcolor="#FBBC05"]; gas_issue [label="Noise still present?\n-> Contaminated Carrier/Detector Gas", shape=diamond, fillcolor="#FBBC05"]; }

subgraph "cluster_solution" { label="Corrective Actions"; bgcolor="#FFFFFF"; clean_detector [label="Clean detector components\n(jet, collector).", fillcolor="#34A853"]; condition_column [label="Bake out/condition column.\nTrim column inlet.", fillcolor="#34A853"]; maintain_inlet [label="Replace septum and liner.\nClean inlet.", fillcolor="#34A853"]; check_gases [label="Replace gas cylinders.\nCheck traps and filters.", fillcolor="#34A853"]; }

start -> detector_check [label="Begin troubleshooting"]; detector_check -> detector_issue; detector_issue -> clean_detector [label="Yes"]; detector_issue -> inlet_check [label="No"]; inlet_check -> inlet_issue; inlet_issue -> maintain_inlet [label="Yes"]; inlet_issue -> column_issue [label="No"]; column_issue -> condition_column [label="Yes"]; column_issue -> gas_issue [label="No"]; gas_issue -> check_gases; } *dot Figure 1. A systematic workflow for isolating and addressing the source of baseline noise in a gas chromatography system.

Common Causes and Solutions for Baseline Noise

Potential Cause Symptoms Troubleshooting Steps & Solutions
Contaminated Carrier or Detector Gases Sudden or gradual increase in noise, often after changing a gas cylinder.[1]- Verify the purity of the carrier and detector gases. - Replace gas cylinders if they are nearly empty or suspected of contamination. - Ensure gas traps and filters are not saturated; regenerate or replace them as needed.[2]
Leaks in the System Erratic baseline (wander), reduced sensitivity, and potentially unstable retention times.[2]- Use an electronic leak detector to check for leaks at the septum, column connections, and detector fittings. - Replace worn or damaged septa and ferrules. - Ensure all fittings are properly tightened.
Inlet and Liner Contamination Random noise, ghost peaks, and peak tailing. Noise may decrease when the inlet temperature is lowered.[3][4]- Replace the inlet liner and septum. Septa can bleed low molecular weight materials, especially at high temperatures.[2][4] - Clean the inlet to remove any accumulated residue from previous injections.[5] - Check the split vent trap for contamination, as it can be a source of back-diffusion into the inlet.[3]
Column Bleed or Contamination Gradually increasing baseline noise, especially at higher oven temperatures.[2]- Condition the column according to the manufacturer's instructions to remove volatile contaminants. - If conditioning does not resolve the issue, trim 15-30 cm from the front of the column to remove non-volatile residues. - In cases of severe contamination, the column may need to be replaced.[5]
Detector Contamination A gradual increase in noise over time is often indicative of a contaminated detector.[1][2] For Flame Ionization Detectors (FIDs), this can be due to the buildup of silica (B1680970) or carbon deposits.[2]- Clean the detector components according to the instrument manual. For an FID, this may involve cleaning the jet and collector.[4] - Ensure that detector gas flow rates are set correctly according to the manufacturer's recommendations.[1][3]
Electronic Issues Rapid, continuous, and often random spiking or a "hairy" appearance to the baseline.[1][2]- Check all cable connections between the GC, detector, and data system to ensure they are secure. - Power cycling the instrument may resolve temporary electronic glitches. - If the problem persists, it may indicate an issue with a circuit board or the detector electronics, requiring a service call.[2]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For volatile hydrocarbons like this compound, a non-polar stationary phase is recommended. Analytes will be separated primarily based on their boiling points. Suitable columns include those with a 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, RTX-1) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS). Porous Layer Open Tubular (PLOT) columns with alumina-based stationary phases are also excellent for separating light hydrocarbons.

Q2: My baseline is drifting upwards during the temperature program. What could be the cause?

A2: Upward baseline drift during a temperature program is often a sign of column bleed.[1] This can be caused by an old or damaged column, or operating the column above its maximum temperature limit. Insufficient column conditioning before analysis can also contribute to drift.[5]

Q3: I see sharp, random spikes in my baseline. What are these?

A3: Sharp, random spikes are typically due to electrical disturbances or particulate matter passing through the detector.[1] Check for nearby electronic equipment that may be causing interference. Spikes can also be caused by loose electrical connections or oxidized contacts on the detector.[1]

Q4: Can my sample preparation method contribute to baseline noise?

A4: Yes, the sample preparation method can introduce contaminants that lead to baseline noise. It is crucial to use high-purity solvents for sample dilution.[6] Techniques like headspace analysis are beneficial for volatile compounds as they minimize the introduction of non-volatile matrix components into the GC system. When preparing samples, ensure they are free of particulate matter by filtering or centrifuging.

Q5: How often should I replace the septum and liner?

A5: The frequency of replacement depends on the number of injections, the cleanliness of the samples, and the injector temperature. For routine analysis, it is good practice to replace the septum daily or after every 100-200 injections to prevent leaks and bleed. The liner should be inspected regularly and replaced when it appears dirty or if peak shape begins to deteriorate.[4]

Experimental Protocols

Sample Preparation: Headspace Analysis

Headspace analysis is a highly effective technique for volatile compounds like this compound, as it minimizes matrix effects and keeps the GC system cleaner.

  • Vial Preparation: Place a known volume or weight of the sample matrix into a headspace vial.

  • Sealing: Securely seal the vial with a cap and septum.

  • Equilibration: Place the vial in the headspace autosampler's oven and allow it to equilibrate at a set temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes). This allows the volatile compounds to partition into the gas phase above the sample.

  • Injection: A heated syringe or a sample loop is used to automatically transfer a specific volume of the headspace gas into the GC inlet.

GC Method Parameters for Light Hydrocarbon Analysis

The following table provides a typical set of starting parameters for the analysis of C7 hydrocarbons like this compound. These may need to be optimized for your specific instrument and application.

Parameter Typical Value Rationale
Column Non-polar, e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thicknessGood for separating hydrocarbons by boiling point.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Flow Rate 1-2 mL/min (constant flow mode)Optimal for good peak shape and resolution.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading with concentrated samples.
Oven Program - Initial: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: 200 °C for 2 minutesSeparates a range of volatile compounds effectively.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Detector Gases Hydrogen and Air (at manufacturer's recommended flows)For sustaining the flame in an FID.

*dot graph "logical_relationships" { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; node [shape="rectangle", style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize="11", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize="10", fontcolor="#202124", color="#5F6368"];

subgraph "cluster_instrument" { label="GC System Components"; bgcolor="#FFFFFF"; Gas [label="Gas Supply\n(Carrier, Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inlet [label="Inlet/Injector\n(Septum, Liner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="GC Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="Detector (FID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electronics [label="Electronics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_issues" { label="Potential Noise Sources"; bgcolor="#FFFFFF"; Gas_Contamination [label="Contamination/Leaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inlet_Contamination [label="Contamination/Bleed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column_Contamination [label="Contamination/Bleed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector_Contamination [label="Contamination/Flows", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electronic_Noise [label="Electrical Interference", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_output" { label="Observed Problem"; bgcolor="#FFFFFF"; Baseline_Noise [label="High Baseline Noise", shape=ellipse, fillcolor="#FBBC05"]; }

Gas -> Gas_Contamination; Inlet -> Inlet_Contamination; Column -> Column_Contamination; Detector -> Detector_Contamination; Electronics -> Electronic_Noise;

Gas_Contamination -> Baseline_Noise; Inlet_Contamination -> Baseline_Noise; Column_Contamination -> Baseline_Noise; Detector_Contamination -> Baseline_Noise; Electronic_Noise -> Baseline_Noise; } *dot Figure 2. Logical relationship between GC system components and potential sources of baseline noise.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethylpentane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of 3-ethylpentane and its mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the ¹H NMR spectrum of this compound appear complex, despite its simple structure?

Due to the molecule's symmetry, the protons in this compound fall into only three distinct chemical environments.[1] However, the signals for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons are often very close in chemical shift. This proximity can lead to significant signal overlap and complex splitting patterns known as second-order effects, making a simple first-order analysis (using the n+1 rule) difficult.[2][3]

Q2: I see three main signal groups in the ¹H NMR of pure this compound. What do they correspond to?

For pure this compound, you should observe three groups of proton resonances. The integrated signal ratio of these groups is 9:6:1, which corresponds directly to the molecule's structure:[1]

  • ~0.84 ppm (9H, triplet): The nine equivalent protons of the three methyl (-CH₃) groups.

  • ~1.28 ppm (6H, quartet): The six equivalent protons of the three methylene (-CH₂-) groups.

  • ~1.09 ppm (1H, septet): The single methine (-CH-) proton.

Q3: My NMR signals are broad and poorly resolved. What are the initial troubleshooting steps?

Broad peaks can be caused by several factors. Before attempting more advanced analysis, check the following:[4]

  • Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is a critical first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. A very dilute sample may have a poor signal-to-noise ratio.

  • Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR solvent are free from such contaminants.

  • Solubility: If the compound is not fully dissolved, it will result in a non-homogenous sample and broad lines.[4]

Q4: How can I distinguish the signals of this compound from another alkane in my mixture?

Distinguishing components in an alkane mixture can be challenging due to signal overlap.[5]

  • ¹H NMR: Look for unique, non-overlapping signals characteristic of the other component. Use integration to determine the relative ratios of the compounds, assuming you can integrate a clean signal from each.[6]

  • ¹³C NMR: Since ¹³C spectra have a wider chemical shift range and typically show sharp singlets (in proton-decoupled mode), they are less prone to overlap.[7] this compound has only three distinct carbon signals, making it easier to spot additional peaks from other components.[8]

  • 2D NMR: Techniques like ¹H-¹H COSY can be invaluable. They help identify which protons are coupled to each other, allowing you to trace the spin systems of each molecule in the mixture separately, even if their 1D signals overlap.[9][10]

Q5: The integration values for my mixture seem inaccurate for quantitative analysis. What could be the problem?

For accurate quantification, especially in mixtures, standard ¹H NMR acquisition parameters may be insufficient.

  • Relaxation Delay (T₁): Protons in different molecules (or different positions in the same molecule) have different spin-lattice relaxation times (T₁). A short delay between scans can lead to signal saturation, particularly for nuclei with long T₁ values, causing their integrals to be artificially low. To get accurate quantitative data, the relaxation delay should be at least 5 times the longest T₁ value in your sample.

  • Calibrant: For absolute quantification, a known amount of an internal standard (a calibrant) with a simple spectrum that does not overlap with your analyte signals should be added.[11]

Q6: What are second-order effects, and how do I know if they are affecting my spectrum?

Second-order effects (or strong coupling) occur when the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J).[3] This is common in alkanes where many signals are clustered together. Key indicators include:

  • "Roofing": Inner peaks of a multiplet become taller, while outer peaks become smaller. The multiplets appear to "lean" towards each other.[12]

  • Non-standard Multiplicities: The number of lines and their spacing no longer follow the simple n+1 rule.

  • Higher Field Strength: Running the sample on a higher-field spectrometer increases the chemical shift separation in Hz while J values remain constant, often simplifying the spectrum to first-order.[3]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Structure ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃)(CH₃CH₂)₃CH~0.84[1][13]Triplet (t)~11.0[8]
Methylene (CH₂)(CH₃CH₂)₃CH~1.28[1]Quartet (q)~25.2[8]
Methine (CH)(CH₃CH₂)₃CH~1.09[1]Septet (sept)~42.3[8]

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration.[1]

Experimental Protocols

Protocol: Acquiring a Standard ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound mixture.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Most alkanes are soluble in chloroform-d.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. TMS is the standard reference, set to 0.0 ppm.[1]

    • Cap the tube and gently invert several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks. Poor shimming is a common cause of broad signals.[4]

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm for a general organic sample).

    • Use a standard 90° pulse.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 for a moderately concentrated sample).

    • For quantitative analysis: Set the relaxation delay (d1) to at least 5 times the longest T₁ of interest to ensure full relaxation of all protons. A value of 30 seconds is often a safe starting point if T₁ values are unknown.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative proton ratios.

Visualization

NMR_Troubleshooting_Workflow A Acquire 1D ¹H NMR Spectrum B Is Spectrum Well-Resolved and First-Order? A->B C Proceed with Standard Analysis (Integration, Multiplicity) B->C Yes D Troubleshoot Experimental Issues (Shimming, Concentration, Purity) B->D No I Analysis Complete C->I E Re-acquire Spectrum D->E F Spectrum Still Complex? (Overlap, Second-Order Effects) E->F F->C No G Employ Advanced Techniques (¹³C NMR, 2D COSY, Higher Field) F->G Yes H Detailed Structural Elucidation and Mixture Analysis G->H H->I

Figure 1. A logical workflow for troubleshooting and interpreting complex NMR spectra.

References

Troubleshooting peak splitting issues in 1H NMR of 3-ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the 1H NMR of 3-ethylpentane.

Troubleshooting Guides

Issue: The multiplets for the -CH and -CH2 protons in my this compound spectrum are broad and poorly resolved.

Possible Causes and Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for high resolution. Poor shimming is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. If you are unfamiliar with the process, seek assistance from an experienced user or the instrument manager. On modern spectrometers, automated shimming routines are often sufficient, but manual adjustment of the Z1 and Z2 shims can sometimes improve resolution.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.

    • Solution: Prepare a more dilute sample. A typical concentration for 1H NMR is 5-25 mg of compound in 0.6-0.75 mL of deuterated solvent.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Solution: Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through it for several minutes before capping the NMR tube. Ensure all glassware is scrupulously clean to avoid metal contamination.

Issue: The splitting pattern of the -CH2- protons does not look like a clean sextet.

Possible Causes and Solutions:

  • Overlapping Signals: The chemical shifts of the -CH (methine) and -CH2- (methylene) protons in this compound are very close, which can lead to overlapping multiplets, making interpretation difficult.[1]

    • Solution 1: Use a Higher Field Spectrometer: Higher field strength NMR instruments increase the chemical shift dispersion (in Hz), which can help to resolve overlapping signals.

    • Solution 2: Change the Solvent: The chemical shift of a proton can be influenced by the solvent.[2] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d1) may alter the chemical shifts of the multiplets enough to resolve them.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to distortions in the splitting patterns and intensities, and the simple n+1 rule may no longer apply.

    • Solution: As with overlapping signals, using a higher field spectrometer can often minimize second-order effects by increasing the chemical shift difference between the coupled protons.

Issue: I am seeing extra peaks in my spectrum that I cannot account for.

Possible Causes and Solutions:

  • Solvent Impurities: The deuterated solvent used for the NMR experiment may contain residual protiated solvent or other impurities.

    • Solution: Consult a table of common NMR solvent impurities to identify the extra peaks. For example, residual CHCl3 in CDCl3 appears at 7.26 ppm. Always use high-purity deuterated solvents.

  • Contaminants in the Sample: The this compound sample itself may be contaminated with other substances.

    • Solution: Purify the sample using an appropriate technique such as distillation or chromatography.

  • Spinning Sidebands: These are small satellite peaks that appear symmetrically on either side of a large signal. They are caused by inhomogeneities in the magnetic field and imperfections in the NMR tube.

    • Solution: Reduce the spinning rate of the sample. If they persist, the shimming may need to be optimized. Using a high-quality NMR tube can also help.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound only show three signals, even though the molecule contains 16 protons?

A1: Due to the symmetry of the this compound molecule, there are only three chemically distinct types of protons. The nine protons of the three methyl (-CH3) groups are equivalent, the six protons of the three methylene (B1212753) (-CH2-) groups are equivalent, and the single methine (-CH) proton is unique. This results in three signals with an integration ratio of 9:6:1.[1]

Q2: What are the expected chemical shifts and splitting patterns for the protons in this compound?

A2: The expected chemical shifts and theoretical splitting patterns are summarized in the table below. Note that the actual appearance of the multiplets can be more complex due to overlapping signals and second-order effects.

ProtonsChemical Shift (δ, ppm)IntegrationTheoretical Splitting Pattern
-CH3~0.849HTriplet (t)
-CH~1.091HSeptet or Multiplet (m)
-CH2-~1.286HSextet or Multiplet (m)

Q3: How can I use temperature to improve the resolution of my this compound spectrum?

A3: Changing the temperature at which the NMR spectrum is acquired can sometimes improve resolution.[3] For a flexible molecule like this compound, different conformers may exist in equilibrium. Altering the temperature can change the rate of interconversion between these conformers or slightly alter their relative populations, which can in turn affect the chemical shifts of the protons.[3] In some cases, increasing the temperature can average out different conformations, leading to sharper signals. Conversely, lowering the temperature might "freeze out" a particular conformation, which could also help to resolve overlapping signals.

Experimental Protocols

Standard 1H NMR of this compound

  • Sample Preparation:

    • Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl3) in a clean, dry vial.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. This is often done automatically, but manual shimming may be required for the best resolution.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard 1D proton pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizations

troubleshooting_workflow Troubleshooting Peak Splitting in this compound 1H NMR cluster_broad Broad/Unresolved Peaks cluster_complex Complex Splitting cluster_extra Extra Peaks start Observed Peak Splitting Issue broad_unresolved Broad/Poorly Resolved Multiplets start->broad_unresolved complex_pattern Unexpected/Complex Splitting start->complex_pattern extra_peaks Extra Peaks Observed start->extra_peaks check_shims Check Shims broad_unresolved->check_shims check_overlap Overlapping Signals? complex_pattern->check_overlap check_solvent Check Solvent Impurities extra_peaks->check_solvent check_conc Check Concentration check_shims->check_conc Shims OK solution_shim Re-shim Spectrometer check_shims->solution_shim Poor check_paramagnetic Check for Paramagnetic Impurities check_conc->check_paramagnetic Concentration OK solution_dilute Dilute Sample check_conc->solution_dilute Too High solution_degas Degas Sample check_paramagnetic->solution_degas Suspected check_second_order Second-Order Effects? check_overlap->check_second_order No obvious overlap solution_high_field Use Higher Field Spectrometer check_overlap->solution_high_field Yes solution_change_solvent Change Solvent check_overlap->solution_change_solvent Yes check_second_order->solution_high_field Yes check_sample_purity Check Sample Purity check_solvent->check_sample_purity Solvent is clean solution_consult_tables Consult Impurity Tables check_solvent->solution_consult_tables Suspected check_sidebands Check for Spinning Sidebands check_sample_purity->check_sidebands Sample is pure solution_purify Purify Sample check_sample_purity->solution_purify Impure solution_adjust_spin Adjust Spinning Rate check_sidebands->solution_adjust_spin Present

Caption: A workflow diagram for troubleshooting common peak splitting issues in 1H NMR.

Caption: A diagram illustrating the spin-spin coupling relationships in this compound.

References

Improving the yield of 3-ethylpentane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-ethylpentane. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most common and effective methods for the synthesis of this compound are the Corey-House synthesis and a multi-step approach involving a Grignard reaction followed by reduction. The Wurtz reaction is generally not recommended for unsymmetrical alkanes like this compound due to the formation of multiple byproducts that are difficult to separate.[1][2]

Q2: Why is the Wurtz reaction not ideal for preparing this compound?

A2: The Wurtz reaction, when used with two different alkyl halides (e.g., ethyl halide and propyl halide), produces a mixture of alkanes. In the case of this compound synthesis, this would result in a mixture of butane (B89635), pentane, and hexane.[2][3][4] These alkanes have very close boiling points, making their separation by distillation extremely challenging.[1][3]

Q3: What are the main advantages of the Corey-House synthesis for preparing this compound?

A3: The Corey-House synthesis is a highly versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes with high yields.[5][6] It allows for the coupling of different alkyl groups with high specificity, minimizing the formation of unwanted side products that are common in other methods like the Wurtz reaction.[6]

Q4: I am observing a low yield in my Corey-House synthesis. What are the potential causes?

A4: Low yields in a Corey-House synthesis can stem from several factors. Common issues include impure or wet reagents and solvents, incomplete formation of the Gilman reagent (lithium dialkylcuprate), or side reactions. It is crucial to use anhydrous solvents and high-purity starting materials.[7] Monitoring the formation of the Gilman reagent and ensuring the reaction temperature is controlled are also critical steps.

Q5: My Grignard reaction for the synthesis of the 3-ethyl-3-pentanol (B146929) precursor is not initiating. What should I do?

A5: Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[8] To initiate the reaction, you can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating the flask.[9] Ensuring all glassware is flame-dried and solvents are anhydrous is essential.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Corey-House Synthesis
Observation Potential Cause Recommended Solution
Reaction mixture turns black or a significant amount of black precipitate forms. Decomposition of the Gilman reagent.Ensure the reaction is carried out at a low temperature (typically -78 °C to 0 °C). Use freshly prepared and high-purity reagents.
GC-MS analysis shows a high percentage of starting alkyl halide. Incomplete reaction.Increase the reaction time or allow the reaction to warm to room temperature slowly. Ensure the Gilman reagent was formed in the correct stoichiometry (2 equivalents of alkyllithium to 1 equivalent of copper(I) iodide).[5]
Significant amounts of homocoupled byproducts (e.g., butane and hexane) are observed. Impurities in the copper(I) iodide or inefficient formation of the Gilman reagent.Use high-purity, freshly opened copper(I) iodide. Ensure the alkyllithium reagent is added slowly to the copper(I) iodide suspension at a low temperature.
Low recovery of product after workup. The product is volatile and may be lost during solvent removal.Use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature. Minimize the number of transfer steps.[7]
Issue 2: Problems in the Grignard-based Synthesis of this compound

This is a two-step synthesis involving the formation of 3-ethyl-3-pentanol from a Grignard reagent and a ketone, followed by reduction to this compound.

Observation Potential Cause Recommended Solution
Step 1: Grignard reaction to form 3-ethyl-3-pentanol gives a low yield. Wurtz coupling as a side reaction.[8]Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.[9]
The Grignard reagent acts as a base, causing enolization of the ketone.[8]Use a less sterically hindered Grignard reagent if possible. Add the ketone to the Grignard reagent at a low temperature.
Step 2: Incomplete reduction of 3-ethyl-3-pentanol to this compound. The chosen reducing agent is not effective for dehydroxylation of a tertiary alcohol.A common method is to first convert the alcohol to an alkyl halide or tosylate, followed by reduction with a reagent like lithium aluminum hydride.
Final product is contaminated with unreacted alcohol. Inefficient reduction or purification.Ensure the reduction step goes to completion by monitoring with TLC or GC. Purify the final product using fractional distillation, carefully collecting the fraction at the boiling point of this compound.

Data Presentation

Table 1: Boiling Points of this compound and Potential Side Products

Compound Molecular Formula Boiling Point (°C)
n-ButaneC₄H₁₀-0.5
n-PentaneC₅H₁₂36.1
n-HexaneC₆H₁₄68.7[10]
This compound C₇H₁₆ 93[11]
n-HeptaneC₇H₁₆98.4
n-OctaneC₈H₁₈125.7[12]

Note: The boiling points of branched isomers will be slightly lower than their straight-chain counterparts.[10][13]

Experimental Protocols

Protocol 1: Corey-House Synthesis of this compound

This protocol is adapted from standard procedures for Corey-House synthesis and should be performed under an inert atmosphere (e.g., nitrogen or argon).

1. Preparation of Lithium Diethylcuprate (Gilman Reagent):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place freshly prepared ethyllithium (B1215237) (2.0 equivalents) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.

  • Slowly add the copper(I) iodide slurry to the stirred ethyllithium solution, maintaining the temperature below -70 °C.

  • Allow the mixture to stir at -78 °C for 30 minutes to ensure the complete formation of the lithium diethylcuprate. The solution should become largely colorless.

2. Coupling Reaction:

  • To the freshly prepared Gilman reagent, slowly add 1-bromopropane (B46711) (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by GC analysis.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by distillation.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 93 °C.[11]

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 10 °C/min.

  • Analysis: Inject a small volume of the purified product. The retention time of this compound should be compared to a known standard. The presence of other peaks may indicate impurities such as starting materials or side products.[14][15][16][17]

Mandatory Visualization

CoreyHouseSynthesisWorkflow cluster_reagent_prep Gilman Reagent Preparation cluster_coupling Coupling Reaction cluster_purification Purification Ethyllithium Ethyllithium in Et2O Gilman Lithium Diethylcuprate (Gilman Reagent) Ethyllithium->Gilman -78 °C CuI CuI in Et2O CuI->Gilman ReactionMix Reaction Mixture Gilman->ReactionMix PropylBromide 1-Bromopropane PropylBromide->ReactionMix -78 °C to RT CrudeProduct Crude this compound ReactionMix->CrudeProduct Workup PureProduct Pure this compound CrudeProduct->PureProduct Fractional Distillation TroubleshootingLowYield Start Low Yield of this compound Analysis Analyze Crude Product by GC-MS Start->Analysis HighSM High Starting Material? Analysis->HighSM SideProducts Side Products Present? Analysis->SideProducts No HighSM->SideProducts No IncompleteRxn Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry HighSM->IncompleteRxn Yes OptimizeCond Optimize Conditions: - Lower reaction temperature - Use purer reagents SideProducts->OptimizeCond Yes PurificationIssue Purification Issue: - Check distillation setup - Confirm boiling points SideProducts->PurificationIssue No End Improved Yield IncompleteRxn->End OptimizeCond->End PurificationIssue->End

References

Preventing sample contamination in 3-ethylpentane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent sample contamination during the analysis of 3-ethylpentane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of applications is it commonly analyzed?

A1: this compound is a branched alkane, an isomer of heptane, and is classified as a volatile organic compound (VOC).[1][2] It is a colorless liquid often found in gasoline and is widely used as a solvent.[1] Its analysis is crucial in environmental monitoring, occupational health and safety to assess exposure, and in industrial settings where it's used in organic synthesis and as a lubricant.[3]

Q2: What are the most common sources of sample contamination in this compound analysis?

A2: Sample contamination often arises from several sources, including improper sample handling, unclean glassware or equipment, and environmental factors.[4] Because this compound is a volatile compound, exposure to air, fumes from motors, or other organic vapors can lead to contamination.[5][6] Other common sources include contaminated septa, inlet liners, and cross-contamination from other samples during storage or transport.[7]

Q3: What is a "trip blank" and why is it important for VOC analysis?

A3: A trip blank, or travel blank, is a sample of organic-free water sealed in a VOA (Volatile Organic Analysis) vial that accompanies field samples during transit and storage.[6][8] It is used to monitor for potential contamination that may occur at any point from the field to the lab.[6][8] If a contaminant is found in the field sample, the trip blank can be analyzed to determine if the contamination was introduced during shipping or storage.[8]

Q4: What are the best practices for collecting water samples containing this compound?

A4: When collecting water samples for VOC analysis, it is critical to prevent the formation of headspace (air bubbles) in the vial, as this can compromise the results.[8] The vial should be filled slowly until the water forms a convex meniscus, then sealed.[9] It's also important to flush the tap for several minutes before collection and to avoid collecting samples near running motors or exhaust systems.[5][9] The sample should be collected directly from the source, not through hoses or tubing.[10]

Q5: How should samples for this compound analysis be stored and transported?

A5: Samples should be chilled and maintained at a temperature of ≤6°C (but not frozen) during shipment and storage.[8][10] They should be shipped early in the week to avoid being left unrefrigerated over a weekend.[5] To prevent cross-contamination, vials from different sample locations should be segregated into separate plastic bags.[6] Using a secondary container with a secure lid is recommended during transport to protect samples from foreign substances.[11]

Troubleshooting Contamination Issues

This guide addresses common problems encountered during the gas chromatography (GC) analysis of this compound that may be caused by contamination.

Symptom Potential Contamination-Related Cause Recommended Action
Ghost Peaks / Carryover Contamination in the injector, syringe, or at the head of the GC column.Clean the injector and replace the inlet liner and septum.[7][12] Rinse the syringe with a high-purity solvent. If contamination persists, trim 10-30 cm from the inlet end of the column.[7]
Baseline Noise (High Frequency) Contaminated detector or carrier gas.Check the purity of the gas supply and ensure appropriate filters are installed.[13] If the noise continues, the detector may need to be cleaned according to the manufacturer's instructions.[12][13]
Broad or Tailing Peaks Active sites in the inlet liner or column due to contamination.Use a properly deactivated inlet liner and column.[14] If the peak shape degrades over time, clean the liner and trim the column inlet.[7]
Poor Reproducibility Inconsistent sample contamination between injections. Leaks at the injector septum.Review sample handling and injection techniques to ensure consistency.[13] Regularly check for leaks at the injector and replace the septum frequently.[13][15]
Unexpected Peaks in Blank Runs System-wide contamination (e.g., carrier gas lines, sample vials, solvent).Run a systematic check by analyzing a blank run after eliminating potential sources one by one. Check for contaminated wash solvents or vials.[12] Ensure high-purity gases and solvents are used.

Experimental Protocols

Protocol 1: General Glassware Cleaning for VOC Analysis

This protocol outlines a rigorous cleaning procedure to ensure glassware is free from organic contaminants.

  • Initial Rinse : As soon as possible after use, disassemble glassware and rinse with an appropriate solvent (e.g., acetone) to remove the bulk of any organic residues.[16] Dispose of the rinse waste in the appropriate container.

  • Detergent Wash : Place the glassware in a warm, concentrated aqueous solution of a phosphate-free laboratory detergent like Alconox.[17][18] Let it soak for several minutes, then scrub all surfaces with a suitable brush.[16]

  • Tap Water Rinse : Rinse the glassware thoroughly with tap water to remove all detergent.[18]

  • Acid Rinse (Optional but Recommended) : For quantitatively clean glassware, soak or rinse with a 10% hydrochloric acid solution to remove any acid-soluble residues.[18] Caution : Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Final Rinse : Rinse the glassware a minimum of three times with distilled, deionized water.[18] The water should "sheet" cleanly off the surface without beading, which indicates the absence of greasy residues.[16]

  • Drying : Allow glassware to air dry on a rack. For faster drying, place it in a drying oven, but do not place volumetric glassware in an oven.[19]

  • Storage : Store clean glassware in a clean, dust-free environment, covered with aluminum foil or with openings stoppered to prevent airborne contamination.

Protocol 2: Aqueous Sample Collection for this compound (VOC) Analysis

This procedure is designed to collect water samples while minimizing the loss of volatile compounds and preventing external contamination.

  • Preparation : Before sampling, freeze refrigerant packs to ensure samples can be kept cool (<6°C) after collection.[5][9] Label all sample vials with unique identifiers.

  • Site Preparation : If sampling from a tap, remove any aerators or hoses and flush the system for 3-5 minutes until the water temperature stabilizes.[5][8] Ensure the sampling area is free from exhaust fumes or other sources of organic vapors.[5]

  • Filling the Vial : Reduce the water flow to a slow, steady stream (about the thickness of a pencil) to minimize agitation.[8] Uncap the 40-mL VOA vial, taking care not to touch the inside of the cap or vial. Do not rinse the vial, as it may contain preservatives.[8]

  • Eliminating Headspace : Fill the vial until the water is just overflowing, creating a convex meniscus.[8][9]

  • Sealing : Tightly screw the cap onto the vial.

  • Checking for Bubbles : Invert the vial and tap it gently. If any air bubbles larger than a pea (approx. 5-6 mm) are present, uncap the vial, add more sample water, and reseal.[8]

  • Storage and Transport : Immediately place the collected samples in a cooler with the frozen packs.[8][10] Include a trip blank in the cooler to monitor for contamination during transit.[8]

Visual Guides

Contamination_Prevention_Workflow Diagram 1: Sample Handling Workflow for Contamination Prevention cluster_prep 1. Preparation cluster_collection 2. Sample Collection cluster_transport 3. Storage & Transport cluster_analysis 4. Lab Analysis Prep Prepare Clean Vials & Trip Blank Label Label All Vials Prep->Label Flush Flush Tap / Prepare Site Label->Flush Fill Fill Vial (No Headspace) Flush->Fill Seal Seal and Check for Bubbles Fill->Seal Store Place on Ice (<6°C) Immediately Seal->Store Transport Transport in Cooler with Trip Blank Store->Transport Login Sample Login & Storage Transport->Login Analyze Analyze Sample & Trip Blank Login->Analyze

Caption: A workflow for preventing contamination during sample collection and handling.

Troubleshooting_Logic Diagram 2: Troubleshooting Contamination Sources Start Unexpected Peak Observed in Chromatogram CheckBlank Is the peak present in the solvent blank? Start->CheckBlank CheckTripBlank Is the peak present in the trip blank? CheckBlank->CheckTripBlank No SourceSolvent Source: Contaminated Solvent, Syringe, or GC System CheckBlank->SourceSolvent Yes SourceTransport Source: Contamination during Shipping/Storage CheckTripBlank->SourceTransport Yes SourceSample Source: Contamination at Time of Sampling CheckTripBlank->SourceSample No

Caption: A logical diagram for isolating the source of sample contamination.

Glassware_Cleaning_Pathway Diagram 3: Glassware Cleaning Protocol Start Dirty Glassware Rinse1 1. Initial Solvent Rinse (e.g., Acetone) Start->Rinse1 Wash 2. Detergent Wash & Scrub Rinse1->Wash Rinse2 3. Tap Water Rinse Wash->Rinse2 AcidRinse 4. Acid Rinse (Optional) (e.g., 10% HCl) Rinse2->AcidRinse Rinse3 5. Final DI Water Rinse (3x) AcidRinse->Rinse3 Dry 6. Air or Oven Dry Rinse3->Dry Store 7. Store in Clean Environment Dry->Store End Clean Glassware Store->End

Caption: A step-by-step pathway for achieving quantitatively clean glassware.

References

Technical Support Center: Accurate Quantification of 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3-ethylpentane. It is intended for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for their analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

Answer:

Poor peak shape can significantly impact the accuracy of quantification. Here are the common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or prepare a new set of standards at a lower concentration range. Liquid GC samples are typically prepared at concentrations of approximately 0.1 – 1 mg/mL.[1] Broad or tailing peaks can indicate that too much sample was injected.[1]

  • Improper Column Installation: A poorly cut or installed column can cause peak tailing.

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut, and reinstall it according to the manufacturer's instructions.

  • Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the liner or at the head of the column can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner. If the column is old or has been exposed to harsh conditions, trim the first few centimeters from the inlet side.

  • Condensation in the Injector: If the injector temperature is too low, the sample may not vaporize efficiently, leading to peak distortion.

    • Solution: Ensure the injector temperature is appropriate for the solvent and analyte. For volatile hydrocarbons, a temperature of 250°C is common.

Question: My baseline is noisy or drifting. How can I fix this?

Answer:

A stable baseline is crucial for accurate peak integration. Here are potential causes and remedies:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or drifting baseline.

    • Solution: Ensure high-purity carrier gas is used and that gas traps for moisture, oxygen, and hydrocarbons are installed and have not expired.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," causing a rising baseline, especially during temperature programming.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.

  • Contamination in the GC System: Contaminants in the injector, detector, or gas lines can cause baseline disturbances.

    • Solution: Clean the injector port and replace the septum and liner. Bake out the column at a high temperature (within its limit) to remove contaminants. If the detector is contaminated, follow the manufacturer's cleaning procedure.

Question: I'm observing unexpected peaks in my chromatogram. What is their source?

Answer:

Ghost peaks or unexpected signals can arise from several sources:

  • Septum Bleed: Small particles from an old or over-tightened septum can be introduced into the inlet, causing ghost peaks.

    • Solution: Replace the septum regularly.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or column that elute in subsequent runs.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If present, clean the injector and bake out the column.

  • Contaminated Solvent or Reagents: Impurities in the solvent used to prepare standards and samples can appear as peaks in the chromatogram.

    • Solution: Use high-purity, GC-grade solvents. Run a solvent blank to confirm its purity.

Question: My retention times are shifting from run to run. Why is this happening?

Answer:

Consistent retention times are essential for correct peak identification. Fluctuations can be caused by:

  • Changes in Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly affect how quickly analytes travel through the column.

    • Solution: Check the gas supply pressure and ensure the flow controllers are functioning correctly. Check for leaks in the system.

  • Oven Temperature Fluctuations: Inconsistent oven temperatures will lead to variable retention times.

    • Solution: Verify that the oven is calibrated and maintaining the set temperature accurately.

  • Column Contamination or Degradation: A buildup of non-volatile residues on the column can alter its separation characteristics.

    • Solution: Trim the front end of the column or replace it if it is old and heavily used.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the preparation of calibration standards and the analysis of this compound.

Question: How do I prepare calibration standards for this compound?

Answer:

Accurate calibration standards are fundamental for precise quantification.[2] The following steps outline the gravimetric preparation of a stock solution and subsequent serial dilutions:

  • Prepare a Primary Stock Solution:

    • Accurately weigh a known amount of high-purity this compound (certified reference material) into a volumetric flask.

    • Dissolve the this compound in a suitable, high-purity volatile solvent (e.g., hexane (B92381) or pentane) and dilute to the mark.

  • Perform Serial Dilutions:

    • From the primary stock solution, create a series of working standards of decreasing concentration. This is typically done by transferring a precise volume from a more concentrated standard to a new volumetric flask and diluting with the solvent.

    • It is recommended to prepare at least five concentration levels to establish a linear calibration curve.

Question: What is a typical concentration range for a this compound calibration curve using GC-FID?

Answer:

The linear dynamic range of a Flame Ionization Detector (FID) is typically very wide, often spanning several orders of magnitude.[3] For the analysis of alkanes, a common calibration range is from 5 ng/µL to 200 ng/µL.[4] The optimal range for your specific application will depend on the expected concentration of this compound in your samples and the sensitivity of your instrument.

Question: What are the potential interferences when quantifying this compound, especially in complex matrices like gasoline?

Answer:

In complex mixtures such as gasoline, co-elution of components with similar boiling points and polarities is a significant challenge. For this compound, potential co-eluting compounds include other C7 isomers. The separation of individual hydrocarbons is not always absolute and can result in peaks representing co-eluting components.

Question: What quality control (QC) procedures should I follow for reliable quantification?

Answer:

A robust quality control program is essential for ensuring the accuracy and precision of your results. Key QC procedures include:

  • Method Blank Analysis: A method blank (an aliquot of the solvent used for sample preparation) should be run with each batch of samples to check for contamination.[5]

  • Laboratory Control Sample (LCS): An LCS is a standard of known concentration that is prepared and analyzed alongside the samples to monitor the accuracy of the analytical process.[5] Acceptable performance for an LCS is often between 70% and 130% recovery.[5]

  • Duplicate Analysis: Analyzing a sample in duplicate helps to assess the precision of the method.[6]

  • Calibration Verification: An initial calibration with at least three to five points is required to demonstrate linearity.[5] The calibration should be verified at the beginning of each analytical batch by running a calibration verification standard.

Data Presentation

Table 1: Example Calibration Data for this compound

Standard LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
15.012,540
210.025,150
325.063,200
450.0126,500
5100.0252,800

Table 2: Sample Analysis Results

Sample IDPeak Area (Arbitrary Units)Calculated Concentration (µg/mL)
Sample A45,30017.9
Sample B110,20043.6
QC Check (20 µg/mL)50,80020.1 (100.5% Recovery)

Experimental Protocols

Methodology for Quantification of this compound using GC-FID

This protocol provides a general framework for the quantitative analysis of this compound. Instrument conditions may need to be optimized for specific applications and instrumentation.

1. Preparation of Standards and Samples

  • Solvent: Use HPLC-grade or GC-grade hexane.

  • Stock Standard Preparation: Accurately weigh approximately 100 mg of certified this compound reference material into a 100 mL volumetric flask. Dissolve in and dilute to volume with hexane to create a 1000 µg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution. A suggested range is 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute samples with hexane to fall within the concentration range of the calibration curve.

2. Gas Chromatograph (GC) - Flame Ionization Detector (FID) Parameters

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is suitable for hydrocarbon analysis. A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (this may need to be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes

  • Detector Temperature: 300°C

  • Detector Gases:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

3. Analysis Sequence

  • Inject a solvent blank to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject a calibration verification standard.

  • Inject the samples.

  • Inject a QC check standard every 10-15 samples.

  • Inject a solvent blank at the end of the sequence.

4. Data Analysis

  • Integrate the peak area for this compound in all standards and samples.

  • Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The coefficient of determination (R²) should be ≥ 0.995.

  • Use the equation of the line from the calibration curve to calculate the concentration of this compound in the samples.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock Prepare Stock Standard (Gravimetric) working Prepare Working Standards (Serial Dilution) stock->working sequence Define Analysis Sequence (Blanks, Standards, Samples) working->sequence sample Prepare/Dilute Samples sample->sequence inject Inject Samples and Standards sequence->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantify this compound in Samples calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) check_params Verify GC Parameters (Temp, Flow, Split Ratio) problem->check_params check_consumables Inspect Consumables (Septum, Liner, Syringe) problem->check_consumables check_column Evaluate Column (Installation, Age, Bleed) problem->check_column check_sample Assess Sample/Standard (Concentration, Solvent) problem->check_sample solution_params Correct Parameters check_params->solution_params Incorrect solution_consumables Replace Consumables check_consumables->solution_consumables Faulty solution_column Reinstall/Trim/Replace Column check_column->solution_column Issue Found solution_sample Dilute/Re-prepare Sample check_sample->solution_sample Inappropriate

References

Validation & Comparative

A Comparative Analysis of 3-Ethylpentane and Other Heptane Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and potential applications of 3-ethylpentane in comparison to its eight structural isomers. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis, including tabulated physical data, standardized experimental protocols, and a visualization of the isomerization pathways of heptane (B126788).

Heptane and its isomers are a critical class of non-polar solvents and chemical intermediates utilized across various scientific disciplines, including pharmaceutical development, organic synthesis, and analytical chemistry.[1] The choice of a specific isomer can significantly influence reaction outcomes, separation efficiency, and the physical characteristics of formulations. This guide focuses on a comparative analysis of this compound against its eight structural isomers: n-heptane, 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane (B165184), 2,3-dimethylpentane, 2,4-dimethylpentane (B89610), 3,3-dimethylpentane, and 2,2,3-trimethylbutane.

Physicochemical Properties: A Tabulated Comparison

The arrangement of carbon atoms in the nine constitutional isomers of heptane (C₇H₁₆) results in a range of distinct physical and chemical properties.[2] Generally, increased branching in the carbon chain leads to a decrease in boiling point and viscosity due to reduced intermolecular van der Waals forces. The melting point, however, is influenced by the molecule's symmetry and its ability to pack into a crystal lattice.

Below is a summary of the key physicochemical properties for this compound and its isomers.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)Refractive Index (at 20°C)
n-Heptane Straight-chain98.4[2][3]-90.6[2][3]0.684[4][5]0.42[6]1.387[6]
2-Methylhexane Branched90.0[7]-118.3[7]0.679[7]~0.361.384[7]
3-Methylhexane Branched91.9-119.00.687~0.381.388
2,2-Dimethylpentane Highly Branched79.2[8]-123.8[8]0.674[8]0.385[8]1.382[8]
2,3-Dimethylpentane Branched89.8-135.0 (approx.)0.695~0.401.392
2,4-Dimethylpentane Branched80.5[9]-119.2[9]0.673[10]~0.341.381[10]
3,3-Dimethylpentane Highly Branched86.1[11]-134.5[11]0.693[11]0.454[11]1.391[11]
This compound Branched 93.5 [12][13]-118.6 [12][13]0.698 [13]~0.41 1.393 [13]
2,2,3-Trimethylbutane Highly Branched80.9-25.00.690~0.401.389

Performance in Scientific Applications: A Comparative Overview

While direct, quantitative comparative studies on the performance of all nine heptane isomers in specific applications are limited, their individual physicochemical properties provide a strong basis for predicting their behavior.

As Solvents in Organic Synthesis and Drug Development:

The choice of a heptane isomer as a reaction solvent can influence reaction rates, yields, and selectivity. The differing boiling points of the isomers allow for the selection of a solvent that is appropriate for the desired reaction temperature. For instance, n-heptane, with the highest boiling point, is suitable for reactions requiring higher temperatures, while more branched isomers like 2,2-dimethylpentane or 2,4-dimethylpentane are better suited for lower temperature reactions.

In the context of drug development, heptane isomers are used in the extraction and purification of active pharmaceutical ingredients (APIs).[7] Their non-polar nature makes them effective at dissolving non-polar compounds. While "heptane" is often referred to generically, the specific isomer can impact solubility. The subtle differences in polarity and molecular shape among the isomers can lead to variations in their solvating power for specific APIs. For example, the more compact, branched isomers may exhibit different solubility characteristics compared to the linear n-heptane. While specific comparative data is scarce, researchers can leverage the "like dissolves like" principle, considering the subtle structural differences between the isomers and the target solute.

In Analytical Techniques:

Heptane isomers are commonly used as components of the mobile phase in normal-phase high-performance liquid chromatography (HPLC) and in gas chromatography (GC). The choice of isomer can affect the retention times and resolution of analytes. The lower viscosity of more branched isomers can lead to lower backpressure in HPLC systems, potentially allowing for higher flow rates and faster analysis times. In GC, the volatility of the isomers, as indicated by their boiling points, is a key parameter.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following are summaries of standardized experimental methodologies for determining the key physicochemical properties discussed in this guide.

Determination of Boiling Point

Method: ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography.

Protocol Summary: This method uses a gas chromatograph to determine the boiling range distribution of hydrocarbons. A small amount of the sample is injected into the GC, where it is vaporized and separated into its components based on their boiling points. The retention time of each component is correlated with its boiling point by running a mixture of n-alkanes with known boiling points as a calibration standard.

Determination of Density

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

Protocol Summary: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid sample. The density is calculated from the oscillation period. The instrument is calibrated using two reference standards of known density, typically dry air and pure water. The temperature of the sample is precisely controlled during the measurement.

Determination of Viscosity

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Protocol Summary: This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The viscometer is submerged in a constant-temperature bath to ensure thermal equilibrium. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Visualization of Heptane Isomerization

The interconversion of heptane isomers is a crucial industrial process, particularly in the production of high-octane gasoline. This process, known as isomerization, typically involves the use of a catalyst to rearrange the carbon skeleton of a straight-chain alkane into a more branched structure. The following diagram illustrates a simplified logical flow of the isomerization of n-heptane to its various isomers.

Heptane_Isomerization n_heptane n-Heptane methylhexanes Methylhexanes (2- and 3-) n_heptane->methylhexanes Isomerization dimethylpentanes Dimethylpentanes (2,2-, 2,3-, 2,4-, 3,3-) methylhexanes->dimethylpentanes Further Isomerization ethylpentane This compound methylhexanes->ethylpentane Rearrangement trimethylbutane 2,2,3-Trimethylbutane dimethylpentanes->trimethylbutane Extensive Rearrangement

Caption: Simplified logical flow of n-heptane isomerization to branched isomers.

Conclusion

This compound presents a unique combination of physical properties that position it as a valuable, yet often overlooked, heptane isomer. Its boiling point, density, and viscosity fall between those of the linear n-heptane and the more highly branched isomers, offering a middle ground for applications requiring specific solvent characteristics. While a lack of direct comparative performance data necessitates a greater reliance on the analysis of its fundamental physicochemical properties, this guide provides the necessary data and standardized protocols to enable researchers and drug development professionals to make informed decisions regarding the selection and use of this compound and its isomers in their critical work. The continued exploration and documentation of the specific performance advantages of each heptane isomer will undoubtedly contribute to advancements in chemical synthesis, purification, and analysis.

References

A Comparative Guide to Validating the Purity of 3-Ethylpentane Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of spectroscopic methods for validating the purity of 3-ethylpentane, a common non-polar solvent and alkane building block. We present supporting data and experimental protocols to differentiate this compound from its common isomeric impurities, such as n-heptane and 2-methylhexane (B165397), which often co-exist in commercial sources due to similar boiling points.

Workflow for Purity Validation

The general workflow for assessing the purity of a this compound sample involves a multi-spectroscopic approach. Each technique provides unique structural information, and their combined application allows for unambiguous identification and quantification of impurities.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Purity Assessment Sample This compound Sample GCMS GC-MS Sample->GCMS NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR Sample->IR CompareSpectra Compare with Reference Spectra GCMS->CompareSpectra Separation & Fragmentation NMR->CompareSpectra Structural Environment IR->CompareSpectra Vibrational Modes IdentifyImpurities Identify & Quantify Impurities CompareSpectra->IdentifyImpurities Conclusion Purity Validated / Rejected IdentifyImpurities->Conclusion

Caption: Workflow for Spectroscopic Purity Validation of this compound.

Data Presentation: Spectroscopic Comparison

The key to identifying impurities lies in the differences in molecular symmetry and structure, which are clearly reflected in their respective spectra. This compound's high symmetry results in simpler spectra compared to its less-branched isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is highly sensitive to the local chemical environment of each proton (¹H) and carbon (¹³C) atom. The number of unique signals directly corresponds to the number of non-equivalent nuclei in the molecule.

Compound¹H NMR SignalsKey ¹H Features¹³C NMR Signals
This compound 3Integrated proton ratio of 9:6:1.[1]3[2][3]
n-Heptane 4 (often overlapping)Appears as a complex multiplet for CH₂ groups and a triplet for terminal CH₃ groups.[4]4[2][5]
2-Methylhexane 6More complex splitting patterns and signal distribution.[3]6[1]
Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. While all heptane (B126788) isomers have the same molecular weight, their fragmentation patterns differ based on the stability of the resulting carbocations.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Base Peak (m/z)
This compound 10085, 71, 57, 2971 or 57
n-Heptane 10085, 71, 57, 43, 2943[6]
2-Methylhexane 10085, 71, 57, 4343 (stable isopropyl cation).[7][8]
Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups and provides a unique "fingerprint" for each molecule. For alkanes, the key differences are subtle variations in the C-H bending vibrations and the overall fingerprint region.

CompoundC-H Stretching (cm⁻¹)Key Fingerprint Region Features (cm⁻¹)
This compound ~2850-3000Unique pattern of C-H bending and C-C skeletal vibrations.[7]
n-Heptane ~2845-2950Characteristic absorption for long -(CH₂)n- chains (n>3) around 720-750 cm⁻¹.[9]
2-Methylhexane ~2845-2975Complex pattern due to various C-H bond types (primary, secondary, tertiary).[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key spectroscopic analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred initial method as it physically separates volatile impurities before spectral analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., dimethylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • Injection: 1 µL of the sample (diluted 1:100 in hexane), split ratio 50:1.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 25 to 200.

  • Analysis: Compare retention times and mass spectra of peaks against a certified reference standard of this compound and known potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

  • Analysis: Process the spectra using appropriate software. Integrate ¹H NMR signals to determine proton ratios. Compare the number of signals and their chemical shifts in both ¹H and ¹³C spectra to reference data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for discrepancies indicating the presence of impurities.[7] The absence of peaks corresponding to functional groups (e.g., O-H, C=O) confirms the sample is an alkane.

References

A Comparative Guide to the Physicochemical Properties of 3-Ethylpentane and Its Isomers: A Cross-Reference with the NIST Database

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is fundamental. This guide provides a detailed comparison of the experimental physical properties of 3-ethylpentane and its structural isomers, cross-referenced with data from the National Institute of Standards and Technology (NIST) database and other peer-reviewed sources. Understanding these properties is crucial for applications ranging from solvent selection in organic synthesis to the formulation of pharmaceuticals.

Data Presentation: Physicochemical Properties of Heptane Isomers

The following tables summarize key quantitative data for this compound and other selected C7H16 isomers, providing a basis for objective comparison. These values are essential for predicting a compound's behavior under various experimental conditions.

Table 1: Boiling and Melting Points of Heptane Isomers

CompoundBoiling Point (°C)Melting Point (°C)
This compound 93.3 - 93.7[1]-119.0 to -118.5[1]
n-Heptane98.38[2]-90.549[2]
2-Methylhexane90[3][4]-118[3][4]
3-Methylhexane91 - 92[5]-119[5]
2,2-Dimethylpentane79.2[6][7]-123.7[7]
2,4-Dimethylpentane80-123
3,3-Dimethylpentane86.0[8]-134.9[8]

Table 2: Density, Refractive Index, and Vapor Pressure of Heptane Isomers

CompoundDensity (g/mL at 25°C)Refractive Index (n20/D)Vapor Pressure (mmHg at 25°C)
This compound 0.694 (at 25°C)1.3934[9]57.9 (at 20°C)[10]
n-Heptane0.6795 (at 20°C)[2]1.385 - 1.387 (at 20°C)[2]~53
2-Methylhexane0.679[3][4]1.384[3][4]66.0[11]
3-Methylhexane0.6871.38861.5 (at 20°C)[12]
2,2-Dimethylpentane0.674[13]1.382[13]105.0 (at 20°C)[14]
2,4-Dimethylpentane0.6731.38179.4 (at 20°C)[15]
3,3-Dimethylpentane0.6931.39282.7 (at 20°C)[16]

The NIST database contains extensive, critically evaluated data for these compounds, often presented as temperature-dependent correlations. For instance, for this compound, the NIST webbook includes dozens of experimental data points for properties like liquid density and heat capacity at saturation pressure over wide temperature ranges.[17]

Experimental Protocols

The accuracy of the data presented above is contingent upon precise and standardized experimental methodologies. Below are detailed protocols for the determination of key physical properties.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[18] This method is suitable for small sample volumes (less than 0.5 mL).[19]

  • Apparatus: Small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or aluminum block on a hot plate), and a rubber band or wire to attach the tube to the thermometer.[18][19][20]

  • Procedure:

    • Place approximately 0.5 mL of the liquid sample into the small test tube.[21]

    • Insert the capillary tube into the test tube with the open end down.[19][20]

    • Attach the test tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[19]

    • Place the assembly into the heating apparatus. The thermometer bulb should be positioned to measure the vapor temperature just above the boiling liquid.[21]

    • Heat the apparatus gently.[19] A rapid, continuous stream of bubbles will emerge from the capillary tube as the liquid's boiling point is approached and exceeded.[19]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and liquid is drawn back into the capillary tube.[19] This signifies that the external pressure has just overcome the vapor pressure of the liquid.

Density Measurement (Pycnometer Method)

Density is an intensive property defined as mass per unit volume. The pycnometer method provides highly accurate and reproducible density measurements for liquids.[22]

  • Apparatus: Pycnometer (a glass flask with a precise, known volume), analytical balance, and a constant temperature bath.

  • Procedure:

    • Carefully clean and dry the pycnometer and weigh it empty on an analytical balance.

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

    • Place the filled pycnometer in a constant temperature bath (e.g., 25.0 °C) to allow it to equilibrate.

    • Remove the pycnometer, carefully wipe it dry, and weigh it again.

    • The mass of the liquid is the difference between the filled and empty pycnometer weights.

    • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.[22]

Vapor Pressure Measurement (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[23]

  • Apparatus: A container of known volume, a pressure transducer/manometer, a vacuum pump, and a temperature-controlled bath (e.g., an isoteniscope submerged in a liquid bath).[24]

  • Procedure:

    • Place the purified liquid sample into the container. It is crucial to ensure the substance is pure to obtain accurate results.[24]

    • Evacuate the container to remove any foreign gases, particularly air.[23][24]

    • Submerge the container in the temperature-controlled bath and allow the system to reach thermal equilibrium.

    • Measure the pressure inside the container using the pressure transducer. This equilibrium pressure is the vapor pressure of the substance at that specific temperature.[24]

    • Repeat the measurement at different temperatures to generate a vapor pressure curve.[24]

Mandatory Visualization

The following diagram illustrates the logical workflow for validating experimental data against the comprehensive NIST database, a critical step in ensuring data integrity for research and publication.

G cluster_exp Experimental Phase cluster_nist NIST Database Cross-Referencing exp_protocol Select & Execute Experimental Protocol (e.g., Boiling Point, Density) raw_data Collect Raw Experimental Data exp_protocol->raw_data calc_value Calculate Physicochemical Property Value raw_data->calc_value compare_data Compare Experimental Value with NIST Data calc_value->compare_data Experimental Value search_nist Search NIST Database for this compound retrieve_data Retrieve Critically Evaluated Data Sets search_nist->retrieve_data retrieve_data->compare_data data_validation Data Validation Decision compare_data->data_validation publish Publish or Use Validated Data data_validation->publish Within acceptable error margin review_exp Review Protocol & Recalibrate Instruments data_validation->review_exp Discrepancy found review_exp->exp_protocol Refine Methodology

References

A Comparative Analysis of the Octane Ratings of 3-Ethylpentane and n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the octane (B31449) ratings of 3-ethylpentane and n-heptane, supported by experimental data and standardized testing protocols. The significant disparity in their octane numbers, despite both being isomers of heptane, underscores the profound impact of molecular structure on combustion characteristics.

Quantitative Comparison of Octane Ratings

The anti-knock properties of this compound and n-heptane are quantified using two standard measures: the Research Octane Number (RON) and the Motor Octane Number (MON). As the designated zero point of the octane scale, n-heptane exhibits extremely poor anti-knock characteristics. In stark contrast, the branched structure of this compound results in a considerably higher octane rating, indicating superior resistance to engine knocking.

CompoundChemical FormulaMolecular StructureResearch Octane Number (RON)Motor Octane Number (MON)
This compoundC₇H₁₆Branched-chain alkane69.265.1
n-HeptaneC₇H₁₆Straight-chain alkane0[1]0[1]

The Role of Molecular Structure in Octane Rating

The dramatic difference in the octane ratings of this compound and n-heptane can be directly attributed to their distinct molecular architectures. The linear structure of n-heptane facilitates rapid, uncontrolled combustion, leading to engine knock. Conversely, the branched structure of this compound promotes a more controlled and slower combustion process, thereby enhancing its anti-knock properties.

G Molecular Structure and its Influence on Octane Rating cluster_heptane n-Heptane cluster_ethylpentane This compound cluster_relation Molecular Structure and its Influence on Octane Rating n_heptane Straight-Chain Structure n_octane Low Octane Rating (0) n_heptane->n_octane Promotes Knocking e_octane Higher Octane Rating relation Structural Isomers with Vastly Different Combustion Properties ethylpentane Branched-Chain Structure ethylpentane->e_octane Resists Knocking

Figure 1. Relationship between molecular structure and octane rating.

Experimental Determination of Octane Number

The octane ratings presented in this guide are determined through standardized experimental protocols developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under low-severity engine conditions, representative of typical city driving with lower engine speeds and loads.[2][3][4][5]

Experimental Protocol:

  • Engine Preparation: The CFR engine is calibrated and operated under specific, controlled conditions as outlined in the ASTM D2699 standard.[2] This includes maintaining a constant engine speed of 600 rpm and a specified intake air temperature.[2]

  • Reference Fuels: Primary Reference Fuels (PRFs) are used, which are volumetric blends of iso-octane (RON 100) and n-heptane (RON 0).[4]

  • Sample Testing: The test fuel (in this case, this compound) is run in the engine, and its knock intensity is measured.

  • Bracketing: Two PRFs are identified—one with a slightly higher and one with a slightly lower knock intensity than the sample fuel.

  • Interpolation: The RON of the sample fuel is determined by interpolating between the octane numbers of the two bracketing PRFs based on their respective knock intensities.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe engine conditions, simulating highway driving with higher engine speeds and temperatures.[6][7][8]

Experimental Protocol:

The procedure for determining MON is similar to that for RON, with key differences in the operating conditions of the CFR engine as specified in the ASTM D2700 standard:

  • Engine Speed: The engine is operated at a higher speed of 900 rpm.

  • Intake Air Temperature: The intake air temperature is elevated to simulate more stressful operating conditions.

  • Ignition Timing: The ignition timing is varied with the compression ratio.

The MON is also determined by comparing the knock intensity of the test fuel to that of PRFs and interpolating the results.[6] The MON value is typically lower than the RON for the same fuel due to the more stringent test conditions.[6]

References

Differentiating Isomers of C7H16 Using 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Among the various analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon skeleton of a molecule. This guide provides a comprehensive comparison of the 13C NMR spectra of the nine constitutional isomers of heptane (B126788) (C7H16), offering a clear methodology for their differentiation.

The nine isomers of C7H16, which include n-heptane, 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, 3-ethylpentane, and 2,2,3-trimethylbutane, each possess a unique carbon framework. This structural diversity is directly reflected in their 13C NMR spectra, primarily through two key parameters: the number of distinct signals and the chemical shift of each signal. The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule, a direct consequence of molecular symmetry. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment surrounding each carbon atom.

Comparative Analysis of 13C NMR Data

The 13C NMR spectral data for the nine isomers of C7H16 are summarized in the table below. The number of signals immediately serves as a primary differentiating factor, ranging from as few as three to as many as seven. For isomers with the same number of signals, the specific chemical shifts of those signals provide the definitive means of identification.

Isomer NameStructureNumber of 13C SignalsChemical Shifts (δ, ppm)
n-HeptaneCH3(CH2)5CH34~14.1, 22.7, 29.2, 31.9
2-Methylhexane(CH3)2CH(CH2)3CH36~14.1, 22.7, 23.0, 29.5, 31.9, 38.8
3-MethylhexaneCH3CH2CH(CH3)(CH2)2CH37~11.4, 14.4, 19.0, 29.5, 30.0, 33.3, 36.8
2,2-Dimethylpentane(CH3)3CCH2CH2CH35~14.3, 17.9, 29.1, 31.9, 43.8
2,3-Dimethylpentane(CH3)2CHCH(CH3)CH2CH36~11.6, 15.5, 20.2, 25.0, 32.3, 34.6
2,4-Dimethylpentane(CH3)2CHCH2CH(CH3)23~22.6, 24.9, 44.0
3,3-DimethylpentaneCH3CH2C(CH3)2CH2CH34~8.7, 26.3, 33.8, 36.5
This compound(CH3CH2)3CH3~11.0, 25.2, 42.3
2,2,3-Trimethylbutane(CH3)3CC(CH3)2H5~15.9, 27.2, 32.9, 34.5, 38.1

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 13C NMR spectra of C7H16 isomers.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the C7H16 isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The use of a deuterated solvent is crucial to avoid strong solvent signals that can obscure the analyte signals.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters to consider:

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

  • Integrate the signals if relative carbon ratios are of interest, although this is less common in routine 13C NMR.

Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating the C7H16 isomers based on the number of signals in their 13C NMR spectra, followed by an analysis of the chemical shifts for isomers with the same number of signals.

G Workflow for Differentiating C7H16 Isomers by 13C NMR cluster_signals Number of 13C Signals start Acquire 13C NMR Spectrum of C7H16 Isomer count_signals Count the Number of Signals start->count_signals s3 3 Signals count_signals->s3 s4 4 Signals count_signals->s4 s5 5 Signals count_signals->s5 s6 6 Signals count_signals->s6 s7 7 Signals count_signals->s7 compare_shifts3 Compare Chemical Shifts s3->compare_shifts3 compare_shifts4 Compare Chemical Shifts s4->compare_shifts4 compare_shifts5 Compare Chemical Shifts s5->compare_shifts5 compare_shifts6 Compare Chemical Shifts s6->compare_shifts6 isomer_3mh 3-Methylhexane s7->isomer_3mh isomer_24dmp 2,4-Dimethylpentane isomer_3ep This compound isomer_nh n-Heptane isomer_33dmp 3,3-Dimethylpentane isomer_22dmp 2,2-Dimethylpentane isomer_223tmb 2,2,3-Trimethylbutane isomer_2mh 2-Methylhexane isomer_23dmp 2,3-Dimethylpentane compare_shifts3->isomer_24dmp compare_shifts3->isomer_3ep compare_shifts4->isomer_nh compare_shifts4->isomer_33dmp compare_shifts5->isomer_22dmp compare_shifts5->isomer_223tmb compare_shifts6->isomer_2mh compare_shifts6->isomer_23dmp

Caption: A flowchart illustrating the process of identifying C7H16 isomers using 13C NMR.

Conclusion

13C NMR spectroscopy provides a robust and definitive method for the differentiation of the nine constitutional isomers of C7H16. The primary distinguishing feature is the number of signals in the spectrum, which is a direct reflection of the molecule's symmetry. In cases where isomers exhibit the same number of signals, a detailed analysis of the chemical shifts allows for unambiguous identification. This guide provides the necessary data and a systematic workflow to assist researchers in the accurate structural elucidation of these and similar aliphatic hydrocarbons.

A comparative study of the thermal stability of branched vs. linear alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomerism in alkanes, specifically the degree of branching, profoundly influences their thermodynamic and thermal stability. For professionals in research and development, where the behavior of molecules under various energy inputs is critical, a clear understanding of these differences is paramount. This guide provides an objective comparison of the thermal stability of branched versus linear alkanes, supported by experimental data and detailed methodologies.

Core Principle: Branching Enhances Thermodynamic Stability

In terms of thermodynamic stability, branched alkanes are generally more stable than their linear counterparts with the same number of carbon atoms.[1][2][3] This increased stability is reflected in their lower standard heats of combustion (ΔH°c). A lower heat of combustion signifies that the molecule exists in a lower energy state to begin with, meaning it is more stable.[1][4] This phenomenon is often attributed to factors such as the relief of steric strain and various electronic effects within the more compact, branched structures.

Quantitative Data Comparison

The following tables summarize key experimental data that illustrate the differences in thermal stability between linear and branched alkanes.

Table 1: Standard Enthalpy of Combustion (ΔH°c)

A lower heat of combustion indicates greater thermodynamic stability. The data consistently shows that for a given number of carbon atoms, branched alkanes have a less negative (lower) heat of combustion compared to their linear isomers.

Isomers of Alkane Structure Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
Pentane (C₅H₁₂) n-PentaneLinear-3509[4]
Isopentane (2-Methylbutane)Branched-3506[4]
Neopentane (2,2-Dimethylpropane)Highly Branched-3492[4]
Hexane (C₆H₁₄) n-HexaneLinear-4163
2-MethylpentaneBranched-4157
3-MethylpentaneBranched-4155
2,2-DimethylbutaneHighly Branched-4150
2,3-DimethylbutaneHighly Branched-4153
Heptane (C₇H₁₆) n-HeptaneLinear-4817
2-MethylhexaneBranched-4811
2,4-DimethylpentaneHighly Branched-4801
Octane (C₈H₁₈) n-OctaneLinear-5470
2-MethylheptaneBranched-5466
2,2,4-Trimethylpentane (Iso-octane)Highly Branched-5451

Table 2: Decomposition Temperatures and Bond Dissociation Energies (BDE)

Thermal decomposition, or pyrolysis, is initiated by the breaking of chemical bonds. The weakest bonds will cleave first at elevated temperatures. In alkanes, C-C bonds are generally weaker than C-H bonds and are the first to break.

Alkane Structure Decomposition Temperature Range (°C) Bond Type Bond Dissociation Energy (kcal/mol)
n-Butane Linear-C-C (primary-secondary)~85
Isobutane Branched-C-C (primary-tertiary)~83
n-Hexane Linear260–280C-C~83-85
Isohexane Branched290–310C-CVaries by position

Note: Bond dissociation energies can vary slightly depending on the specific location of the bond within the molecule and the computational or experimental method used for determination.

Thermal Decomposition Mechanism

The thermal decomposition of alkanes, often referred to as thermal cracking or pyrolysis, proceeds through a free-radical chain reaction mechanism. Understanding this mechanism is key to comprehending the differences in stability.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane Alkane (R-R) R_dot 2 R• Alkane->R_dot Alkane->R_dot Heat (Homolytic Cleavage of C-C bond) R_dot_prop Alkyl Radical (R•) Smaller_Alkene Smaller Alkene + Smaller Alkyl Radical (R'•) R_dot_prop->Smaller_Alkene β-scission New_Alkane New Alkane (R-H) + New Alkyl Radical R_dot_prop->New_Alkane Hydrogen Abstraction from another Alkane Radical1 Radical 1 (R•) Stable_Product Stable Product (e.g., R-R') Radical1->Stable_Product Radical2 Radical 2 (R'•) Radical2->Stable_Product

Caption: Free-radical chain mechanism of alkane pyrolysis.

The initiation step involves the homolytic cleavage of a C-C bond, forming two alkyl radicals. The energy required for this step is determined by the C-C bond dissociation energy. Subsequent propagation steps involve the breakdown of these radicals (β-scission) to form smaller alkenes and new, smaller alkyl radicals, or the abstraction of a hydrogen atom from another alkane molecule. The reaction ceases when two radicals combine in a termination step.

The lower stability of linear alkanes can be partly attributed to the relative ease of forming primary and secondary radicals, which are less stable than the tertiary radicals that can be formed from branched alkanes.

Experimental Protocols

The quantitative data presented in this guide are determined through various established experimental techniques.

Determination of Heat of Combustion by Bomb Calorimetry

Objective: To measure the heat released during the complete combustion of a substance.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Fuse wire

  • Balance (accurate to 0.1 mg)

  • Temperature measuring device (e.g., digital thermometer or thermocouple)

Procedure:

  • A precisely weighed sample of the alkane is placed in a crucible inside a high-pressure stainless steel container, the "bomb."

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated based on the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a substance begins to decompose by measuring changes in its mass as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (typically ceramic or platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the alkane (typically 5-10 mg) is placed in a sample pan.

  • The sample pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).

  • The TGA instrument continuously measures and records the mass of the sample as a function of temperature.

  • The onset decomposition temperature is identified as the temperature at which a significant loss of mass begins, as indicated by a downward deviation from the baseline in the TGA curve.

G cluster_workflow Experimental Workflow for TGA Sample_Prep Sample Preparation (5-10 mg) TGA_Loading Loading into TGA Sample_Prep->TGA_Loading Inert_Atmosphere Purge with N2 TGA_Loading->Inert_Atmosphere Heating_Program Controlled Heating (e.g., 10 °C/min) Inert_Atmosphere->Heating_Program Data_Acquisition Mass vs. Temperature Data Heating_Program->Data_Acquisition Analysis Determine Onset of Mass Loss Data_Acquisition->Analysis

Caption: Workflow for determining decomposition temperature using TGA.

Conclusion

The thermal stability of alkanes is a critical parameter in various scientific and industrial applications. Experimental data consistently demonstrates that branched alkanes are thermodynamically more stable than their linear isomers, as evidenced by their lower heats of combustion. This increased stability is a consequence of their molecular structure. While linear alkanes are more susceptible to thermal decomposition at lower temperatures, the precise onset of pyrolysis is dependent on the specific bond dissociation energies within the molecule. The methodologies of bomb calorimetry and thermogravimetric analysis provide robust means to quantify these stability differences, offering valuable data for researchers and professionals in the field.

References

A Researcher's Guide to Validating Computational Models for 3-Ethylpentane Property Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comprehensive comparison of computational models for predicting the physicochemical properties of 3-ethylpentane, a common branched alkane. By juxtaposing computational predictions with established experimental data, this guide offers a framework for the validation of in-silico models.

Experimental Data for this compound

A critical first step in validating any computational model is to establish a baseline of reliable experimental data. The following table summarizes key physicochemical properties of this compound, which will serve as the benchmark for evaluating the accuracy of various predictive models.

PropertyExperimental Value
Boiling Point93 °C[1][2]
Density0.698 g/mL[1]
Melting Point-119 °C[1][2]
Refractive Index1.3934[1]
Molar Mass100.20 g/mol [2]

Computational Models vs. Experimental Reality

The prediction of molecular properties through computational methods offers a rapid and cost-effective alternative to extensive experimental work. However, the accuracy of these models must be rigorously validated. Below, we compare different computational approaches and their performance in predicting the properties of this compound and similar branched alkanes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules, providing a powerful tool for predicting bulk properties. The accuracy of MD simulations is heavily dependent on the chosen force field , which is a set of parameters that defines the potential energy of the system.

Several force fields are commonly used for simulating alkanes, including the Optimized Potentials for Liquid Simulations (OPLS) family and the COMPASS force field. For branched alkanes, the parameterization of these force fields is crucial for accurate predictions.

Density Prediction Comparison:

One study provides a direct comparison of the experimental density of this compound with that predicted by molecular dynamics simulations using the SciPCFF force field.[3]

CompoundExperimental Density (g/L)Simulated Density (g/L)% Difference
This compound693.92690.89-0.44%

This demonstrates a high level of accuracy for the SciPCFF force field in predicting the density of this specific branched alkane. Other studies have performed systematic comparisons of various force fields for a range of linear and branched alkanes, with the Potoff force field also showing excellent results for density, viscosity, and self-diffusion coefficients under various conditions.[4]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to establish a correlation between the chemical structure of a molecule and its physicochemical properties. These models are often faster than MD simulations but their predictive power is dependent on the quality and diversity of the training data.

Boiling Point Prediction:

Predicting the boiling point of alkanes, especially branched isomers, is a common application of QSPR. The branching of the carbon chain significantly influences the boiling point. Various QSPR models have been developed that utilize topological descriptors, which are numerical values derived from the molecular graph, to predict boiling points with a high degree of accuracy.[5][6][7] For a large set of alkanes, these models can achieve a high coefficient of determination (R²) and low standard error.[5][6]

Experimental Protocols

To ensure the validity of the experimental data used for comparison, it is essential to follow standardized and detailed protocols.

Boiling Point Determination

The boiling point of a volatile liquid like this compound can be determined using methods such as simple distillation or by using a Thiele tube apparatus. In a simple distillation, the liquid is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure compound and represents its boiling point.

Density Measurement

The density of liquid hydrocarbons is typically measured using a digital density meter, following a standard test method such as ASTM D4052. This method involves introducing a small volume of the liquid into an oscillating sample tube. The change in the oscillation frequency of the tube is directly related to the density of the liquid.

Viscosity Measurement

The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer, as detailed in ASTM D445. This method measures the time it takes for a specific volume of liquid to flow under gravity through the capillary. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Surface Tension Measurement

The pendant drop method is a common optical technique for measuring the surface tension of a liquid. The shape of a drop of liquid hanging from a needle is determined by the balance between surface tension and gravity. By analyzing the shape of this pendant drop, the surface tension can be accurately calculated using the Young-Laplace equation.

Validation Workflow

The process of validating a computational model for predicting the properties of a molecule like this compound can be visualized as a logical workflow. This workflow ensures a systematic and rigorous comparison between computational predictions and experimental results.

G cluster_comp Computational Pathway cluster_exp Experimental Pathway cluster_validation Validation comp_start Define Molecular Structure (this compound) comp_model Select Computational Model (e.g., MD with OPLS, QSPR) comp_start->comp_model comp_predict Perform Simulation/Calculation (Predict Properties) comp_model->comp_predict comp_results Predicted Properties (e.g., Density, Boiling Point) comp_predict->comp_results compare Compare Predicted vs. Experimental Data comp_results->compare exp_start Obtain Pure Sample (this compound) exp_protocol Select Standard Protocols (e.g., ASTM D4052, ASTM D445) exp_start->exp_protocol exp_measure Conduct Experiments (Measure Properties) exp_protocol->exp_measure exp_results Experimental Data (e.g., Density, Boiling Point) exp_measure->exp_results exp_results->compare analysis Analyze Discrepancies (± Error Analysis) compare->analysis refine Refine Computational Model (Adjust Parameters/Descriptors) analysis->refine If necessary validated Validated Model analysis->validated If agreement is satisfactory refine->comp_model

Caption: A workflow for the validation of computational models.

References

Unraveling Structural Identity: A Comparative Guide to the Mass Spectrometry Fragmentation of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. Understanding the fragmentation patterns of isomeric compounds is critical for their unambiguous identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of three key heptane (B126788) isomers: n-heptane, 2-methylhexane, and 2,2-dimethylpentane (B165184), supported by experimental data and protocols.

The structural arrangement of atoms in isomers, while subtle, leads to distinct fragmentation pathways under electron ionization. These differences, manifested in the mass-to-charge ratio (m/z) and relative abundance of fragment ions, provide a molecular fingerprint for each isomer. In alkanes, fragmentation is primarily driven by the stability of the resulting carbocations.

Comparative Analysis of Fragmentation Patterns

The mass spectra of n-heptane, 2-methylhexane, and 2,2-dimethylpentane all exhibit a molecular ion peak (M+) at an m/z of 100, corresponding to the molecular weight of C7H16. However, the intensity of this peak and the distribution of fragment ions vary significantly, reflecting the degree of branching.

Linear alkanes, such as n-heptane, tend to produce a series of fragment ions separated by 14 atomic mass units (amu), corresponding to the loss of successive CH2 groups. Branched alkanes, in contrast, preferentially cleave at the branching points to form more stable secondary and tertiary carbocations. This leads to the presence of characteristic high-abundance fragment ions that are indicative of the specific branching structure.

Here is a summary of the major fragment ions and their relative abundances for the three heptane isomers:

m/zn-Heptane (Relative Abundance %)2-Methylhexane (Relative Abundance %)2,2-Dimethylpentane (Relative Abundance %)Putative Fragment Ion
100 15.83.10.1[C7H16]+• (Molecular Ion)
85 10.712.81.1[C6H13]+
71 37.830.14.8[C5H11]+
57 91.880.1100 [C4H9]+
43 100 100 76.5[C3H7]+
29 40.825.515.3[C2H5]+

Note: Data is compiled from publicly available spectral databases (NIST, MassBank).

Key Observations:

  • n-Heptane: The base peak is at m/z 43, corresponding to the propyl cation ([C3H7]+). Significant peaks are also observed at m/z 57 (butyl cation) and 71 (pentyl cation), demonstrating the characteristic cleavage along the straight carbon chain. The molecular ion peak at m/z 100 is more prominent compared to its branched isomers.

  • 2-Methylhexane: The base peak is also at m/z 43. This is due to the formation of a stable isopropyl cation resulting from cleavage at the C2-C3 bond.[1] The peak at m/z 85, resulting from the loss of a methyl group, is more intense than in n-heptane.

  • 2,2-Dimethylpentane: The base peak is at m/z 57, which corresponds to the highly stable tertiary butyl cation formed by cleavage at the quaternary carbon. The molecular ion peak is often very weak or absent due to the high propensity for fragmentation at this heavily substituted carbon center.[2]

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of heptane isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of the heptane isomer (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Transfer the solution to a standard 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 25-120.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizing the Mass Spectrometry Workflow

The general workflow for analyzing heptane isomers by GC-MS can be visualized as follows:

MassSpec_Workflow GC-MS Analysis Workflow for Heptane Isomers cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column Carrier Gas Flow IonSource Ionization (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Ion Separation DataSystem Data System & Library Matching Detector->DataSystem Signal

Caption: A schematic overview of the GC-MS workflow.

Logical Fragmentation Pathways

The fragmentation of heptane isomers is governed by the relative stability of the resulting carbocations. The following diagram illustrates the primary fragmentation pathways leading to the most abundant ions.

Fragmentation_Pathways Primary Fragmentation Pathways of Heptane Isomers cluster_nHeptane n-Heptane cluster_2Methylhexane 2-Methylhexane cluster_22Dimethylpentane 2,2-Dimethylpentane nHeptane [C7H16]+• m/z 100 nFrag1 [C5H11]+ m/z 71 nHeptane->nFrag1 -C2H5• nFrag2 [C4H9]+ m/z 57 nHeptane->nFrag2 -C3H7• nFrag3 [C3H7]+ m/z 43 (Base Peak) nHeptane->nFrag3 -C4H9• isoHeptane [C7H16]+• m/z 100 isoFrag1 [C6H13]+ m/z 85 isoHeptane->isoFrag1 -CH3• isoFrag2 [C4H9]+ m/z 57 isoHeptane->isoFrag2 -C3H7• (sec-butyl) isoFrag3 [C3H7]+ m/z 43 (Base Peak) isoHeptane->isoFrag3 -C4H9• (isopropyl) neoHeptane [C7H16]+• m/z 100 neoFrag1 [C6H13]+ m/z 85 neoHeptane->neoFrag1 -CH3• neoFrag2 [C4H9]+ m/z 57 (Base Peak) neoHeptane->neoFrag2 -C3H7• (tert-butyl) neoFrag3 [C3H7]+ m/z 43 neoHeptane->neoFrag3 -C4H9•

Caption: Fragmentation leading to major observed ions.

References

Unveiling the Stability of 3-Ethylpentane: A Comparative Guide to its Heat of Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamic properties of organic molecules is paramount. The standard heat of formation (ΔHf°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, is a critical parameter for predicting reaction enthalpies and assessing molecular stability. This guide provides an objective comparison of the experimentally determined heat of formation for 3-ethylpentane with its structural isomers, supported by a detailed experimental protocol for its determination via combustion calorimetry.

Comparative Analysis of Heptane Isomer Stability

The stability of an alkane is inversely related to its standard heat of formation; a more negative value indicates greater stability. The experimental data for various C7H16 isomers reveals distinct trends in stability based on their molecular structure.

CompoundStructureStateStandard Heat of Formation (ΔHf°) (kJ/mol)
n-HeptaneStraight-chainLiquid-224.2[1]
2-MethylhexaneBranchedLiquid-231.1 to -228.5[2]
This compoundBranchedLiquid-226.2 to -223.8
2,2-Dimethylpentane (B165184)BranchedLiquid-238.5[3]
2,3-DimethylpentaneBranchedLiquid-233.0 ± 1.0[4]
2,4-DimethylpentaneBranchedLiquidNot explicitly found, but expected to be similar to other dimethylpentanes.
3,3-Dimethylpentane (B146829)BranchedLiquid-239.0 ± 1.0
MethylcyclohexaneCyclicLiquidNot explicitly found, but generally more stable than acyclic alkanes.
EthylcyclopentaneCyclicLiquidNot explicitly found, but generally more stable than acyclic alkanes.

Note: The values for this compound were obtained from multiple sources and are presented as a range to reflect slight variations in experimental determinations.

From the table, it is evident that branched alkanes are generally more stable (have more negative heats of formation) than their straight-chain counterparts. This increased stability is attributed to factors such as improved London dispersion forces and, in some cases, a more compact molecular structure. Among the branched isomers of heptane, the degree of branching and the position of the alkyl groups influence the overall stability. For instance, highly branched isomers like 2,2-dimethylpentane and 3,3-dimethylpentane exhibit greater stability than less branched isomers.

Experimental Determination: Combustion Calorimetry

The standard heat of formation of a hydrocarbon like this compound is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol

The following is a detailed protocol for determining the heat of combustion of a volatile liquid alkane like this compound using a bomb calorimeter.

1. Sample Preparation:

  • A precise mass (typically around 1 gram) of high-purity this compound is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before ignition.

  • The mass of the sample and the capsule are accurately recorded.

2. Calorimeter Calibration:

  • The heat capacity of the calorimeter system (the "bomb," water, stirrer, and thermometer) is determined by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.

  • This calibration is crucial for accurate results and should be performed regularly.

3. Bomb Assembly:

  • The encapsulated sample is placed in a crucible within the bomb.

  • A fuse wire (typically iron or platinum) of known length and mass is connected to the electrodes inside the bomb, with the wire in contact with the sample.

  • A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

  • The bomb is then sealed.

4. Pressurization with Oxygen:

  • The sealed bomb is charged with high-purity oxygen to a pressure of approximately 30 atmospheres. This ensures complete combustion of the hydrocarbon.

5. Calorimeter Setup:

  • The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

  • The calorimeter is assembled with a stirrer and a high-precision thermometer or temperature probe.

6. Ignition and Temperature Measurement:

  • The initial temperature of the water is recorded at regular intervals to establish a baseline.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at frequent intervals as it rises due to the heat released by the combustion.

  • Temperature readings are continued until a maximum temperature is reached and the system begins to cool.

7. Data Analysis:

  • The corrected temperature rise is determined by extrapolating the pre- and post-ignition temperature readings to the time of ignition.

  • The heat of combustion of the sample is calculated using the heat capacity of the calorimeter and the corrected temperature rise, accounting for the heat released by the combustion of the fuse wire and the formation of nitric acid from any nitrogen present in the oxygen.

  • The standard heat of formation (ΔHf°) is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard heats of formation of carbon dioxide and liquid water.

Visualizing the Process and Logic

To better understand the experimental workflow and the logic behind comparing isomer stability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample in Capsule place_sample Place Sample in Bomb weigh_sample->place_sample attach_fuse Attach Fuse Wire place_sample->attach_fuse add_water Add Water attach_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize submerge Submerge Bomb in Water pressurize->submerge ignite Ignite Sample submerge->ignite record_temp Record Temperature Change ignite->record_temp calculate_q Calculate Heat of Combustion (q) record_temp->calculate_q calculate_hf Calculate Heat of Formation (ΔHf°) calculate_q->calculate_hf

Caption: Experimental workflow for combustion calorimetry.

stability_logic cluster_isomers Alkane Isomers cluster_stability Relative Stability cluster_hf Heat of Formation (ΔHf°) straight Straight-Chain (e.g., n-Heptane) less_stable Less Stable straight->less_stable branched Branched (e.g., this compound) more_stable More Stable branched->more_stable highly_branched Highly Branched (e.g., 2,2-Dimethylpentane) most_stable Most Stable highly_branched->most_stable less_negative Less Negative ΔHf° less_stable->less_negative more_negative More Negative ΔHf° more_stable->more_negative most_negative Most Negative ΔHf° most_stable->most_negative

Caption: Logic for comparing alkane isomer stability.

References

The Impact of Molecular Architecture on the Physical Properties of C7H16 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its physical behavior is paramount. This guide provides a comparative analysis of the nine constitutional isomers of heptane (B126788) (C7H16), correlating their molecular structure with key physical properties such as boiling point, melting point, and density. The presented data underscores the principle that subtle changes in molecular architecture can lead to significant variations in macroscopic properties, a fundamental concept in fields ranging from materials science to pharmacology.

The nine isomers of C7H16 represent a classic case study in structural isomerism, where compounds share the same molecular formula but differ in the connectivity of their atoms.[1] These differences in carbon skeleton arrangement, specifically the degree of branching, directly influence the strength of intermolecular van der Waals forces. As branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This generally leads to lower boiling points and viscosities.[1]

Comparative Physical Properties of C7H16 Isomers

The following table summarizes key quantitative data for the nine constitutional isomers of heptane. It is evident that as the degree of branching increases, from the straight-chain n-heptane to the highly branched 2,2,3-trimethylbutane, there is a discernible trend in properties like boiling point and density.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
n-HeptaneCH₃(CH₂)₅CH₃98.4-90.60.679
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃90.0[2]-118[2]0.679[3]
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃92.0[4]-119[5]0.687[5]
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃79.2-123.8[6]0.674[7]
2,3-Dimethylpentane (B165511)(CH₃)₂CHCH(CH₃)CH₂CH₃89.8[8]-0.695[9]
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5[10]-1230.673
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0[11]-1350.693
3-Ethylpentane(CH₃CH₂)₃CH93.5[12]-118.6[13]0.698[12]
2,2,3-Trimethylbutane(CH₃)₃CC(CH₃)₂H80.9-250.690[14]

Note: Density values are typically measured at 20°C or 25°C as specified in the citations. Minor variations may exist between sources.

Experimental Protocols

The determination of the physical properties listed above relies on precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common micro-method for its determination is the capillary method.

  • Apparatus : A heating apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure :

    • A few milliliters of the liquid sample are placed into the small test tube.

    • The capillary tube is placed into the test tube with its open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated gently in a heating bath (like an oil bath or a metal block).

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon further heating, the liquid's vapor pressure increases, and a rapid, continuous stream of bubbles emerges from the capillary tip.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[15] This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

Melting Point Determination

For substances that are solid at room temperature, the melting point is a crucial indicator of purity. While most C7H16 isomers are liquids, this protocol is standard for determining the solid-to-liquid transition temperature.

  • Apparatus : A melting point apparatus (e.g., Mel-Temp or DigiMelt), a thermometer, and a capillary tube open at one end.[10]

  • Procedure :

    • A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[16]

    • The capillary tube is placed into the heating block of the apparatus.[17]

    • The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[16]

    • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[4] Pure compounds typically exhibit a sharp melting range of 1-2°C.[18]

Density Determination of Liquids

Density is a fundamental physical property defined as the mass of a substance per unit volume.[19]

  • Apparatus : A digital balance and a container for a precise volume (e.g., a graduated cylinder or a pycnometer/density bottle).

  • Procedure :

    • The mass of the clean, dry container (e.g., a 10 mL graduated cylinder) is measured on the digital balance.[20]

    • A specific volume of the liquid isomer (e.g., 10 mL) is carefully added to the container. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[2]

    • The container with the liquid is reweighed to determine the mass of the liquid.[20]

    • The density is calculated using the formula: Density = Mass / Volume.[19]

    • For higher accuracy, the procedure should be repeated multiple times, and the average value should be reported. The temperature of the liquid should also be recorded as density is temperature-dependent.[20]

Viscosity Determination (Capillary Viscometer)

Viscosity measures a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used for this measurement.

  • Apparatus : An Ostwald viscometer, a stopwatch, a constant temperature bath, and a pipette.

  • Procedure :

    • The viscometer is thoroughly cleaned and dried.

    • A known volume of the liquid is introduced into the larger bulb of the viscometer.

    • The viscometer is placed vertically in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up by suction into the second bulb, above the upper calibration mark.

    • The suction is released, and the liquid is allowed to flow back down through the capillary tube.

    • The time it takes for the liquid meniscus to pass between the upper and lower calibration marks is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be found by multiplying the kinematic viscosity by the liquid's density.[21]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of an alkane isomer and its boiling point. Increased branching leads to a more compact, spherical shape, which reduces the effective surface area for intermolecular van der Waals forces. Weaker forces require less energy to overcome, resulting in a lower boiling point.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces (Van der Waals) cluster_property Physical Property n_heptane n-Heptane (Linear) large_surface Larger Surface Area => Stronger Forces n_heptane->large_surface branched_isomer Branched Isomer (e.g., 2,2,3-Trimethylbutane) small_surface Smaller Surface Area => Weaker Forces branched_isomer->small_surface high_bp Higher Boiling Point (~98°C) large_surface->high_bp low_bp Lower Boiling Point (~80°C) small_surface->low_bp

Fig. 1: Correlation of molecular branching with boiling point in C7H16 isomers.

References

Safety Operating Guide

Proper Disposal of 3-Ethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Ethylpentane is critical for ensuring laboratory safety and environmental protection. As a highly flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. This substance is a highly flammable liquid and vapor, causes skin irritation, may cause drowsiness or dizziness, and is very toxic to aquatic life with long-lasting effects.[1][2] If swallowed, it can be fatal if it enters the airways.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

  • Ignition Sources: Eliminate all potential ignition sources from the vicinity. This includes open flames, hot surfaces, sparks from static discharge, and electrical equipment that is not explosion-proof.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, crucial for a comprehensive risk assessment and safe handling.

PropertyValueSource
GHS Classification Flammable Liquid, Category 2[1]
Flash Point -18°C (-0.4°F)
Boiling Point 93.3 to 94 °C[3][4]
Density 0.694 g/mL[3]
Hazard Statements H225, H304, H315, H336, H410[2][3]
DOT Hazard Class Class 3: Flammable Liquid

Step-by-Step Disposal Protocol

The disposal of this compound is regulated as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.[5][6]

Step 1: Waste Collection and Containment

  • Collect all waste this compound, including contaminated materials (e.g., pipette tips, paper towels), in a designated and compatible waste container.

  • Use only approved containers, such as glass or metal safety cans, that are in good condition and have a secure, tightly fitting lid.[5][7] Plastic containers may not be suitable and should be verified for chemical compatibility.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

Step 2: Proper Labeling

  • Immediately label the waste container. The label must be clear, legible, and securely affixed.[2][5]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Flammable," "Toxic")

    • The accumulation start date (the date the first drop of waste was added to the container).

Step 3: Segregated and Safe Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.

  • The storage area must be secure and away from general laboratory traffic.

  • Crucially, store it separately from incompatible materials, particularly oxidizing agents.

  • Ensure the storage location is equipped with secondary containment to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Disposal of this compound must be managed by a licensed and certified hazardous waste disposal company.[1][8]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[5] They will handle the final transport and disposal in compliance with all federal, state, and local regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate This compound Waste B Is an approved hazardous waste container available? A->B C Obtain a compatible, properly sized container (e.g., glass safety can) B->C No D Transfer waste into the designated container B->D  Yes C->D E Immediately affix a completed Hazardous Waste Label D->E F Securely close the container E->F G Store in a designated, cool, and ventilated Satellite Accumulation Area F->G H Ensure secondary containment is in place G->H I Container is nearing full or accumulation time limit H->I J Contact Environmental Health & Safety (EH&S) for waste pickup I->J  Yes K Licensed vendor collects, transports, and disposes of waste compliantly J->K

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 3-Ethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethylpentane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Physical and Chemical Properties

A clear understanding of this compound's properties is foundational to its safe handling.

PropertyValue
Chemical Formula C7H16[1]
Molar Mass 100.205 g·mol−1[1]
Appearance Colorless liquid[1]
Boiling Point 93.3 to 93.7 °C[1]
Flash Point -14 °C (lit.)
Density 693.77 mg mL−1[1]
Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Flammable Liquids 2H225: Highly flammable liquid and vapour.[1][2][3]
Skin Irritation 2H315: Causes skin irritation.[1][2][3]
Specific target organ toxicity — single exposure 3 (Central nervous system)H336: May cause drowsiness or dizziness.[1][2][3]
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways.[1][2][3]
Hazardous to the aquatic environment, short-term (acute) 1H400: Very toxic to aquatic life.[2]
Hazardous to the aquatic environment, long-term (chronic) 1H410: Very toxic to aquatic life with long lasting effects.[1][2]

Signal Word: Danger[1][2]

Exposure Limits

Adherence to established exposure limits is critical to personnel safety.

Regulatory BodyLimitValue
DE TRGS 900 AGW500 ppm (2100 mg/m³)[2]
ACGIH TWA (8-hr)400 ppm[4]
ACGIH STEL500 ppm[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Body Protection Lab Coat/CoverallsFire/flame resistant and impervious clothing.[5] Long-sleeved seamless gowns are recommended.[6]
Respiratory Protection Vapor RespiratorA MSHA/NIOSH approved respirator must be used to avoid inhalation of the product. If exposure limits are exceeded, a full-face respirator should be used.[5]
Foot Protection BootsChemical-resistant boots.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe setup Work in a Fume Hood ppe->setup dispense Dispense this compound setup->dispense use Use in Experiment dispense->use waste_collection Collect Waste in a Labeled, Compatible Container use->waste_collection seal Seal Container waste_collection->seal dispose Dispose via Licensed Waste Disposal Company seal->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Solvent Use

The following is a generalized protocol for using this compound as a solvent in a laboratory experiment.

1. Preparation:

  • Ensure the work area, typically a fume hood, is clean and free of ignition sources.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary apparatus and reagents.

  • Don all required personal protective equipment as detailed in the PPE table.

2. Dispensing:

  • Ground all equipment to prevent static discharge.

  • Carefully open the this compound container in the fume hood.

  • Dispense the required volume of the solvent into the reaction vessel.

  • Securely close the main solvent container immediately after dispensing.

3. Experimental Procedure:

  • Perform the experiment within the fume hood.

  • Maintain constant vigilance for any potential leaks or spills.

  • Keep the reaction setup away from heat sources.

4. Post-Experiment:

  • Allow the apparatus to cool if necessary.

  • Transfer any waste containing this compound into a designated, labeled waste container.

  • Clean the apparatus thoroughly within the fume hood.

  • Remove PPE in the correct order to avoid contamination.

  • Wash hands thoroughly after handling.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is non-negotiable for laboratory safety.

Spill Response

In the event of a this compound spill, follow these steps immediately.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ignite Eliminate Ignition Sources spill->ignite ventilate Ensure Adequate Ventilation evacuate->ventilate ignite->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Emergency response plan for a this compound spill.

For a large spill, evacuate the area and contact the appropriate emergency response team.[7]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a suitable, closed, and clearly labeled container.[5] Do not mix with other waste types unless compatible.

  • Storage: Store waste containers in a designated, well-ventilated area, away from ignition sources.

  • Disposal: Arrange for the disposal of the waste through a licensed and qualified waste disposal company.[2] All local, state, and federal regulations must be followed. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.